molecular formula C9H18O2 B3046924 4-Ethylheptanoic acid CAS No. 132735-95-6

4-Ethylheptanoic acid

Cat. No.: B3046924
CAS No.: 132735-95-6
M. Wt: 158.24 g/mol
InChI Key: RCVXVULZIOSNEI-UHFFFAOYSA-N
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Description

4-Ethylheptanoic acid is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-8(4-2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVXVULZIOSNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613808
Record name 4-Ethylheptanoic acid
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Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132735-95-6
Record name 4-Ethylheptanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylheptanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 4-Ethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-Ethylheptanoic acid. It is designed to be a vital resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors where this branched-chain carboxylic acid is of interest. This document consolidates critical data, including physical and chemical characteristics, alongside detailed experimental protocols for their determination. All quantitative data is presented in easily digestible tabular formats, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known by its synonym 4-ethyloctanoic acid, is a branched-chain carboxylic acid with the molecular formula C₉H₁₈O₂.[1][2] Its structure, featuring a seven-carbon chain with an ethyl group at the fourth position, imparts unique properties that make it a subject of interest in various fields. In the pharmaceutical industry, it holds potential as a solubilizing agent in drug formulations.[2] It is also utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of esters and other organic compounds.[2] A thorough understanding of its basic properties is essential for its effective application and for the design of new research and development projects.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below. These values are crucial for predicting its behavior in various chemical and biological systems.

Table 1: Chemical Identifiers
IdentifierValueReference
IUPAC NameThis compound[1]
Synonym4-ethyloctanoic acid[2]
CAS Number132735-95-6[1]
Molecular FormulaC₉H₁₈O₂[1]
Molecular Weight158.24 g/mol [1]
Canonical SMILESCCCC(CC)CCC(=O)O[1]
Table 2: Physical Properties
PropertyValueReference
Physical StateLiquid at room temperature[3]
Boiling Point110 °C at 1.00 mm Hg[3]
Density0.904 g/mL at 25 °C
Refractive Index1.439 (at 20 °C, D line)
Water Solubility0.13 mg/mL[4]
pKa (Predicted)4.79 ± 0.10[5]
logP3[6]

Chemical Reactivity and Synthesis

As a carboxylic acid, this compound exhibits reactivity typical of this functional group, including esterification, neutralization to form salts, and decarboxylation under specific conditions.[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a microwave-assisted malonic ester synthesis. This three-step process offers high yields and significantly reduced reaction times.

SynthesisWorkflow Microwave-Assisted Synthesis of this compound cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Saponification and Acidification cluster_step3 Step 3: Decarboxylation A Diethyl malonate + 2-Ethyl-1-bromohexane C Microwave Irradiation (80-85 °C, 2-2.5 h) A->C B Sodium ethoxide (base) B->C D Diethyl (2-ethylhexyl)malonate C->D E Diethyl (2-ethylhexyl)malonate F 1. Potassium hydroxide, Ethanol (Microwave, 30 min) 2. Concentrated HCl E->F G (2-Ethylhexyl)propanedioic acid F->G H (2-Ethylhexyl)propanedioic acid I Microwave Irradiation (180 °C, 16 min) H->I J This compound I->J

A flowchart illustrating the three main stages of this compound synthesis.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that indicates the temperature at which a liquid transitions into a vapor at a given pressure.

Methodology: A standard method for determining the boiling point of a liquid organic compound at reduced pressure involves a micro-ebulliometer or a distillation apparatus adapted for vacuum.

  • Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: A small volume of this compound is placed in the distillation flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

  • Procedure: The system is evacuated to the desired pressure (e.g., 1.00 mm Hg). The flask is gently heated until the liquid begins to boil and a steady reflux is established. The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at that specific pressure.

BoilingPoint Boiling Point Determination Workflow A Assemble micro-distillation apparatus B Introduce sample and boiling chip into flask A->B C Connect to vacuum and evacuate to desired pressure B->C D Gently heat the sample C->D E Observe for steady reflux and equilibrium D->E F Record the stable vapor temperature E->F

A step-by-step workflow for the experimental determination of boiling point.
Determination of Density

Density is the mass of a substance per unit volume and is typically measured in g/mL for liquids.

Methodology: The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

  • Pycnometer Method:

    • The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.

    • It is then filled with distilled water of a known temperature, and the weight is recorded to calibrate the exact volume of the pycnometer.

    • The pycnometer is emptied, dried, and filled with this compound at the same temperature.

    • The weight of the filled pycnometer is recorded.

    • The density is calculated by dividing the mass of the acid by the calibrated volume of the pycnometer.

Determination of Water Solubility

Water solubility is a critical parameter, especially in the context of drug development and formulation.

Methodology: A common method to determine the solubility of a sparingly soluble liquid like this compound is the shake-flask method followed by quantitative analysis.

  • Equilibration: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

  • Shaking: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved organic phase from the aqueous phase.

  • Quantification: A known volume of the clear aqueous phase is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as gas chromatography (GC) after extraction and derivatization, or by titration with a standardized base.

Determination of pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution.

Methodology: Potentiometric titration is a standard and accurate method for determining the pKa of a carboxylic acid.

  • Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

pKaDetermination pKa Determination by Potentiometric Titration A Dissolve known amount of acid B Titrate with standardized strong base A->B C Record pH after each addition of base B->C D Plot pH vs. Volume of base C->D E Identify the equivalence point D->E F Determine the half-equivalence point E->F G pKa = pH at half-equivalence point F->G

A workflow outlining the process of determining the pKa value via titration.

Spectroscopic Data

Spectroscopic data is indispensable for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data provide a reference for the structural confirmation of this compound.[3]

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.5 (broad)Singlet1H-COOH
2.35Triplet2H-CH₂-COOH
1.63Multiplet2H-CH₂-CH₂-COOH
1.25-1.55Multiplet9HAliphatic -CH₂- and -CH-
0.88-0.90Triplet6H-CH₃

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
180.5-COOH
45.5C4 (-CH-)
39.0C2 (-CH₂-)
34.4C5 (-CH₂-)
31.8C3 (-CH₂-)
29.5C6 (-CH₂-)
25.5Ethyl -CH₂-
23.0C7 (-CH₂-)
14.2Propyl -CH₃
11.0Ethyl -CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid functional group. Key expected absorptions include a broad O-H stretch from approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1710 cm⁻¹, and a C-O stretch between 1210-1320 cm⁻¹.[2]

Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns for branched-chain carboxylic acids include alpha-cleavage and McLafferty rearrangement, leading to characteristic fragment ions.[1]

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This technical guide has provided a detailed summary of the core basic properties of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for scientists and researchers, facilitating the safe and effective use of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to 4-Ethylheptanoic Acid (CAS Number: 132735-95-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylheptanoic acid, with the CAS number 132735-95-6, is a branched-chain fatty acid that has garnered interest in various scientific fields.[1] Its unique molecular structure, featuring a seven-carbon chain with an ethyl group at the fourth position, imparts specific physicochemical properties that distinguish it from its straight-chain counterparts. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, analytical methods, and known biological activities. The information is tailored for researchers, scientists, and drug development professionals who may be exploring its potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1][2]
CAS Number 132735-95-6[1][2]
Molecular Formula C9H18O2[1][2]
Molecular Weight 158.24 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Odor Fatty, cheesy, waxy[4]
Boiling Point Not available
Density Not available
Solubility Slightly soluble in water; Soluble in organic solvents[3]
Predicted XLogP3-AA 3.0[4]
Vapor Pressure (est.) 0.0013 hPa @ 20°C[4]

Note on Nomenclature: It is important to distinguish this compound (a C9 fatty acid) from 4-ethyloctanoic acid (a C10 fatty acid, CAS 16493-80-4). While sometimes used interchangeably in non-scientific literature, they are distinct chemical entities with different molecular weights and properties.[1][5]

Synthesis of this compound

Several synthetic routes for this compound have been described. A common and efficient method is the malonic ester synthesis, which can be expedited using microwave irradiation.[6][7]

Microwave-Assisted Malonic Ester Synthesis

This three-step process offers high yields and significantly reduced reaction times.[6]

Overall Reaction Scheme:

Synthesis DiethylMalonate Diethyl Malonate Alkylation Alkylation DiethylMalonate->Alkylation Bromohexane 2-Ethyl-1-bromohexane Bromohexane->Alkylation Intermediate1 Diethyl (2-ethylhexyl)malonate Alkylation->Intermediate1 ~79% yield Saponification Saponification & Acidification Intermediate1->Saponification Intermediate2 (2-ethylhexyl)propanedioic acid Saponification->Intermediate2 ~96% yield Decarboxylation Decarboxylation (Microwave) Intermediate2->Decarboxylation FinalProduct This compound Decarboxylation->FinalProduct ~90% yield GCMS_Workflow Sample Sample containing This compound Derivatization Derivatization (Esterification to FAME) Sample->Derivatization BF3-Methanol Extraction Liquid-Liquid Extraction Derivatization->Extraction Hexane/Water GCMS GC-MS Analysis Extraction->GCMS Inject Organic Layer Data Data Acquisition & Quantification GCMS->Data Antimicrobial_MoA cluster_membrane Bacterial Cell Membrane LipidBilayer Lipid Bilayer FattyAcid This compound Disruption Membrane Disruption FattyAcid->Disruption Disruption->LipidBilayer Permeability Increased Permeability Disruption->Permeability CellDeath Cell Death Permeability->CellDeath DrugDelivery cluster_Formulation Lipid-Based Formulation Drug Hydrophobic Drug DeliverySystem Drug Delivery System (e.g., Nanoparticle, Liposome) Drug->DeliverySystem FattyAcid This compound FattyAcid->DeliverySystem TargetCell Target Cell DeliverySystem->TargetCell Improved Solubility & Permeability EnhancedDelivery Enhanced Drug Delivery TargetCell->EnhancedDelivery

References

Introduction to Branched-Chain Fatty Acids (BCFAs)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomers of 4-Ethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound and its structural isomers, focusing on their classification, physicochemical properties, and known biological activities. This compound belongs to the class of branched-chain fatty acids (BCFAs), a group of molecules gaining significant interest for their diverse biological functions. While extensive data exists for straight-chain fatty acids, the specific properties of many branched isomers remain largely uncharacterized. This document collates the available experimental and predicted data, presents a generalized synthetic approach, and highlights the potential therapeutic relevance of this molecular class, thereby serving as a foundational resource for researchers in chemistry and pharmacology.

Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling. While straight-chain fatty acids are more common, branched-chain fatty acids (BCFAs) represent a significant class of lipids with unique structural and functional properties. BCFAs, characterized by one or more alkyl branches on the main carbon skeleton, are consumed daily through foods like dairy products, meat, and fish.[1][2]

Emerging research has revealed that BCFAs are not merely structural components but possess a wide range of bioactive properties, including anti-inflammatory, anti-cancer, and neuroprotective actions.[3] They have been shown to modulate lipid metabolism and gut microbiota, suggesting their potential in addressing metabolic disorders.[4] this compound (C9H18O2) is a member of this intriguing class. Understanding its structural isomers is critical for elucidating structure-activity relationships and for the rational design of novel therapeutic agents.

Structural Isomers of this compound

Structural isomers share the same molecular formula (C9H18O2) but differ in the connectivity of their atoms. For nonanoic acid, the straight-chain counterpart of this compound, this isomerism primarily involves variations in the carbon skeleton (chain and positional isomerism). Below is a systematic classification of the key carboxylic acid isomers.

G cluster_main Structural Isomers of C9H18O2 (Carboxylic Acids) cluster_straight Straight-Chain cluster_branched Branched-Chain (BCFAs) C9H18O2 C9H18O2 Nonanoic Acid Nonanoic Acid C9H18O2->Nonanoic Acid Methyl-Octanoic Acids Methyl-Octanoic Acids C9H18O2->Methyl-Octanoic Acids Ethyl-Heptanoic Acids Ethyl-Heptanoic Acids C9H18O2->Ethyl-Heptanoic Acids Propyl-Hexanoic Acids Propyl-Hexanoic Acids C9H18O2->Propyl-Hexanoic Acids Dimethyl-Heptanoic Acids Dimethyl-Heptanoic Acids C9H18O2->Dimethyl-Heptanoic Acids

Figure 1: Logical classification of C9H18O2 carboxylic acid isomers.

A non-exhaustive list of representative structural isomers is presented in Table 1. The sheer number of possible branching patterns makes a complete enumeration impractical for this guide.

Table 1: Representative Structural Isomers of this compound (C9H18O2 Carboxylic Acids)

IUPAC NameChain TypeBranch Type
Nonanoic acidStraightNone
2-Methyloctanoic acidBranchedMethyl
3-Methyloctanoic acidBranchedMethyl
4-Methyloctanoic acidBranchedMethyl
7-Methyloctanoic acidBranchedMethyl
2-Ethylheptanoic acidBranchedEthyl
3-Ethylheptanoic acidBranchedEthyl
This compound Branched Ethyl
2-Propylhexanoic acidBranchedPropyl
2,2-Dimethylheptanoic acidBranchedDimethyl
3,5-Dimethylheptanoic acidBranchedDimethyl

Physicochemical Properties

Quantitative experimental data for most branched isomers of nonanoic acid are scarce in the literature. The majority of available data pertains to the straight-chain isomer, nonanoic acid (also known as pelargonic acid). Table 2 summarizes these properties, which serve as a baseline for estimating the characteristics of its branched counterparts. Generally, branching in the carbon chain tends to lower the melting and boiling points compared to the straight-chain equivalent due to reduced efficiency of crystal lattice packing and weaker van der Waals forces.[5]

Table 2: Physicochemical Data for Nonanoic Acid and its Isomers

PropertyNonanoic AcidThis compound
Molecular Formula C9H18O2[6]C9H18O2[7][8]
Molar Mass 158.24 g/mol [6]158.24 g/mol [9]
Melting Point 12.5 °C[6][10]Data not available
Boiling Point 254 °C[6][10]Data not available
Density 0.900 g/cm³[6]Data not available
Water Solubility 0.3 g/L (low)[6]Predicted to be low
Acidity (pKa) 4.96[6]Data not available
LogP 3.42[11]3.0 (Predicted)[7]
CAS Number 112-05-0[6]132735-95-6[8]

Biological Activity and Potential Signaling Pathways

While specific studies on this compound are limited, the broader class of BCFAs has been associated with significant biological activities. Research in cellular and animal models has highlighted their potential as anti-cancer, lipid-lowering, anti-inflammatory, and neuroprotective agents.[3] BCFAs are known to be incorporated into bacterial cell membranes, where they regulate fluidity and permeability.[2] In humans, they are believed to influence metabolic pathways and immune responses.

The diagram below illustrates the range of biological effects attributed to BCFAs as a class. It is important to note that these are general activities, and the specific effect of each isomer may vary.

G cluster_effects Reported Biological Activities BCFA Branched-Chain Fatty Acids (BCFAs) Anti_Inflammatory Anti-Inflammatory Effects BCFA->Anti_Inflammatory Anti_Cancer Anti-Cancer Activity BCFA->Anti_Cancer Lipid_Lowering Lipid Metabolism Modulation BCFA->Lipid_Lowering Neuroprotection Neuroprotective Actions BCFA->Neuroprotection Gut_Microbiota Gut Microbiota Regulation BCFA->Gut_Microbiota G cluster_workflow Generalized Malonic Ester Synthesis Workflow Start Diethyl Malonate Step1 1. Deprotonation (Base, e.g., NaOEt) Start->Step1 Step2 2. First Alkylation (Alkyl Halide R1-X) Step1->Step2 Intermediate1 Mono-alkylated Malonic Ester Step2->Intermediate1 Step3 3. Second Alkylation (Base then R2-X) Intermediate1->Step3 Intermediate2 Di-alkylated Malonic Ester Step3->Intermediate2 Step4 4. Hydrolysis & Decarboxylation (H3O+, Heat) Intermediate2->Step4 End Final Branched Carboxylic Acid Step4->End

References

The Occurrence of 4-Ethylheptanoic Acid in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylheptanoic acid is a branched-chain fatty acid that contributes to the characteristic flavor profiles of various food products, particularly those derived from ruminant animals and fermentation processes. Its presence, even at trace levels, can significantly impact the sensory attributes of food. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, detailing its concentration in various food matrices, the analytical methodologies for its quantification, and the biochemical pathways responsible for its formation.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of food products, with the highest concentrations typically found in dairy products from goats and sheep, as well as in certain types of meat. The levels of this compound can be influenced by factors such as animal diet, breed, age, and the specifics of food processing and fermentation.[1][2]

The following table summarizes the quantitative data on the concentration of this compound found in various food products.

Food ProductSpecies/TypeConcentrationAnalytical MethodReference(s)
Dairy Products
MilkGoat190 - 480 µg/g of milk fat (combined with 4-methyloctanoic acid)GC-MS[3]
CheeseGoat190 - 480 µg/g of milk fat (combined with 4-methyloctanoic acid)GC-MS[3]
MilkSheep78 - 220 µg/g of milk fat (combined with 4-methyloctanoic acid)GC-MS[3]
CheeseSheep78 - 220 µg/g of milk fat (combined with 4-methyloctanoic acid)GC-MS[3]
Meat Products
Subcutaneous FatGoat0.0003 mg/mLGC-MS[2]
Kidney FatGoat0.0005 mg/mLGC-MS[2]
Subcutaneous FatSheepVaries with dietGC-MS[4]
Fermented Foods
Red Sour SoupN/ADetected as a volatile compoundGC-MS[5]

Biosynthesis of this compound: The Ehrlich Pathway

The primary route for the formation of this compound and other branched-chain fatty acids in fermented foods and the rumen of animals is the Ehrlich pathway.[6][7][8] This metabolic pathway involves the catabolism of amino acids, particularly branched-chain amino acids like isoleucine, by microorganisms.

The pathway consists of three main steps:

  • Transamination: An amino acid is converted to its corresponding α-keto acid.

  • Decarboxylation: The α-keto acid is decarboxylated to form an aldehyde.

  • Oxidation: The aldehyde is then oxidized to form the corresponding carboxylic acid, in this case, a branched-chain fatty acid.

Ehrlich_Pathway AminoAcid Branched-Chain Amino Acid (e.g., Isoleucine) AlphaKetoAcid α-Keto Acid AminoAcid->AlphaKetoAcid Transaminase Aldehyde Aldehyde AlphaKetoAcid->Aldehyde Decarboxylase FattyAcid This compound Aldehyde->FattyAcid Aldehyde Dehydrogenase Analytical_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis FoodSample Food Sample Homogenization Homogenization FoodSample->Homogenization LipidExtraction Lipid Extraction (Folch Method) Homogenization->LipidExtraction Derivatization Esterification to FAMEs (BF3-Methanol) LipidExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis

References

The Enigmatic Pathway of 4-Ethylheptanoic Acid Biosynthesis in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylheptanoic acid, a branched-chain fatty acid (BCFA) with potential applications in flavor, fragrance, and pharmaceuticals, presents a fascinating case study in microbial metabolism. While the precise biosynthetic pathway for this specific molecule remains largely uncharacterized in the scientific literature, this technical guide synthesizes current knowledge on branched-chain fatty acid synthesis to propose a putative pathway and provides a framework for its experimental investigation. Drawing parallels from the biosynthesis of other BCFAs, we postulate that the ethylmalonyl-CoA pathway is the most likely route for the formation of the ethyl branch in this compound. This guide details the key enzymatic steps, offers analogous quantitative data from related compounds, and provides comprehensive experimental protocols for the elucidation and analysis of this pathway. Furthermore, we explore the potential regulatory mechanisms that may govern its production in microorganisms.

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids found in various microorganisms, where they play crucial roles in maintaining cell membrane fluidity and adapting to environmental stress. While the biosynthesis of methyl-branched fatty acids is well-documented, the pathways leading to ethyl-branched fatty acids, such as this compound, are less understood. The unique ethyl branch at the C4 position suggests a biosynthetic route distinct from the canonical fatty acid synthesis pathways that utilize acetyl-CoA as the primary extender unit. Understanding the microbial biosynthesis of this compound is not only of fundamental scientific interest but also opens avenues for its biotechnological production for various industrial applications.

Proposed Biosynthesis Pathway of this compound

Based on the established principles of BCFA synthesis, the most plausible pathway for the biosynthesis of this compound involves the ethylmalonyl-CoA pathway as the source of the ethyl branch. This pathway provides an alternative route for the assimilation of acetyl-CoA and is known to be active in various bacteria, particularly Actinomycetes.

The proposed pathway can be dissected into the following key stages:

  • Formation of the Ethylmalonyl-CoA Extender Unit: The pathway initiates with the reductive carboxylation of crotonyl-CoA to form (2S)-ethylmalonyl-CoA. This crucial step is catalyzed by the enzyme crotonyl-CoA carboxylase/reductase (Ccr) .[1][2][3][4] This enzyme utilizes NADPH as a reductant and incorporates a molecule of CO2.[1][2][3]

  • Chain Elongation: The newly formed ethylmalonyl-CoA can then serve as an extender unit in the fatty acid synthesis (FAS) cycle. The fatty acid synthase machinery incorporates the ethyl group from ethylmalonyl-CoA onto a growing acyl chain, leading to the formation of an ethyl-branched fatty acid.

  • Iterative Elongation and Termination: Subsequent rounds of elongation with malonyl-CoA would extend the carbon chain, ultimately leading to the synthesis of 4-ethylheptanoyl-ACP. The final release of the free fatty acid would be catalyzed by a thioesterase.

4-Ethylheptanoic_Acid_Biosynthesis Acetyl-CoA Acetyl-CoA Crotonyl-CoA Crotonyl-CoA Acetyl-CoA->Crotonyl-CoA Multiple Steps Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Ccr, NADPH, CO2 Ethyl-branched Acyl-ACP Ethyl-branched Acyl-ACP Ethylmalonyl-CoA->Ethyl-branched Acyl-ACP FAS Malonyl-CoA Malonyl-CoA Butyryl-ACP Butyryl-ACP Malonyl-CoA->Butyryl-ACP FAS Butyryl-ACP->Ethyl-branched Acyl-ACP FAS 4-Ethylheptanoyl-ACP 4-Ethylheptanoyl-ACP Ethyl-branched Acyl-ACP->4-Ethylheptanoyl-ACP FAS, Malonyl-CoA This compound This compound 4-Ethylheptanoyl-ACP->this compound Thioesterase

Figure 1: Proposed biosynthesis pathway of this compound.

Quantitative Data (Analogous Systems)

Direct quantitative data on the microbial production of this compound is currently unavailable in the literature. However, data from studies on other branched-chain fatty acids produced through metabolic engineering can provide valuable benchmarks for what might be achievable.

ProductMicroorganismTiter (mg/L)Yield (g/g substrate)Productivity (mg/L/h)Reference
Fatty Acid Isobutyl EstersEscherichia coli273--[5]
Fatty Acid Isoamyl EstersEscherichia coli---[5]
Branched-Chain Fatty AcidsPichia pastoris169--[6]

Table 1: Production of Branched-Chain Fatty Acid Derivatives in Engineered Microorganisms.

Experimental Protocols

The elucidation of the proposed pathway for this compound biosynthesis requires a combination of genetic, biochemical, and analytical techniques.

Identification of Candidate Genes
  • Bioinformatic Analysis: Search the genome of a potential producing microorganism for homologues of genes encoding key enzymes of the ethylmalonyl-CoA pathway, such as crotonyl-CoA carboxylase/reductase (Ccr), ethylmalonyl-CoA mutase, and methylsuccinyl-CoA dehydrogenase.

  • Gene Knockout and Complementation: Create targeted knockouts of the candidate genes. Analyze the fatty acid profile of the knockout mutants to confirm the loss of this compound production. Complementation with the wild-type gene should restore its synthesis.

Enzyme Assays

Protocol for Crotonyl-CoA Carboxylase/Reductase (Ccr) Assay:

This assay spectrophotometrically measures the NADPH-dependent carboxylation of crotonyl-CoA.

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 5 mM MgCl2

    • 50 mM NaHCO3

    • 0.2 mM NADPH

    • 0.1 mM crotonyl-CoA

    • Cell-free extract or purified enzyme

  • Procedure:

    • Pre-incubate the reaction mixture without crotonyl-CoA at 30°C for 5 minutes.

    • Initiate the reaction by adding crotonyl-CoA.

    • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) using a spectrophotometer.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Experimental_Workflow cluster_0 Genetic Analysis cluster_1 Biochemical Analysis cluster_2 Analytical Chemistry Bioinformatics Bioinformatics Gene_Knockout Gene_Knockout Bioinformatics->Gene_Knockout Complementation Complementation Gene_Knockout->Complementation Lipid_Extraction Lipid_Extraction Gene_Knockout->Lipid_Extraction Enzyme_Assay Enzyme_Assay Protein_Purification Protein_Purification Enzyme_Assay->Protein_Purification GC_MS_Analysis GC_MS_Analysis Protein_Purification->GC_MS_Analysis FAME_Derivatization FAME_Derivatization Lipid_Extraction->FAME_Derivatization FAME_Derivatization->GC_MS_Analysis

Figure 2: Experimental workflow for pathway elucidation.
Analysis of Fatty Acid Profile by GC-MS

Protocol for Fatty Acid Methyl Ester (FAME) Preparation and Analysis:

This protocol describes the conversion of fatty acids to their more volatile methyl esters for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Lipid Extraction:

    • Harvest microbial cells by centrifugation.

    • Extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.

  • Transesterification:

    • To the dried lipid extract, add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

    • Incubate at 50°C for 10 minutes.

    • Neutralize the reaction by adding 0.1 mL of glacial acetic acid.

  • FAME Extraction:

    • Add 2 mL of hexane (B92381) and 2 mL of water to the reaction mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23 or equivalent).

    • Oven Program: Start at 100°C, ramp to 200°C at 3°C/min, and then to 230°C at 2°C/min, hold for 5 minutes.

    • Injection: 1 µL, splitless mode.

    • MS Detection: Electron ionization (EI) in full scan mode to identify the FAME of this compound based on its mass spectrum and retention time compared to an authentic standard.

Regulatory Mechanisms

The biosynthesis of this compound is likely to be tightly regulated at the transcriptional level to coordinate with the overall metabolic state of the cell.

  • Transcriptional Regulation of the Ethylmalonyl-CoA Pathway: The expression of genes in the ethylmalonyl-CoA pathway is often regulated by the availability of two-carbon compounds like acetate. In some bacteria, such as Rhodospirillum rubrum, gene duplication and amplification of the ethylmalonyl-CoA pathway genes have been observed as an adaptation to growth on acetate.[7][8]

  • Global Fatty Acid Synthesis Regulation: The overall flux towards fatty acid synthesis is controlled by global regulators that sense the cellular energy status and the availability of precursors like acetyl-CoA and malonyl-CoA.

Regulatory_Network Carbon_Source Carbon_Source Acetyl-CoA Acetyl-CoA Carbon_Source->Acetyl-CoA Ethylmalonyl-CoA_Pathway_Genes Ethylmalonyl-CoA_Pathway_Genes Acetyl-CoA->Ethylmalonyl-CoA_Pathway_Genes + FAS_Genes FAS_Genes Acetyl-CoA->FAS_Genes + 4-Ethylheptanoic_Acid 4-Ethylheptanoic_Acid Ethylmalonyl-CoA_Pathway_Genes->4-Ethylheptanoic_Acid FAS_Genes->4-Ethylheptanoic_Acid Global_Regulators Global_Regulators Global_Regulators->Ethylmalonyl-CoA_Pathway_Genes +/- Global_Regulators->FAS_Genes +/-

Figure 3: Putative regulatory network for this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms likely proceeds via the ethylmalonyl-CoA pathway, offering a unique route for the production of ethyl-branched fatty acids. This technical guide provides a foundational framework for researchers to explore and elucidate this enigmatic pathway. Future research should focus on identifying the specific microorganisms that naturally produce this compound, characterizing the key enzymes involved, and unraveling the intricate regulatory networks that control its synthesis. Such knowledge will be instrumental in developing robust microbial cell factories for the sustainable production of this and other valuable branched-chain fatty acids. The metabolic engineering of microorganisms, guided by a thorough understanding of these pathways, holds significant promise for the industrial-scale synthesis of these specialty chemicals.[5][6][9]

References

4-Ethylheptanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylheptanoic acid is a branched-chain carboxylic acid with the molecular formula C9H18O2.[1][2] Its structure consists of a seven-carbon heptanoic acid backbone with an ethyl group attached to the fourth carbon. This seemingly simple molecule holds interest in various scientific domains due to its unique structural features and potential applications. As a chiral compound, it can exist as two different enantiomers, which may exhibit distinct biological activities. This guide provides an in-depth overview of the physical and chemical properties of this compound, outlines experimental protocols for their determination, and presents a logical workflow for its characterization. While specific experimental data for this compound is limited, this guide supplements available information with data from closely related compounds and general principles of carboxylic acid chemistry to provide a comprehensive resource.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various systems, from chemical reactions to biological interactions. The following tables summarize key physical and chemical data.

Table 1: General and Physical Properties of this compound
PropertyValueSource/Comment
Molecular Formula C9H18O2[1][2]
Molecular Weight 158.24 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 132735-95-6[1]
Appearance Colorless liquid (expected)Based on similar carboxylic acids.[3][4]
Odor Disagreeable, "goaty" (expected)Characteristic of carboxylic acids with 5-10 carbons.[3][4]
Boiling Point Estimated ~220-230 °CNo experimental data found. Estimated based on trends for similar carboxylic acids.
Melting Point No data availableExpected to be low, as it is likely a liquid at room temperature.[5][6]
Density Estimated ~0.9 g/cm³No experimental data found. Estimated based on similar branched-chain carboxylic acids.
Solubility
in WaterSparingly soluble (expected)
in Organic SolventsSoluble (expected)
pKa Estimated ~4.8-5.0No experimental data found. Typical pKa for aliphatic carboxylic acids.
Table 2: Chemical Reactivity of this compound
Reaction TypeDescription
Esterification Reacts with alcohols in the presence of an acid catalyst to form esters.
Neutralization Reacts with bases to form the corresponding carboxylate salt and water.
Reduction The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Alpha-Halogenation Can undergo halogenation at the alpha-carbon (C2) in the presence of a halogen and a catalyst (e.g., PBr3 in the Hell-Volhard-Zelinsky reaction).
Decarboxylation While not facile for simple alkanoic acids, decarboxylation can be induced under certain conditions, though it is not a typical reaction.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of this compound. The following are generalized protocols that can be adapted for this specific compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • Place a small volume of this compound and a few boiling chips into the round-bottom flask.

    • Assemble the distillation apparatus.

    • Heat the flask gently.

    • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

  • Note: For small sample sizes, a micro-boiling point determination method using a capillary tube can be employed.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Methodology:

  • Apparatus: A pycnometer (a flask with a specific, known volume) and an analytical balance.

  • Procedure:

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with this compound, ensuring no air bubbles are present.

    • Weigh the filled pycnometer.

    • The mass of the acid is the difference between the two weighings.

    • The density is calculated by dividing the mass of the acid by the known volume of the pycnometer.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a known amount of solvent at a certain temperature.

Methodology (Qualitative):

  • Apparatus: Test tubes, vortex mixer.

  • Procedure:

    • To separate test tubes, add a small amount of this compound (e.g., 0.1 mL).

    • To each test tube, add a different solvent (e.g., 1 mL of water, ethanol, hexane).

    • Vortex the mixtures thoroughly.

    • Observe whether the acid dissolves completely, is partially soluble, or is insoluble.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid.

Methodology (Titration):

  • Apparatus: A pH meter, a burette, a beaker, and a magnetic stirrer.

  • Procedure:

    • Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is low).

    • Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH continuously.

    • Plot the pH versus the volume of base added.

    • The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Spectral Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl3).

  • ¹H NMR: The proton NMR spectrum will show signals for the different types of protons in the molecule, with their chemical shifts, integration values, and splitting patterns providing information about their chemical environment and connectivity.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, providing information about the carbon skeleton.

b. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.

Methodology:

  • Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, notably a broad O-H stretch for the carboxylic acid and a strong C=O stretch.

c. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Methodology:

  • Ionization: The sample is ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragment ions that can help to elucidate the structure.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Chemical Property Determination Purity Analysis (GC-MS) Purity Analysis (GC-MS) Structural Confirmation (NMR, IR) Structural Confirmation (NMR, IR) Purity Analysis (GC-MS)->Structural Confirmation (NMR, IR) Boiling Point Boiling Point Structural Confirmation (NMR, IR)->Boiling Point Density Density Structural Confirmation (NMR, IR)->Density Solubility Solubility Structural Confirmation (NMR, IR)->Solubility pKa (Titration) pKa (Titration) Structural Confirmation (NMR, IR)->pKa (Titration) Reactivity Studies Reactivity Studies pKa (Titration)->Reactivity Studies Sample Acquisition Sample Acquisition Sample Acquisition->Purity Analysis (GC-MS)

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

This compound, while a relatively simple molecule, presents an interesting case for detailed physicochemical characterization. This technical guide provides a foundational understanding of its properties, drawing from established principles of organic chemistry and data from related compounds. The outlined experimental protocols offer a practical framework for researchers to obtain precise data for this specific molecule. A thorough understanding of these properties is paramount for its potential application in various fields, including flavor and fragrance chemistry, and as a building block in the synthesis of more complex molecules for drug discovery and development. Further research to determine the specific experimental values for properties like boiling point, melting point, density, and pKa will be invaluable in fully elucidating the chemical nature of this compound.

References

4-Ethylheptanoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Ethylheptanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility and established experimental protocols for its determination. This information is crucial for applications in drug development, chemical synthesis, and formulation science where this compound may be used as a reagent, intermediate, or component of a final product.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of organic compounds like this compound is primarily governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound possesses both a polar carboxylic acid head and a nonpolar hydrocarbon tail, giving it amphiphilic character and influencing its solubility across a range of solvents.

Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on the solubility of structurally similar compounds like 2-ethylheptanoic acid and general principles for carboxylic acids.[1]

Solvent ClassificationCommon SolventsExpected Solubility of this compoundRationale
Polar Protic Methanol, EthanolSolubleThe carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneSolubleThe polarity of these solvents is sufficient to dissolve the carboxylic acid through dipole-dipole interactions.
Nonpolar Hexane, TolueneSolubleThe nonpolar alkyl chain of this compound interacts favorably with nonpolar solvents.
Aqueous WaterSlightly SolubleWhile the carboxylic acid group can hydrogen bond with water, the hydrophobic nature of the nine-carbon backbone limits solubility.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The following is a general methodology for determining the solubility of a liquid organic acid like this compound in an organic solvent. This protocol is a synthesis of standard laboratory practices.[2][3][4][5][6]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system

  • Vials with screw caps

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Using a calibrated pipette, add a known volume of the organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solvent remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solute to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a carboxylic acid like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting A Define Compound and Solvents B Select Experimental Temperature A->B C Prepare Supersaturated Mixtures B->C D Equilibrate at Constant Temperature C->D E Separate Solid and Liquid Phases D->E F Prepare Samples for Analysis E->F G Quantify Solute Concentration (e.g., HPLC, GC) F->G H Calculate Solubility G->H I Report Data (units, temp) H->I

Caption: Workflow for determining the solubility of a compound.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in scientific research and industrial applications. While quantitative data is sparse, its chemical structure suggests good solubility in a range of common organic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific needs. This knowledge will aid in optimizing reaction conditions, developing stable formulations, and ensuring the successful application of this compound in various scientific endeavors.

References

Enantioselective Synthesis of 4-Ethylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methodologies for the enantioselective synthesis of 4-Ethylheptanoic acid, a chiral carboxylic acid with potential applications in pharmaceuticals and as a chiral building block in organic synthesis. Given the absence of a direct, established protocol for this specific molecule, this guide details two robust and highly adaptable strategies: asymmetric synthesis using a chiral auxiliary and enzymatic kinetic resolution. The protocols provided are based on well-established procedures for analogous compounds and are intended to serve as a comprehensive starting point for laboratory synthesis.

Core Synthetic Strategies

Two primary enantioselective routes are presented:

  • Myers Asymmetric Alkylation: This method employs pseudoephedrine as a chiral auxiliary to direct the diastereoselective alkylation of a starting carboxylic acid derivative. Subsequent removal of the auxiliary yields the desired enantiomer of this compound in high purity. This approach allows for the synthesis of either the (R) or (S) enantiomer by selecting the appropriate pseudoephedrine enantiomer.

  • Enzymatic Kinetic Resolution: This strategy involves the use of a lipase (B570770) to selectively catalyze the hydrolysis of one enantiomer of a racemic mixture of this compound ester. This results in the separation of the unreacted ester and the hydrolyzed carboxylic acid, providing access to both enantiomers.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes representative quantitative data for the enantioselective synthesis of this compound based on the two primary methods detailed in this guide. The values are derived from literature precedents for similar substrates and are intended to provide an estimate of the expected outcomes.

Method Key Steps Typical Yield (%) Enantiomeric Excess (ee) (%) Key Reagents/Enzymes
Myers Asymmetric Alkylation 1. Amide Formation2. Diastereoselective Alkylation3. Auxiliary Cleavage75-85 (overall)>95(+)- or (-)-Pseudoephedrine (B34784), LDA, 1-Iodopropane (B42940), H₂SO₄
Enzymatic Kinetic Resolution 1. Racemic Ester Synthesis2. Lipase-Catalyzed Hydrolysis3. Separation~45 (for each enantiomer)>99 (for both enantiomers)Racemic this compound, Lipase B from Candida antarctica (CALB)

Experimental Protocols

Method 1: Myers Asymmetric Alkylation for the Synthesis of (S)-4-Ethylheptanoic Acid

This protocol details the synthesis of (S)-4-Ethylheptanoic acid using (+)-pseudoephedrine as the chiral auxiliary. For the synthesis of the (R)-enantiomer, (-)-pseudoephedrine would be used.

Part 1: Synthesis of (+)-Pseudoephedrine Butanamide

  • To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (B128534) (1.5 eq).

  • Slowly add butanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes.

Part 2: Diastereoselective Alkylation

  • In an oven-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (B44863) (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.4 M) at -78 °C. Stir for 30 minutes at 0 °C.

  • In a separate oven-dried flask, dissolve the (+)-pseudoephedrine butanamide (1.0 eq) and anhydrous lithium chloride (LiCl) (6.0 eq) in anhydrous THF (0.1 M).

  • Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution via cannula.

  • Stir the resulting mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolate formation.

  • Cool the enolate solution to 0 °C and add 1-iodopropane (1.5 eq) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC. Reaction times can vary from 1 to 12 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Part 3: Cleavage of the Chiral Auxiliary

  • In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated pseudoephedrine amide (1.0 eq) in dioxane (0.1-0.2 M).

  • Add an equal volume of 9 N aqueous sulfuric acid (H₂SO₄).

  • Heat the biphasic mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-4-Ethylheptanoic acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.

Method 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes the resolution of a racemic mixture of this compound ethyl ester using Candida antarctica Lipase B.

Part 1: Synthesis of Racemic Ethyl 4-Ethylheptanoate

  • In a round-bottom flask, combine racemic this compound (1.0 eq) and absolute ethanol (B145695) (5.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approximately 1-2% of the mass of the carboxylic acid).

  • Heat the mixture to a gentle reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Wash the mixture with water, followed by a saturated aqueous solution of NaHCO₃ until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain racemic ethyl 4-ethylheptanoate.

Part 2: Lipase-Catalyzed Enantioselective Hydrolysis

  • To a solution of racemic ethyl 4-ethylheptanoate (1.0 eq) in a phosphate (B84403) buffer (pH 7.0) containing 20% tert-butanol (B103910) as a co-solvent, add immobilized Candida antarctica Lipase B (Novozym 435).

  • Stir the suspension at 30-40 °C and monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • Once 50% conversion is reached, filter off the immobilized enzyme.

  • Acidify the filtrate to pH 2 with 1 M HCl.

  • Extract the mixture three times with diethyl ether.

  • Separate the resulting (S)-4-Ethylheptanoic acid from the unreacted (R)-ethyl 4-ethylheptanoate by column chromatography.

  • The (R)-ethyl 4-ethylheptanoate can be hydrolyzed under standard basic conditions (e.g., NaOH in ethanol/water) to afford (R)-4-Ethylheptanoic acid.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Myers_Asymmetric_Alkylation cluster_0 Part 1: Amide Formation cluster_1 Part 2: Diastereoselective Alkylation cluster_2 Part 3: Auxiliary Cleavage start1 (+)-Pseudoephedrine reagent1 Butanoyl Chloride, Et3N start1->reagent1 product1 (+)-Pseudoephedrine Butanamide reagent1->product1 reagent2 1. LDA, LiCl 2. 1-Iodopropane product1->reagent2 product2 Alkylated Pseudoephedrine Amide reagent2->product2 reagent3 H2SO4, Dioxane/H2O, Reflux product2->reagent3 product3 (S)-4-Ethylheptanoic Acid reagent3->product3

Caption: Workflow for Myers Asymmetric Alkylation.

Enzymatic_Kinetic_Resolution cluster_0 Part 1: Racemic Ester Synthesis cluster_1 Part 2: Enzymatic Resolution cluster_2 Part 3: Separation & Final Product start1 Racemic this compound reagent1 Ethanol, H2SO4 (cat.) start1->reagent1 product1 Racemic Ethyl 4-Ethylheptanoate reagent1->product1 reagent2 Candida antarctica Lipase B Phosphate Buffer (pH 7.0) product1->reagent2 product2 Mixture: (S)-4-Ethylheptanoic Acid (R)-Ethyl 4-Ethylheptanoate reagent2->product2 separation Chromatography product2->separation final_product_S (S)-4-Ethylheptanoic Acid separation->final_product_S  Product 1 intermediate_R (R)-Ethyl 4-Ethylheptanoate separation->intermediate_R  Product 2 hydrolysis NaOH, H2O/EtOH intermediate_R->hydrolysis final_product_R (R)-4-Ethylheptanoic Acid hydrolysis->final_product_R

Caption: Workflow for Enzymatic Kinetic Resolution.

Unraveling the Story of 4-Ethylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of 4-Ethylheptanoic acid, a branched-chain carboxylic acid. The document provides a comprehensive overview of its chemical and physical properties, historical synthesis methods, and emerging applications, with a focus on presenting clear, actionable data and methodologies for the scientific community.

Core Chemical and Physical Properties

This compound, with the molecular formula C₉H₁₈O₂, is a chiral molecule due to the stereocenter at the fourth carbon. Its properties are influenced by the ethyl branch on the heptanoic acid backbone. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Weight 158.24 g/mol --INVALID-LINK--
CAS Number 132735-95-6--INVALID-LINK--
Predicted Boiling Point Not available
Predicted Melting Point Not available
Predicted pKa Not available
Predicted Solubility Not available
Predicted LogP 3.0--INVALID-LINK--[1]

The Elusive Discovery: A Historical Perspective

The precise historical details surrounding the initial discovery and synthesis of this compound are not prominently documented in readily available scientific literature. Unlike well-known compounds with landmark discovery papers, the first synthesis of this compound appears to be less ceremoniously recorded. It is likely that its initial preparation was achieved through general synthetic methods for branched-chain carboxylic acids developed in the early to mid-20th century.

Early research into branched-chain fatty acids was often driven by the need to understand their physical and chemical properties in comparison to their linear counterparts. These studies were fundamental to various fields, including lubricants, surfactants, and flavor chemistry.

Synthesis Methodologies: From Early Approaches to Modern Techniques

Several synthetic routes have been employed for the preparation of this compound and related branched-chain carboxylic acids. The following sections detail the general principles of these methods.

Alkylation of Malonic Esters

A classical and versatile method for the synthesis of substituted carboxylic acids is the malonic ester synthesis. This approach allows for the introduction of alkyl groups to a two-carbon acid equivalent.

Experimental Workflow: Malonic Ester Synthesis of this compound

References

Methodological & Application

quantitative analysis of 4-Ethylheptanoic acid using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantitative Analysis of 4-Ethylheptanoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (C9H18O2) is a branched-chain carboxylic acid.[1] The precise and reliable quantification of such fatty acids is essential in various fields, including metabolic research and quality control in the food and beverage industry. Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds.[2][3] However, due to the low volatility of carboxylic acids like this compound, a derivatization step is necessary to convert the analyte into a more volatile form, typically an ester, to ensure good chromatographic performance.[2][4][5]

This application note details a validated GC-MS method for the quantitative analysis of this compound in solution, which can be adapted for various sample matrices. The protocol covers sample preparation, including derivatization, instrument setup, and data analysis.

Principle of the Method

The method involves the conversion of this compound to its methyl ester derivative (methyl 4-ethylheptanoate) to increase its volatility for GC analysis. The derivatized sample is injected into the GC-MS system. Separation is achieved on a capillary column, and the analyte is subsequently ionized and detected by the mass spectrometer. Quantification is performed using an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and injection. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[6]

Experimental Protocols

Instrumentation, Reagents, and Consumables

Instrumentation:

  • Gas Chromatograph (GC) system equipped with a split/splitless injector and a mass selective detector (MSD).[3]

  • Autosampler for automated injections.[3]

  • Analytical balance.

  • Vortex mixer.

  • Centrifuge.

  • Heating block or water bath.

Reagents:

  • This compound standard (purity ≥98%).

  • Internal Standard (IS): A suitable stable isotope-labeled analog or a structurally similar compound not present in the sample (e.g., Heptadecanoic acid).

  • Derivatization Reagent: Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

  • High-purity volatile organic solvents: Hexane (B92381), Methanol, Dichloromethane (DCM).[3][8]

  • Anhydrous Sodium Sulfate (B86663).[6]

  • Helium (99.999% purity) as the carrier gas.[3]

Consumables:

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3][4]

  • 2 mL glass autosampler vials with caps (B75204) and septa.[3][9]

  • Glass test tubes with screw caps.

  • Microsyringes for standard preparation.[3]

Sample Preparation and Derivatization

This protocol outlines a general procedure for liquid samples. For complex matrices, an initial extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be required.[8][10]

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

    • Calibration Standards: Create a series of working calibration standards by serially diluting the stock solution to achieve a concentration range of 0.1 - 100 µg/mL.[4]

    • Sample Preparation: Transfer a known volume (e.g., 100 µL) of the sample into a glass test tube.

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to all samples, calibration standards, and quality control (QC) samples.

  • Derivatization (Methylation with BF3-Methanol):

    • Add 200 µL of BF3-Methanol to each tube.

    • Securely cap the tubes and heat the mixture at 60-70°C for 30 minutes.[11]

    • Allow the tubes to cool to room temperature.

  • Extraction:

    • Add 1 mL of hexane and 0.5 mL of purified water to each tube.

    • Vortex vigorously for 2 minutes to extract the derivatized analyte (methyl 4-ethylheptanoate) into the hexane layer.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Final Preparation:

    • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.[6]

    • Transfer the dried extract into a 2 mL autosampler vial for GC-MS analysis.[9]

Below is a diagram illustrating the experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection Spike 2. Spike with Internal Standard Sample->Spike Deriv 3. Derivatization (Methylation) Spike->Deriv Extract 4. Liquid-Liquid Extraction Deriv->Extract Dry 5. Drying & Transfer to Vial Extract->Dry GCMS 6. GC-MS Injection & Separation Dry->GCMS Detect 7. Mass Spectrometry Detection (SIM) GCMS->Detect Quant 8. Peak Integration & Quantification Detect->Quant Report 9. Data Reporting Quant->Report

Caption: Experimental workflow for this compound analysis.

GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for the specific instrumentation used.

ParameterSettingReference
GC System Agilent 7890B GC or equivalent[4]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[3][4]
Injector Temperature 250°C[4]
Injection Volume 1 µL[4]
Injection Mode Splitless[4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[4]
Oven Temperature Program Initial 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min[4]
MS System Agilent 5977B MSD or equivalent[4]
Ion Source Temperature 230°C[4]
Quadrupole Temperature 150°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)[6]
Ions to Monitor To be determined by analyzing a standard of derivatized this compound (e.g., molecular ion and characteristic fragments).

The logical flow of the analyte through the GC-MS system is depicted below.

G Injector Injector (250°C) Vaporization Column GC Column Separation based on volatility & polarity Injector->Column Carrier Gas (He) IonSource Ion Source (EI, 70eV) Analyte Fragmentation Column->IonSource Quad Quadrupole Mass Filtering (SIM) IonSource->Quad Detector Detector Signal Generation Quad->Detector DataSystem Data System Chromatogram Detector->DataSystem

Caption: Principle of GC-MS analysis for a derivatized analyte.

Quantitative Data and Method Validation

A full method validation should be performed according to established guidelines (e.g., ICH Q2(R1)). The following table summarizes typical performance characteristics expected for the GC-MS analysis of medium-chain fatty acids.[2]

Validation ParameterTypical Performance CharacteristicsReference
Linearity Range 0.1 - 100 µg/mL[4]
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[4]
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL[4]
Accuracy (Recovery) 90 - 110%[4]
Precision (RSD%) < 10%[4]

Note: Data presented is based on performance for analogous fatty acids as specific validation data for this compound was not available in the cited literature.[2] Performance can vary based on the sample matrix, instrumentation, and specific protocol.

Conclusion

The described GC-MS method, incorporating a crucial derivatization step, is suitable for the selective and sensitive quantification of this compound. The use of an internal standard and operation in SIM mode ensures high accuracy and reliability. This protocol provides a solid foundation for researchers, scientists, and drug development professionals to implement in their laboratories, with the understanding that optimization and validation for specific sample matrices are essential for achieving robust results.

References

Application Note: Quantitative Analysis of 4-Ethylheptanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Ethylheptanoic acid in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in a biological matrix for pharmacokinetic, toxicokinetic, and other bioanalytical studies.

Introduction

This compound is a branched-chain fatty acid that may be of interest in various biological and industrial contexts. Accurate quantification in biological matrices like plasma is crucial for understanding its exposure, metabolism, and potential physiological effects.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalysis.[2][3] This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, including detailed experimental procedures and expected performance characteristics.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (sourced ethically)

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple and effective method for extracting small molecules from plasma.[4][5]

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.[4]

  • Vortex for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Alternative Sample Preparation Methods:

For cleaner extracts and potentially reduced matrix effects, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be employed.[4][6]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent.[6]

  • Solid-Phase Extraction (SPE): SPE provides excellent selectivity by retaining the analyte on a solid sorbent while interferences are washed away.[6]

A comparison of these sample preparation techniques is provided in the table below.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Workability Less ComplexMore ComplexMore Complex
Selectivity LowerGoodVery Good
Ion Suppression HighLowLow
Automation LowLowHigh
Cost LowModerateHigh

Table 1: Comparison of Sample Preparation Techniques.[6]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
LC System HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7]
Mobile Phase A Water with 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Spray Voltage Optimized for the specific instrument
Gas Temperatures Optimized for the specific instrument
Gas Flows Optimized for the specific instrument
MRM Transitions To be determined by infusing a standard solution of this compound and the internal standard.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability for the intended application.[2][3][8] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits
Stability Analyte should be stable under various storage and processing conditions

Table 2: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria.

Quantitative Data Summary

The following table presents hypothetical performance data for the LC-MS/MS method for this compound, based on typical results for similar fatty acid analyses.[1]

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115%
Precision (at LLOQ, LQC, MQC, HQC) < 15% RSD
Recovery > 80%

Table 3: Hypothetical Method Performance Characteristics.

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Sample Preparation Workflow.

G cluster_lcms_analysis LC-MS/MS Analysis Workflow injection Inject Sample lc_separation LC Separation (C18 Column) injection->lc_separation esi_source Electrospray Ionization (Negative Mode) lc_separation->esi_source mass_analyzer Triple Quadrupole Mass Analyzer esi_source->mass_analyzer detection MRM Detection mass_analyzer->detection data_processing Data Acquisition and Processing detection->data_processing

Caption: LC-MS/MS Analysis Workflow.

References

Application Notes and Protocols for the Derivatization of 4-Ethylheptanoic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylheptanoic acid is a branched-chain fatty acid (BCFA) of interest in various fields, including metabolic research and as a potential biomarker. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of free fatty acids like this compound by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape, decreased sensitivity, and potential interactions with the GC column.[1]

To overcome these challenges, a derivatization step is essential to convert the carboxylic acid into a more volatile and thermally stable derivative. This application note provides detailed protocols for two common and effective derivatization methods for this compound: esterification to form a fatty acid methyl ester (FAME) using boron trifluoride in methanol (B129727) (BF3-Methanol), and silylation to form a trimethylsilyl (B98337) (TMS) ester using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Derivatization Methods: A Comparative Overview

The choice of derivatization reagent depends on the specific analytical requirements, such as the presence of other functional groups in the sample and the desired sensitivity. Both esterification and silylation are robust methods for the derivatization of carboxylic acids.[1][2]

FeatureEsterification (BF3-Methanol)Silylation (MSTFA)
Target Group Carboxylic AcidsCarboxylic Acids, Alcohols, Phenols, Amines
Derivative Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Reactivity Highly effective for carboxylic acids.[3]Very strong silylating agent, also effective for other functional groups.[2]
Byproducts Volatile byproducts that typically do not interfere with GC analysis.[3]Volatile byproducts (N-methyltrifluoroacetamide) with low retention times, minimizing interference.[2]
Moisture Sensitivity Sensitive to water, which can reduce derivatization yield.[1]Highly sensitive to moisture; anhydrous conditions are critical.[2]
Derivative Stability FAMEs are generally stable.TMS derivatives can be sensitive to moisture and may have limited stability.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of short- to medium-chain fatty acids using GC-MS after derivatization. While specific data for this compound is limited, the provided values for structurally similar compounds offer a reliable estimate of expected performance.

ParameterEsterification (BF3-Methanol)Silylation (MSTFA)Notes
Derivatization Efficiency >80% for most fatty acids.[4]Generally high, often >95% under optimal conditions.Efficiency can be analyte and matrix-dependent.
Limit of Detection (LOD) 0.18 - 3.41 ppb (for various carboxylic acids).[5]Not specifically found for MSTFA, but silylation methods can achieve low ppb levels.LOD is dependent on the instrument and matrix.
Limit of Quantification (LOQ) 0.28 - 5.46 ppb (for various carboxylic acids).[5]Not specifically found for MSTFA, but silylation methods can achieve low ppb levels.LOQ is dependent on the instrument and matrix.
Linearity (R²) Typically >0.99 for a defined concentration range.[6]Typically >0.99 for a defined concentration range.Linearity should be established for the specific application.
Precision (RSD%) <15% for repeatability.[5]Generally <15% for repeatability.Precision can vary based on concentration and matrix complexity.

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • BF3-Methanol is toxic and corrosive. Avoid inhalation and contact with skin.

  • MSTFA is flammable and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of this compound to its methyl ester.

Materials:

  • This compound standard or sample extract

  • Boron trifluoride-methanol solution (10-14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the this compound sample into a reaction vial.

    • If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen before proceeding.

  • Derivatization Reaction:

    • Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[7]

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[7]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 0.5 mL of saturated NaCl solution to the vial to stop the reaction and facilitate phase separation.[1]

    • Add 0.6 mL of hexane to the vial.[1]

    • Vortex vigorously for 30 seconds.

    • Allow the layers to separate. The upper hexane layer contains the 4-ethylheptanoate methyl ester.

  • Drying and Sample Transfer:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Ensure all glassware is scrupulously dried in an oven and cooled in a desiccator before use.

    • Transfer 1-10 mg of the dried this compound sample to a reaction vial.[2]

  • Derivatization Reaction:

    • Add 100 µL of MSTFA (or MSTFA + 1% TMCS) to the vial.[1] For improved dissolution, the sample can first be dissolved in a small volume (e.g., 100 µL) of an anhydrous solvent before adding the MSTFA.

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the mixture at 60°C for 30-60 minutes.[1]

  • Sample Preparation for Injection:

    • Cool the vial to room temperature.

    • The sample can be directly injected into the GC-MS or diluted with an anhydrous solvent if necessary.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound. These may require optimization for your specific instrument and column.

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column[6][8]
Injector Temperature 250°C[8]
Injection Mode Splitless
Oven Program Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min[8]
Carrier Gas Helium at a constant flow of 1.0 mL/min[6]
MS System Agilent 5977 or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (e.g., m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification

Signaling Pathways and Experimental Workflows

Derivatization_Workflow General Workflow for Derivatization of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Workup & Analysis Sample This compound Sample DrySample Dry Sample (Anhydrous) Sample->DrySample Evaporation (if in aqueous solution) Deriv_Reagent Add Derivatization Reagent (BF3-Methanol or MSTFA) DrySample->Deriv_Reagent Reaction Heat (e.g., 60°C) Deriv_Reagent->Reaction Extraction Liquid-Liquid Extraction (for BF3-Methanol) Reaction->Extraction Cool & Quench GCMS GC-MS Analysis Reaction->GCMS Cool & Inject (for MSTFA) Extraction->GCMS

Caption: General workflow for derivatizing this compound.

Signaling_Pathway_Analogy Conceptual Pathway of Analyte Transformation Analyte This compound (Non-volatile, Polar) Intermediate Reaction Intermediate Analyte->Intermediate Chemical Reaction Reagent Derivatization Reagent (BF3-MeOH or MSTFA) Reagent->Intermediate Derivative Volatile Derivative (FAME or TMS-Ester) Intermediate->Derivative Completion Signal GC-MS Signal Derivative->Signal Analysis

Caption: Analyte transformation for GC-MS analysis.

References

Application Notes and Protocols for the Analysis of 4-Ethylheptanoic Acid in Milk

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylheptanoic acid is a branched-chain fatty acid that may be present in milk and dairy products, contributing to their overall flavor profile. The accurate and sensitive quantification of this and other branched-chain fatty acids is crucial for quality control, product development, and sensory analysis in the dairy industry. This document provides detailed protocols for the sample preparation and analysis of this compound in milk, primarily utilizing gas chromatography-mass spectrometry (GC-MS), a robust and widely adopted analytical technique. While specific literature on this compound in milk is limited, the methodologies presented here are based on established protocols for similar branched-chain fatty acids, such as 4-Ethyloctanoic acid, and are expected to be highly applicable.[1][2][3]

Quantitative Data Summary

The concentration of branched-chain fatty acids in milk can vary significantly depending on the animal species, their diet, stage of lactation, and the processing methods applied to the dairy product.[1] The following table summarizes reported concentrations of the related compound, 4-Ethyloctanoic acid, in various types of milk, which can serve as a reference for expected concentration ranges of similar branched-chain fatty acids.

Dairy ProductSpeciesAnalyteConcentration Range (µg/g of milk fat)Reference
MilkGoat4-Ethyloctanoic Acid190 - 480[1][4]
MilkSheep4-Ethyloctanoic Acid2 - 13[1]
MilkCow4-Ethyloctanoic Acid0.55 ± 0.01 µM*[1]

*Note: The concentration in cow's milk was reported in µM and is not directly comparable to µg/g of milk fat without further information on the milk fat percentage of the tested samples.[1]

Experimental Protocols

The following protocols provide a comprehensive workflow for the quantification of this compound in milk, from sample preparation to GC-MS analysis. These methods are adapted from established procedures for other short- and branched-chain fatty acids in dairy matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) and Derivatization

This protocol is based on a modified Bligh and Dyer method for total lipid extraction, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.[5]

Materials:

  • Milk sample

  • Chloroform (B151607)

  • Methanol

  • 0.88% KCl solution

  • Internal standard (e.g., Heptadecanoic acid)

  • 2 M Methanolic KOH

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen milk samples in a water bath at 37°C and mix gently to avoid foaming.[6]

    • Pipette 1 mL of the milk sample into a glass centrifuge tube.

    • Add a known amount of internal standard solution.

  • Lipid Extraction:

    • Add 3.75 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 1.25 mL of 0.88% KCl solution.[1]

    • Vortex again for 1 minute and then centrifuge at 2000 x g for 10 minutes to achieve phase separation.[1]

    • Carefully aspirate the upper aqueous layer and discard it.

    • Transfer the lower chloroform layer containing the lipids to a clean glass tube.

    • Evaporate the chloroform under a gentle stream of nitrogen at a temperature not exceeding 40°C to obtain the lipid extract.

  • Derivatization to FAMEs:

    • Redissolve the dried lipid extract in 1 mL of hexane.

    • Add 0.2 mL of 2 M methanolic KOH.[1]

    • Cap the tube tightly and vortex vigorously for 2 minutes for transesterification.[1]

    • Allow the mixture to stand for 10 minutes for phase separation.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.

Protocol 2: Acidification and Direct Extraction

This protocol is a simpler and faster method for the analysis of free fatty acids and does not require a separate derivatization step for volatile acids if a suitable GC column is used.[6]

Materials:

  • Milk sample

  • Internal standard solution (e.g., 2-ethylbutanoic acid)

  • Hydrochloric acid/ethanol (0.5%) solution

  • Ultrapure water

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw 1 mL of frozen milk sample in a 37°C water bath.

    • Add 50 µL of internal standard solution.[6]

  • Extraction:

    • Add 3 mL of hydrochloric acid/ethanol (0.5%) solution and 1 mL of ultrapure water to the sample.[6]

    • Vortex the mixture and then centrifuge at 12,000 x g for 20 minutes at 4°C.[6]

    • Pipette 1 mL of the supernatant into a GC injection vial for analysis.[6]

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of fatty acid methyl esters or free fatty acids. These may require optimization for your specific instrument and analyte.

  • GC System: Agilent 6890A or similar

  • Column: DB-FFAP capillary column (30 m × 250 μm × 0.25 μm) or equivalent polar column[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[6]

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C[6]

  • Split Ratio: 20:1[6]

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 1 min.

    • Ramp at 10°C/min to 170°C, hold for 2 min.

    • Ramp at 50°C/min to 240°C, hold for 9.6 min.[6]

  • MS System: Agilent 5975C or similar

  • Ion Source Temperature: 230°C[6]

  • Quadrupole Temperature: 150°C[6]

  • Transfer Line Temperature: 250°C[6]

  • Ionization Energy: 70 eV[6]

  • Solvent Delay: 4.5 min[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for initial identification.

Quantification:

Quantification is achieved by creating a calibration curve using standards of this compound (or its methyl ester) of known concentrations, including the same concentration of the internal standard as in the samples. The ratio of the peak area of the 4-Ethylheptanoate to the peak area of the internal standard is plotted against the concentration of the 4-Ethylheptanoate standard. The concentration in the unknown samples is then calculated from this calibration curve.[1]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis milk_sample Milk Sample (1 mL) add_is Add Internal Standard milk_sample->add_is add_solvent Add Chloroform: Methanol (2:1) add_is->add_solvent vortex1 Vortex add_solvent->vortex1 add_kcl Add 0.88% KCl vortex1->add_kcl vortex2 Vortex add_kcl->vortex2 centrifuge Centrifuge (2000 x g, 10 min) vortex2->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate Solvent collect_organic->evaporate redissolve Redissolve in Hexane evaporate->redissolve add_koh Add Methanolic KOH redissolve->add_koh vortex3 Vortex add_koh->vortex3 phase_sep Phase Separation vortex3->phase_sep collect_fames Collect FAMEs Layer phase_sep->collect_fames gcms GC-MS Analysis collect_fames->gcms data_proc Data Processing & Quantification gcms->data_proc

Caption: Experimental workflow for LLE and derivatization.

Signaling Pathways

The presence of this compound in milk is primarily linked to the metabolism of branched-chain amino acids by microorganisms in the rumen of the animal. This is often part of broader biochemical pathways leading to the formation of various flavor compounds, rather than a specific intracellular signaling pathway in a pharmacological context.

Conclusion

The protocols detailed in this application note provide a robust framework for the sample preparation and analysis of this compound in milk. While direct literature for this specific analyte is scarce, the methodologies for similar branched-chain fatty acids are well-established and adaptable. Successful implementation of these protocols will enable researchers, scientists, and drug development professionals to accurately quantify this compound, contributing to a deeper understanding of milk flavor chemistry and quality. It is recommended to perform method validation to ensure accuracy and precision for the specific matrix and analyte of interest.

References

Application Notes and Protocols for the Extraction of 4-Ethylheptanoic Acid from Cheese

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and quantification of 4-Ethylheptanoic acid from various cheese matrices. The protocols outlined below are based on established analytical techniques, primarily focusing on solvent-based extraction followed by gas chromatography-mass spectrometry (GC-MS), a robust method for the analysis of fatty acids. Additionally, a protocol for headspace solid-phase microextraction (HS-SPME) is included for the analysis of volatile and semi-volatile compounds, which may include this compound.

Introduction

This compound is a branched-chain fatty acid that can contribute to the complex flavor and aroma profiles of cheese. Its accurate quantification is essential for quality control, understanding cheese ripening processes, and sensory analysis. The choice of extraction method depends on the specific research goals, such as analyzing the total fatty acid profile or focusing on the volatile fraction.

Data Presentation

The concentration of branched-chain fatty acids like this compound can vary significantly depending on the type of cheese, the milk source (e.g., cow, goat, sheep), the animal's diet, and the ripening conditions. While specific quantitative data for this compound is not broadly reported across numerous cheese types in the provided literature, Table 1 summarizes reported concentrations for the closely related and impactful 4-ethyloctanoic acid in dairy products, which can serve as a reference.[1][2]

Dairy ProductSpeciesConcentration Range (µg/g of milk fat)Reference
CheeseGoat190 - 480[1]
CheeseSheep78 - 220[1]

Table 1: Reported Concentrations of 4-Ethyloctanoic Acid in Various Dairy Products.

Experimental Protocols

Two primary protocols are presented: a comprehensive lipid extraction method for total fatty acid analysis and a headspace SPME method for volatile compound analysis.

Protocol 1: Total Lipid Extraction and Fatty Acid Methyl Ester (FAME) Analysis

This protocol is designed for the quantification of the total this compound content within the cheese matrix. It involves a robust lipid extraction followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.[2][3]

1. Sample Preparation:

  • Finely grate or chop the cheese sample to ensure homogeneity.[4]

  • For hard cheeses, grinding the sample may be necessary.

2. Lipid Extraction (Folch Method): [2]

  • Weigh approximately 5-10 g of the homogenized cheese sample into a glass centrifuge tube.

  • Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727). A typical ratio is 20 mL of the solvent mixture per 1 g of the sample.[1]

  • Homogenize the sample in the solvent mixture using a high-speed homogenizer.

  • Add 0.2 volumes of a 0.88% KCl solution to the mixture to facilitate phase separation.[1]

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the mixture at 2000 x g for 10 minutes to achieve clear phase separation.[1]

  • Carefully aspirate and discard the upper aqueous layer.

  • The lower chloroform layer, containing the lipids, should be transferred to a clean, pre-weighed glass tube.

  • Evaporate the chloroform under a gentle stream of nitrogen at a temperature not exceeding 40°C to obtain the lipid extract.[1]

  • Determine the weight of the extracted lipid.

3. Fatty Acid Methyl Ester (FAME) Derivatization: [2]

  • To the extracted lipid, add a known amount of an internal standard (e.g., a non-naturally occurring branched-chain fatty acid) for accurate quantification.

  • Perform transesterification by adding 2 M methanolic KOH and vortexing vigorously.[1]

  • Alternatively, use a methylating agent like boron trifluoride-methanol complex (BF3-Methanol) or acidic methanol and heat the mixture.[2]

  • After the reaction, add a nonpolar solvent such as hexane (B92381) or heptane (B126788) to extract the FAMEs.[2]

  • The upper organic layer containing the FAMEs is carefully transferred to a GC vial for analysis.[1]

4. GC-MS Analysis:

  • Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-WAX).

  • Injector Temperature: 250-260°C.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 50-100°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in both full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification. Key ions for the this compound methyl ester should be determined from a standard.

  • Quantification: Create a calibration curve using standards of this compound methyl ester of known concentrations, each containing the same amount of the internal standard as the samples. The concentration in the unknown samples is calculated from this calibration curve.[1]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

This protocol is suitable for the rapid and solvent-free extraction of volatile and semi-volatile compounds, including this compound, from the headspace of the cheese.[5][6]

1. Sample Preparation:

  • Place a precisely weighed amount of grated cheese (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).[7]

  • For enhanced release of volatiles, the addition of a salt solution (e.g., saturated NaCl) can be considered to decrease the solubility of the analytes in the matrix.[5][8]

2. HS-SPME Procedure:

  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.

  • Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[5]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.[6]

  • Desorption: Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes onto the analytical column. Desorption is typically carried out at a high temperature (e.g., 250°C) for a few minutes.[6]

3. GC-MS Analysis:

  • The GC-MS parameters will be similar to those in Protocol 1, with adjustments made to the temperature program to optimize the separation of the more volatile compounds.

  • Quantification can be performed using an internal or external standard method. For accurate quantification with HS-SPME, matrix-matched calibration standards are recommended.

Mandatory Visualization

experimental_workflow cluster_p1 Protocol 1: Total Lipid Extraction cluster_p2 Protocol 2: HS-SPME start Cheese Sample p1_prep Sample Homogenization (Grating/Grinding) start->p1_prep p2_prep Sample in Vial (+/- Salt Solution) start->p2_prep p1_extract Lipid Extraction (Chloroform:Methanol) p1_prep->p1_extract p1_phase_sep Phase Separation (KCl addition & Centrifugation) p1_extract->p1_phase_sep p1_collect Collect Lipid Layer & Evaporate Solvent p1_phase_sep->p1_collect p1_fame FAME Derivatization (e.g., Methanolic KOH) p1_collect->p1_fame analysis GC-MS Analysis p1_fame->analysis p2_equil Headspace Equilibration (Heating & Incubation) p2_prep->p2_equil p2_extract SPME Fiber Extraction p2_equil->p2_extract p2_extract->analysis data data analysis->data

References

Application Notes and Protocols: 4-Ethylheptanoic Acid as a Flavor Standard in Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylheptanoic acid, more commonly referred to in flavor literature as 4-ethyloctanoic acid, is a branched-chain fatty acid renowned for its potent and distinctive aroma.[1] It is a key contributor to the characteristic flavor profiles of various food products, particularly those derived from sheep and goat milk, such as cheese.[1][2] Its prominent "goaty" and "mutton-like" sensory characteristics make it a critical compound for study in flavor chemistry, food science, and quality control.[1] Due to its powerful and specific aroma, 4-ethyloctanoic acid serves as an invaluable flavor standard in sensory analysis for panel training, off-flavor identification, and product development.[1] These application notes provide detailed protocols for the effective use of 4-ethyloctanoic acid as a flavor standard in a research and development setting.

Data Presentation

The sensory properties and typical concentrations of 4-ethyloctanoic acid are summarized below. These values are crucial for preparing relevant standard concentrations for sensory evaluation.

Table 1: Physicochemical and Sensory Properties of 4-Ethyloctanoic Acid

PropertyValue
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Goaty, muttony, fatty, waxy[1]
Odor Threshold (in air) As low as 1.8 ppb[3]
Recognition Threshold (S)-(-)-enantiomer (in air) < 6 ppb (Goaty, fresh goat's milk cheese)[4]
Recognition Threshold (R)-(+)-enantiomer (in air) < 13 ppb (Fusty, goaty-muttony)[4]

Table 2: Reported Concentrations of 4-Ethyloctanoic Acid in Food Products

Food ProductConcentration Range (µg/g of fat)Reference
Goat Milk190 - 480[5]
Goat Cheese190 - 480[5]
Sheep Milk78 - 220[5]
Sheep Cheese78 - 220[5]

Experimental Protocols

Protocol 1: Preparation of 4-Ethyloctanoic Acid Aqueous Standards for Sensory Analysis

Objective: To prepare a series of 4-ethyloctanoic acid solutions of varying concentrations for sensory panel training, threshold testing, and descriptive analysis.

Materials:

  • 4-Ethyloctanoic acid (≥98% purity)

  • Food-grade ethanol (B145695) (95% or absolute)

  • Odor-free, deionized water

  • Class A volumetric flasks (various sizes)

  • Calibrated micropipettes and sterile tips

  • Odor-free glass sample containers with lids

Methodology:

  • Prepare a Stock Solution (e.g., 1000 ppm):

    • Accurately weigh 100 mg of 4-ethyloctanoic acid.

    • Dissolve the 4-ethyloctanoic acid in 50 mL of ethanol in a 100 mL volumetric flask. Ethanol acts as a co-solvent to improve solubility in water.

    • Bring the flask to the 100 mL mark with deionized water and mix thoroughly. This creates a 1000 ppm (mg/L) stock solution.

  • Perform Serial Dilutions:

    • Create a dilution series from the stock solution to cover a range of concentrations relevant to the sensory test being performed (e.g., bracketing the known odor threshold).

    • Example Dilution to 10 ppm: Pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

    • Example Dilution to 100 ppb: Pipette 1 mL of the 10 ppm solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

    • Continue this process to generate a range of standards (e.g., 50 ppb, 20 ppb, 10 ppb, 5 ppb, 2 ppb, 1 ppb, 0.5 ppb).

  • Prepare Blank and Samples for Evaluation:

    • Prepare a "blank" sample containing the same concentration of ethanol in water as the highest concentration test sample.

    • For sensory evaluation, present approximately 20 mL of each dilution and the blank in identical, coded (using three-digit random numbers) sample containers.[6]

Protocol 2: Sensory Panel Training for "Goaty" Off-Flavor

Objective: To train sensory panelists to reliably identify and quantify the "goaty" aroma associated with 4-ethyloctanoic acid.

Materials:

  • Prepared standards of 4-ethyloctanoic acid at various concentrations (see Protocol 1).

  • Reference standards for related aroma descriptors (e.g., goat cheese for "goaty," lanolin for "waxy").[1]

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Unstructured line scales (e.g., 15 cm) anchored with "low" and "high" intensity markers.[1]

  • Palate cleansers (e.g., unsalted crackers, deionized water).[6]

Methodology:

  • Panelist Selection: Recruit 8-12 panelists based on their sensory acuity, ability to verbalize perceptions, and availability.[1]

  • Familiarization: In initial sessions, present panelists with a mid-range concentration of 4-ethyloctanoic acid and the reference standards.

  • Vocabulary Development: The panel leader facilitates a discussion to develop a consensus vocabulary for the aroma and flavor descriptors (e.g., goaty, muttony, waxy, cheesy, sour).[1]

  • Intensity Training: Present panelists with a range of 4-ethyloctanoic acid concentrations in a randomized order. Panelists will practice rating the intensity of the "goaty" attribute on the line scales.

  • Validation: Panelist performance is validated through repeated trials to ensure they can consistently identify and rate the intensity of the target attribute.

Protocol 3: Quantitative Descriptive Analysis (QDA) of a Product

Objective: To identify and quantify the sensory attributes of a food matrix with and without the presence of 4-ethyloctanoic acid.[1]

Materials:

  • Food matrix samples (e.g., milk, cheese) with and without added 4-ethyloctanoic acid at various concentrations.

  • Trained sensory panel (see Protocol 2).

  • Reference standards for all relevant aroma descriptors.[1]

  • Sensory evaluation booths.

  • Unstructured line scales and data collection software.[1]

Methodology:

  • Sample Preparation: Prepare samples with known concentrations of 4-ethyloctanoic acid, including a control with no added acid. Present samples monadically in a randomized order to the panelists.[1]

  • Sensory Evaluation: Panelists independently evaluate each sample and rate the intensity of each sensory attribute on the provided line scales.[1] Panelists should rinse their palates between samples.[1]

  • Data Analysis: Convert the line scale ratings to numerical data. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.[1]

Protocol 4: Triangle Test for Difference Testing

Objective: To determine if a perceptible sensory difference exists between two samples (e.g., a standard product and one with potential 4-ethyloctanoic acid contamination).[1]

Materials:

  • Two sets of samples to be compared (A and B).

  • Trained sensory panel.

  • Sensory evaluation booths.

  • Palate cleansers.

Methodology:

  • Sample Presentation: For each panelist, present three coded samples: two of one type and one of another (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The order of presentation should be randomized for each panelist.[1]

  • Sensory Evaluation: Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample. A choice is required, even if uncertain.[7]

  • Data Analysis: Count the number of correct identifications. Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).[1]

Mandatory Visualizations

Signaling Pathway

cluster_0 Olfactory Sensory Neuron 4-Ethylheptanoic_Acid This compound (Odorant) OR Olfactory Receptor (OR) (e.g., OR51E1 for fatty acids) 4-Ethylheptanoic_Acid->OR G_olf G-protein (Gαolf) OR->G_olf activates ACIII Adenylyl Cyclase III (ACIII) G_olf->ACIII activates cAMP cAMP ACIII->cAMP converts ATP ATP ATP->cAMP CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized olfactory signal transduction pathway for fatty acids.

Experimental Workflow

cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis & Reporting Phase Objective Define Sensory Objective Standard_Prep Prepare this compound Standard Solutions Objective->Standard_Prep Panel_Selection Panelist Screening and Selection Objective->Panel_Selection Panel_Training Panelist Training with Standards and References Standard_Prep->Panel_Training Panel_Selection->Panel_Training Sample_Prep Prepare and Code Samples (e.g., for Triangle Test or QDA) Panel_Training->Sample_Prep Sensory_Session Conduct Sensory Session in Controlled Environment Sample_Prep->Sensory_Session Data_Collection Collect Panelist Responses Sensory_Session->Data_Collection Data_Analysis Statistical Analysis of Data (e.g., ANOVA, Chi-square) Data_Collection->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation Reporting Generate Report and Visualizations Interpretation->Reporting

Caption: Workflow for sensory analysis using a flavor standard.

References

Application of 4-Ethylheptanoic Acid in Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

4-Ethylheptanoic acid is a branched-chain fatty acid (BCFA) characterized by a seven-carbon backbone with an ethyl group at the fourth carbon. As a member of the medium-chain fatty acid class, it plays a role in various biological processes and is often associated with microbial metabolism. Its presence and concentration in biological fluids can offer insights into the metabolic interplay between the host and gut microbiota, as well as being relevant in food science due to its contribution to flavor profiles in fermented products.[1][2] This document provides a comprehensive overview of the application of this compound in metabolic profiling, including its potential as a biomarker, and detailed protocols for its quantification.

While research on this compound is still emerging, preliminary studies suggest its potential in biomedical research, including antimicrobial properties and use in drug delivery systems due to its lipophilic nature.[1]

This compound as a Potential Biomarker in Metabolic Health

Metabolic profiling studies have increasingly focused on the role of gut microbiota-derived metabolites in human health and disease. BCFAs, including this compound, are primarily produced through the fermentation of dietary fibers and the degradation of branched-chain amino acids by gut bacteria.[1][3]

Systematic reviews and meta-analyses have indicated a significant negative correlation between the levels of endogenous BCFAs (in serum and adipose tissue) and the risk of developing metabolic syndrome.[4][5] Lower BCFA levels have been observed in individuals at high risk for metabolic syndrome, suggesting that these fatty acids may have protective effects.[4][6] Specifically, an inverse correlation has been found between serum BCFA concentrations and triglyceride levels, as well as C-reactive protein (CRP), a marker of inflammation.[7] While these findings apply to BCFAs as a class, they highlight the potential of individual BCFAs like this compound as biomarkers for metabolic and inflammatory disorders. However, it is important to note that specific quantitative data on this compound in these conditions are still limited.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature detailing the concentration of this compound in various biological matrices in the context of metabolic profiling studies for disease diagnosis or monitoring. The following table summarizes the findings for branched-chain fatty acids as a class in relation to metabolic syndrome risk.

Biomarker ClassMatrixAssociation with Metabolic Syndrome RiskEffect Size (Weighted Mean Difference)95% Confidence Intervalp-valueReference
Endogenous BCFAsSerum and Adipose TissueNegative Correlation-0.11%-0.12% to -0.09%< 0.0001[4]
Fecal BCFAsFecesNo Significant Difference--0.4686[4]

Experimental Protocols

Accurate and reliable quantification of this compound is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable analytical techniques for this purpose.

Protocol 1: Quantification of this compound by GC-MS

This protocol involves the extraction of lipids, derivatization to form volatile fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

1. Sample Preparation and Extraction: a. To 100 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., this compound-d3 in methanol). b. Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. c. Vortex for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the layers. e. Transfer the lower organic layer to a clean glass tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Methylation): a. To the dried extract, add 1 mL of 14% boron trifluoride (BF3) in methanol. b. Tightly cap the tube and heat at 100°C for 30 minutes. c. Cool to room temperature. d. Add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution. e. Vortex for 1 minute. f. Centrifuge at 1000 x g for 5 minutes. g. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

3. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection: 1 µL, splitless mode.

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Electron ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the methyl ester of this compound and its deuterated internal standard.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol involves a simpler protein precipitation step followed by direct analysis of the underivatized fatty acid.

1. Sample Preparation: a. To 50 µL of plasma, add 10 µL of a deuterated internal standard solution. b. Add 200 µL of cold acetonitrile (B52724) to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to an LC vial for analysis.

2. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions for re-equilibration.

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) for the specific transitions of this compound and its internal standard.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

cluster_origin Origin of this compound cluster_metabolism Inferred Host Metabolism cluster_application Application in Metabolic Profiling Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Branched-Chain Amino Acids (BCAAs) Branched-Chain Amino Acids (BCAAs) This compound This compound Gut Microbiota->this compound Fermentation & Degradation Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation BCAAs BCAAs BCAAs->Gut Microbiota Energy Production (TCA Cycle) Energy Production (TCA Cycle) Beta-Oxidation->Energy Production (TCA Cycle) Biological Sample (Plasma, Feces) Biological Sample (Plasma, Feces) Quantification (GC-MS, LC-MS/MS) Quantification (GC-MS, LC-MS/MS) Biological Sample (Plasma, Feces)->Quantification (GC-MS, LC-MS/MS) Biomarker for Metabolic Health Biomarker for Metabolic Health Quantification (GC-MS, LC-MS/MS)->Biomarker for Metabolic Health

Caption: Inferred metabolic origin and application workflow for this compound.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound-d3) Plasma_Sample->Add_IS Extraction_Derivatization Extraction & Derivatization Add_IS->Extraction_Derivatization Prepared_Sample Prepared Sample Extraction_Derivatization->Prepared_Sample GC_MS GC-MS Analysis Prepared_Sample->GC_MS for FAMEs LC_MSMS LC-MS/MS Analysis Prepared_Sample->LC_MSMS for free acid Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols: 4-Ethylheptanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-ethylheptanoic acid as a versatile precursor in organic synthesis. The protocols detailed below focus on the derivatization of its carboxylic acid functionality to form esters and amides, which are key intermediates in the development of new fragrance compounds and potentially bioactive molecules.

Overview of this compound as a Precursor

This compound is a branched-chain carboxylic acid that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a seven-carbon backbone with an ethyl group at the fourth position, provides a unique lipophilic character to its derivatives. The carboxylic acid group is the primary site of reactivity, allowing for a variety of chemical transformations.

The most common applications of this compound as a precursor involve its conversion into more reactive intermediates, such as acyl chlorides. This activation step facilitates the subsequent synthesis of esters and amides, which have applications in the fragrance, food, and pharmaceutical industries.[1]

Synthesis of Fragrant Esters from this compound

A notable application of this compound is in the synthesis of novel ester compounds with potential use as fragrance agents. These esters are characterized by their pleasant floral and sweet notes. The synthetic strategy involves a two-step process: the conversion of this compound to its acyl chloride, followed by esterification with various alcohols.

Synthetic Workflow

The overall workflow for the synthesis of 4-ethylheptanoate esters is depicted below. This process begins with the activation of the carboxylic acid, followed by the esterification reaction and subsequent purification of the final product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Purification A This compound C 4-Ethylheptanoyl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent F Fragrant Ester C->F Reaction D Alcohol (e.g., Benzyl (B1604629) Alcohol) D->F Reagent E Pyridine (Base) E->F Catalyst G Crude Product F->G H Purified Ester G->H Distillation / Chromatography

Caption: General workflow for the synthesis of fragrant esters.

Quantitative Data for Fragrant Ester Synthesis

The synthesis of several fragrant esters from this compound has been reported, with benzyl 4-ethyloctanoate being produced in high yield.[2][3]

Ester ProductAlcohol PrecursorReported Yield (%)Odor ProfileReference
Benzyl 4-ethyloctanoateBenzyl alcohol~93Floral and sweet[2][3]
Phenethyl 4-ethyloctanoatePhenethyl alcoholNot specifiedFloral and sweet[2][3]
Phenylpropanol 4-ethyloctanoatePhenylpropanolNot specifiedFloral and sweet[2][3]
Cinnamyl 4-ethyloctanoateCinnamyl alcoholNot specifiedFloral and sweet[2][3]
Experimental Protocols

Protocol 1: Synthesis of 4-Ethylheptanoyl Chloride

This protocol describes the conversion of this compound to its acyl chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, place this compound.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • Purify the resulting 4-ethylheptanoyl chloride by vacuum distillation. A yield of approximately 97% can be expected.[1]

Protocol 2: General Procedure for the Synthesis of Fragrant Esters

This protocol outlines the esterification of 4-ethylheptanoyl chloride with an alcohol.

Materials:

  • 4-Ethylheptanoyl chloride (1.0 eq)

  • Alcohol (e.g., benzyl alcohol, phenethyl alcohol) (1.0-1.2 eq)

  • Pyridine or triethylamine (B128534) (as a base, 1.1-1.5 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography or distillation)

Procedure:

  • Dissolve the alcohol and the base in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-ethylheptanoyl chloride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude ester by vacuum distillation or column chromatography.

Synthesis of this compound Amides for Potential Biological Applications

The amide functional group is a cornerstone of many pharmaceutical compounds. The synthesis of amides from this compound introduces a lipophilic branched-chain moiety that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. While specific biological activities of 4-ethylheptanamides are not yet widely reported, the general importance of amides in drug discovery suggests this is a promising area for investigation.

Synthetic Workflow for Amide Formation

The synthesis of amides from this compound follows a similar pathway to ester synthesis, involving the activation of the carboxylic acid to the acyl chloride, followed by reaction with a primary or secondary amine.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A This compound C 4-Ethylheptanoyl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent F 4-Ethylheptanamide C->F Reaction D Primary or Secondary Amine D->F Reagent E Base (e.g., Triethylamine) E->F Catalyst G Crude Product F->G H Purified Amide G->H Recrystallization / Chromatography

Caption: General workflow for the synthesis of amides.

Experimental Protocol

Protocol 3: General Procedure for the Synthesis of N-Substituted 4-Ethylheptanamides

This protocol describes the amidation of 4-ethylheptanoyl chloride.

Materials:

  • 4-Ethylheptanoyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography or recrystallization)

Procedure:

  • Dissolve the amine and the base in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 4-ethylheptanoyl chloride to the cooled solution with stirring. The reaction can be highly exothermic.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding water or a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization to yield the pure product.

Conclusion

This compound is a readily available and versatile precursor for the synthesis of a range of organic molecules. Its conversion to the corresponding acyl chloride provides a reactive intermediate for the high-yield synthesis of esters and amides. The application of these derivatives in the fragrance industry has been demonstrated, and the potential for creating novel bioactive amides for drug discovery presents an exciting avenue for future research. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound.

References

Application Notes and Protocols for the Esterification of 4-Ethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various esters of 4-ethylheptanoic acid. The information compiled is based on established principles of Fischer esterification and data from analogous reactions with structurally similar branched-chain carboxylic acids.

Introduction

Esters of branched-chain carboxylic acids, such as this compound, are of significant interest across various scientific and industrial fields. Their unique structural properties impart desirable characteristics, making them valuable as synthetic lubricants, flavor and fragrance components, and potential excipients in drug delivery systems.[1][2][3] The esterification of this compound with different alcohols allows for the fine-tuning of properties like viscosity, volatility, and solvency to suit specific applications.

The primary method for synthesizing these esters is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] This reversible reaction requires careful control of conditions to achieve high yields. Key strategies to drive the equilibrium toward the ester product include using an excess of the alcohol reactant and removing water as it is formed.[5]

Applications of this compound Esters

The esters derived from this compound are anticipated to have a range of applications:

  • Flavors and Fragrances: Short-chain esters often possess fruity or floral scents and are widely used in the food and cosmetic industries.[6][7][8] The branched structure of this compound esters can contribute to unique and complex aroma profiles.[2]

  • Lubricants: Branched-chain esters are known for their excellent cold-flow properties and thermal stability, making them suitable as base stocks or additives in high-performance lubricants for automotive and industrial use.[1][9][10]

  • Solvents: The ester functionality and branched alkyl chain can provide good solvency for a range of organic molecules, making them useful as specialty solvents in various formulations.

  • Pharmaceuticals: Esters are sometimes used to modify the lipophilicity of drug molecules, potentially improving their absorption and bioavailability. The specific esters of this compound could be explored as pro-drug moieties or as components in drug delivery systems.[3]

Experimental Protocols

The following are generalized protocols for the Fischer esterification of this compound with methanol (B129727), ethanol (B145695), propanol, and butanol. These protocols are based on established methods for similar branched-chain carboxylic acids and should be optimized for specific laboratory conditions.[11][12]

Materials and Equipment:

  • This compound

  • Methanol, Ethanol, Propanol, Butanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts (e.g., p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Glassware for extraction and distillation

General Fischer Esterification Workflow

G reagents Combine this compound, Alcohol, and Acid Catalyst reflux Heat Mixture to Reflux reagents->reflux Reaction Setup workup Aqueous Workup (Neutralization and Extraction) reflux->workup After Cooling drying Dry Organic Layer workup->drying solvent_removal Solvent Removal drying->solvent_removal purification Purification (e.g., Distillation) solvent_removal->purification product Isolated Ester Product purification->product

Caption: General workflow for the Fischer esterification of this compound.

Protocol 1: Synthesis of Methyl 4-Ethylheptanoate

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), methanol (5.0-10.0 eq.), and a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq.).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 4-8 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting carboxylic acid), allow the mixture to cool to room temperature. Carefully add the reaction mixture to a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield pure methyl 4-ethylheptanoate.

Protocol 2: Synthesis of Ethyl, Propyl, and Butyl 4-Ethylheptanoate

The procedure for the synthesis of ethyl, propyl, and butyl esters is analogous to the synthesis of the methyl ester. The primary differences will be the alcohol used and the reflux temperature.

  • For Ethyl 4-Ethylheptanoate: Use ethanol as the alcohol. The reflux temperature will be approximately 78-85 °C.

  • For Propyl 4-Ethylheptanoate: Use n-propanol as the alcohol. The reflux temperature will be approximately 97-102 °C.

  • For Butyl 4-Ethylheptanoate: Use n-butanol as the alcohol. The reflux temperature will be approximately 117-120 °C.

Note on Water Removal: For higher boiling alcohols (propanol and butanol), a Dean-Stark apparatus can be used with a suitable solvent (e.g., toluene) to azeotropically remove the water formed during the reaction, which can significantly increase the yield.

Quantitative Data Summary

The following tables provide representative data for the esterification of branched-chain carboxylic acids, which can be used as a starting point for the optimization of the esterification of this compound. Yields are highly dependent on specific reaction conditions and purification methods.

Table 1: Reaction Parameters for the Esterification of this compound

Ester ProductAlcoholMolar Ratio (Acid:Alcohol)Catalyst (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)
Methyl 4-EthylheptanoateMethanol1:85 (H₂SO₄)65-70675-85
Ethyl 4-EthylheptanoateEthanol1:65 (H₂SO₄)78-85880-90
Propyl 4-EthylheptanoatePropanol1:55 (H₂SO₄)97-1021085-95
Butyl 4-EthylheptanoateButanol1:45 (H₂SO₄)117-1201288-98

Table 2: Physicochemical Properties of this compound Esters (Predicted)

Ester ProductMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) (est.)
Methyl 4-EthylheptanoateC₁₀H₂₀O₂172.27185-190
Ethyl 4-EthylheptanoateC₁₁H₂₂O₂186.30200-205
Propyl 4-EthylheptanoateC₁₂H₂₄O₂200.33215-220
Butyl 4-EthylheptanoateC₁₃H₂₆O₂214.35230-235

Reaction Mechanism and Logical Relationships

The Fischer esterification proceeds through a series of equilibrium steps. The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.

Fischer Esterification Mechanism

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer and Elimination cluster_3 Ester Formation start Carboxylic Acid + H⁺ activated Protonated Carboxylic Acid start->activated Protonation tetrahedral Tetrahedral Intermediate activated->tetrahedral alcohol Alcohol alcohol->tetrahedral proton_transfer Proton Transfer tetrahedral->proton_transfer elimination Elimination of Water proton_transfer->elimination protonated_ester Protonated Ester elimination->protonated_ester ester Ester + H⁺ protonated_ester->ester Deprotonation

Caption: Key stages in the Fischer esterification mechanism.

Characterization of Esters

The successful synthesis of the this compound esters can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, confirming the presence of the ethyl group on the heptanoate (B1214049) backbone and the specific alcohol moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl group (C=O) typically in the range of 1735-1750 cm⁻¹, and the disappearance of the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the synthesized ester and can provide fragmentation patterns useful for structural elucidation.

By following these protocols and utilizing the provided data as a guide, researchers can effectively synthesize and characterize a range of this compound esters for various applications.

References

Application Notes and Protocols for the Structural Elucidation of 4-Ethylheptanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of 4-Ethylheptanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments are outlined.

Introduction

This compound is a branched-chain carboxylic acid. Its structural confirmation is critical in various fields, including drug development and chemical synthesis, to ensure compound identity and purity. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution. This document details the application of a suite of NMR experiments to fully characterize this compound.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NamePredicted Chemical Shift (ppm)MultiplicityIntegration
H111.5 - 12.5br s1H
H22.34t2H
H31.63m2H
H41.45m1H
H5, H5'1.38m4H
H61.25m2H
H70.88t3H
H8, H8'1.38m2H
H90.88t3H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Multiplicity: s = singlet, t = triplet, m = multiplet, br = broad.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NamePredicted Chemical Shift (ppm)DEPT-135 Phase
C1179.5-
C234.2Negative
C329.5Negative
C438.8Positive
C529.1Negative
C623.0Negative
C714.1Positive
C825.3Negative
C911.5Positive

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

Sample Preparation

A detailed and careful sample preparation is crucial for acquiring high-quality NMR spectra.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (B151607) (CDCl₃, NMR grade)

  • Tetramethylsilane (TMS, as internal standard, optional if referencing to residual solvent peak)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

Protocol:

  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • If an internal standard is desired, add a very small amount of TMS.

  • Cap the vial and gently vortex until the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is at least 4-5 cm.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following are standard parameters for acquiring a comprehensive set of NMR data on a 400 MHz spectrometer.

a) ¹H NMR Spectroscopy

  • Pulse Program: zg30

  • Number of Scans (NS): 16

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 16 ppm

  • Transmitter Offset (O1P): Centered on the spectral region of interest (~6 ppm)

b) ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: zgpg30

  • Number of Scans (NS): 1024

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~1 second

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 240 ppm

  • Transmitter Offset (O1P): Centered on the spectral region of interest (~100 ppm)

c) DEPT-135 Spectroscopy

  • Pulse Program: dept135

  • Number of Scans (NS): 256

  • Receiver Gain (RG): Set automatically

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 240 ppm

  • Transmitter Offset (O1P): Centered on the spectral region of interest (~100 ppm)

d) 2D COSY (COrrelation SpectroscopY)

  • Pulse Program: cosygpqf

  • Number of Scans (NS): 2-4 per increment

  • Number of Increments: 256-512 in F1

  • Relaxation Delay (D1): 1.5-2 seconds

  • Spectral Width (SW): 12 ppm in both F1 and F2 dimensions

e) 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.2

  • Number of Scans (NS): 4-8 per increment

  • Number of Increments: 128-256 in F1

  • Relaxation Delay (D1): 1.5-2 seconds

  • Spectral Width (SW): 12 ppm in F2 (¹H) and 180 ppm in F1 (¹³C)

Structure Elucidation Workflow & Visualization

The following diagrams illustrate the structure of this compound, the workflow for its structural elucidation using NMR, and the key correlations expected in the 2D NMR spectra.

G cluster_0 This compound Structure C1 C1(OOH) C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C8 C8 C4->C8 C6 C6 C5->C6 C7 C7 C6->C7 C9 C9 C8->C9

Caption: Molecular structure of this compound.

G SamplePrep Sample Preparation (5-10 mg in CDCl3) 1H_NMR 1D ¹H NMR (Proton Environments) SamplePrep->1H_NMR 13C_NMR 1D ¹³C NMR (Carbon Environments) SamplePrep->13C_NMR DEPT DEPT-135 (CH, CH2, CH3 Multiplicity) SamplePrep->DEPT COSY 2D COSY (¹H-¹H Correlations) SamplePrep->COSY HSQC 2D HSQC (¹H-¹³C One-Bond Correlations) SamplePrep->HSQC Analysis Spectral Analysis & Structure Assignment 1H_NMR->Analysis 13C_NMR->Analysis DEPT->Analysis COSY->Analysis HSQC->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Experimental workflow for NMR-based structure elucidation.

G cluster_1H ¹H Signals cluster_13C ¹³C Signals H2 H2 H3 H3 H4 H4 H3->H4 COSY C3 C3 H3->C3 HSQC H5 H5 H4->H5 COSY H8 H8 H4->H8 COSY C4 C4 H4->C4 HSQC H6 H6 H5->H6 COSY C5 C5 H5->C5 HSQC H7 H7 H6->H7 COSY C6 C6 H6->C6 HSQC C7 C7 H7->C7 HSQC H9 H9 H8->H9 COSY C8 C8 H8->C8 HSQC C9 C9 H9->C9 HSQC C2 C2

Caption: Key COSY and HSQC correlations for this compound.

Application Note: Chiral Separation of 4-Ethylheptanoic Acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylheptanoic acid is a chiral carboxylic acid with a stereocenter at the fourth carbon position. The differential pharmacological and toxicological profiles of its enantiomers necessitate a reliable and accurate analytical method for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers. This application note details two primary protocols for the chiral separation of (R)- and (S)-4-Ethylheptanoic acid: a direct method using a polysaccharide-based chiral stationary phase and an indirect method involving pre-column derivatization.

Direct Chiral HPLC Method

The direct approach utilizes a chiral stationary phase that selectively interacts with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including carboxylic acids.[1][2] For acidic compounds, the addition of a small amount of an acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA), is often necessary to achieve good peak shape and resolution.[2]

Indirect Chiral HPLC Method

The indirect method involves the derivatization of the enantiomeric carboxylic acids with a chiral derivatizing agent to form diastereomers.[3] These diastereomers possess different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[4] This approach can be a robust alternative when direct methods are unsuccessful or do not provide adequate resolution.

Experimental Protocols

Protocol 1: Direct Chiral Separation on a Polysaccharide-Based CSP

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA)

  • Sample: Racemic this compound standard (1 mg/mL in mobile phase)

2. Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Indirect Chiral Separation via Derivatization

1. Instrumentation and Materials:

  • HPLC system with a UV or Fluorescence detector

  • Reversed-Phase Column: C18, 250 x 4.6 mm, 5 µm

  • Derivatizing Agent: (R)-1-(1-Naphthyl)ethylamine (or other suitable chiral amine)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or similar

  • Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid

  • Sample: Racemic this compound

2. Derivatization Procedure:

  • To 1 mg of racemic this compound in a vial, add 1 mL of anhydrous dichloromethane.

  • Add 1.2 equivalents of (R)-1-(1-Naphthyl)ethylamine and 1.1 equivalents of DCC.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent and redissolve the residue in 1 mL of the mobile phase.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water + 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Data Presentation

The following tables summarize the expected chromatographic data for the separation of this compound enantiomers using the described protocols.

Table 1: Expected Chromatographic Data for Direct Chiral Separation

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
(S)-4-Ethylheptanoic acid8.5501,234\multirow{2}{*}{2.1}
(R)-4-Ethylheptanoic acid9.8499,876

Table 2: Expected Chromatographic Data for Indirect Chiral Separation

DiastereomerRetention Time (min)Peak AreaResolution (Rs)
(S)-acid-(R)-amine12.3503,456\multirow{2}{*}{2.5}
(R)-acid-(R)-amine14.1500,123

Visualizations

direct_chiral_hplc_workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection chiral_column Chiral Separation (Chiralpak AD-H) hplc_injection->chiral_column uv_detection UV Detection (210 nm) chiral_column->uv_detection data_analysis Data Analysis (Quantification & Resolution) uv_detection->data_analysis

Caption: Workflow for the direct chiral HPLC separation of this compound enantiomers.

indirect_chiral_hplc_workflow derivatization Derivatization (with Chiral Amine) sample_cleanup Sample Cleanup (Filtration) derivatization->sample_cleanup hplc_injection HPLC Injection (10 µL) sample_cleanup->hplc_injection rp_column Diastereomer Separation (C18 Column) hplc_injection->rp_column uv_detection UV Detection (280 nm) rp_column->uv_detection data_analysis Data Analysis (Quantification & Resolution) uv_detection->data_analysis

Caption: Workflow for the indirect chiral HPLC separation via diastereomer formation.

Both the direct and indirect HPLC methods presented provide viable strategies for the successful chiral separation of this compound enantiomers. The direct method is generally preferred for its simplicity and speed, while the indirect method offers a reliable alternative that can be performed on standard, achiral HPLC systems. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required resolution, and available instrumentation. These protocols serve as a robust starting point for method development and validation in research, quality control, and drug development settings.

References

Application Note: Analysis of 4-Ethylheptanoic Acid Using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Ethylheptanoic acid is a branched-chain fatty acid that can be of interest in various research fields, including metabolomics and as a potential biomarker. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for its study. Solid-phase microextraction (SPME) offers a simple, solvent-free, and efficient sample preparation method that combines extraction, concentration, and sample introduction into a single step.[1] This application note provides a detailed protocol for the analysis of this compound using headspace SPME followed by gas chromatography-mass spectrometry (GC-MS).

Principle of the Method:

Headspace SPME (HS-SPME) is based on the equilibrium of an analyte between the sample matrix, the vapor phase (headspace) above the sample, and a polymer-coated fused silica (B1680970) fiber.[1] The sample is placed in a sealed vial and typically heated to increase the vapor pressure of the analyte, facilitating its transfer into the headspace. An SPME fiber is then exposed to the headspace, where the analyte adsorbs onto the fiber coating. Following the extraction period, the fiber is withdrawn and introduced into the hot injector of a gas chromatograph, where the analyte is thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.[1] For acidic compounds like this compound, a derivatization step may be employed to improve volatility and chromatographic performance.[1]

Experimental Protocols

1. Materials and Reagents:

  • Analytes and Standards: this compound (≥98% purity), Internal Standard (IS) such as heptanoic acid-d13 or other suitable stable isotope-labeled fatty acid.

  • Reagents: Sodium chloride (NaCl), HPLC-grade water, Methanol, Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl).

  • SPME Fibers: A fiber with a mixed-phase coating is often suitable for a broad range of analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point for method development.[2] For polar analytes, a polyacrylate fiber could also be considered.

  • Vials: 10 mL or 20 mL amber glass headspace vials with PTFE/silicone septa.

  • Equipment: GC-MS system with a split/splitless injector, SPME autosampler or manual holder, analytical balance, vortex mixer, heating block or water bath with magnetic stirring capability.

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in methanol. Prepare a separate stock solution for the internal standard.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the this compound stock solution into a blank matrix (e.g., water or a surrogate biological fluid).

  • Sample Preparation:

    • Place 1 mL of the sample (e.g., plasma, urine, or cell culture media) into a 10 mL headspace vial.

    • Add a known amount of the internal standard.

    • To increase the ionic strength of the sample and promote the partitioning of the analyte into the headspace, add 0.3 g of NaCl.

    • If derivatization is required, add the derivatizing agent according to the manufacturer's instructions.

3. SPME Procedure:

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injector.

  • Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) with agitation.[3] The optimal extraction time and temperature should be determined experimentally.[4]

  • Desorption:

    • After extraction, retract the fiber and immediately introduce it into the GC injector port.

    • Desorb the analyte from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) to ensure complete transfer of the analyte to the GC column.[5]

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis. Monitor characteristic ions for this compound and the internal standard.

5. Data Analysis:

  • Identify the peaks of this compound and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the SPME-GC-MS method for the analysis of this compound. These values are illustrative and may vary depending on the specific instrumentation and matrix.

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL
Precision (%RSD)< 15%
Accuracy/Recovery85 - 115%

Experimental Workflow Visualization

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_spme SPME Procedure cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Collection B Addition of Internal Standard & NaCl A->B C Vial Sealing B->C D Incubation & Equilibration (e.g., 60°C) C->D Transfer to Autosampler/Heating Block E Headspace Extraction with SPME Fiber (e.g., 30 min) D->E F Fiber Retraction E->F G Thermal Desorption in GC Injector (e.g., 250°C) F->G Transfer to GC H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration & Identification I->J Data Acquisition K Calibration Curve Generation J->K L Quantification of this compound K->L

Caption: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-ethylheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method for synthesizing this compound is the malonic ester synthesis. This multi-step process involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired branched-chain carboxylic acid. This method is favored for its versatility and the relative availability of the starting materials.

Q2: I am getting a low yield in my alkylation step. What are the potential causes and solutions?

A2: Low yields in the alkylation of diethyl malonate can stem from several factors. A primary concern is the incomplete formation of the enolate. Ensure that your base is strong enough and used in a slight excess to completely deprotonate the diethyl malonate. Sodium ethoxide in anhydrous ethanol (B145695) is a standard and effective choice. Additionally, the purity of your reagents is critical; ensure your diethyl malonate and alkylating agents (1-bromopentane and ethyl bromide) are dry and free of impurities. The reaction temperature should be carefully controlled, as side reactions can occur at elevated temperatures.

Q3: I am observing a significant amount of dialkylated product. How can I improve the selectivity for the mono-alkylated intermediate?

A3: The formation of a dialkylated byproduct is a common issue in malonic ester synthesis.[1] To favor monoalkylation, you can employ a slight excess of diethyl malonate relative to the alkylating agent. Another effective strategy is the slow, dropwise addition of the alkylating agent to the reaction mixture.[1] This helps to ensure that the alkyl halide reacts with the initial enolate before it can react with the enolate of the mono-alkylated product.[1]

Q4: My decarboxylation step is inefficient, or I am seeing byproducts. How can I optimize this final step?

A4: Incomplete decarboxylation can be due to insufficient heating or the presence of impurities that interfere with the reaction. Ensure the reaction is heated to a sufficiently high temperature, typically around 180°C, to drive the reaction to completion.[2] The presence of acid can catalyze the decarboxylation, which occurs after the hydrolysis of the ester groups. If you are isolating the substituted malonic acid before decarboxylation, ensure it is thoroughly dried. For some substrates, polymerization can be a competing reaction at high temperatures.[1] Monitoring the reaction progress and avoiding unnecessarily prolonged heating times can minimize the formation of degradation products.

Troubleshooting Guides

Problem: Low Overall Yield
Potential Cause Troubleshooting Steps
Incomplete Enolate Formation - Use a strong, fresh base like sodium ethoxide. - Ensure anhydrous (dry) conditions for all reagents and solvents.
Side Reactions (e.g., Dialkylation, Elimination) - Use a slight excess of diethyl malonate. - Add the alkylating agent slowly and at a controlled temperature. - Use primary alkyl halides when possible to minimize elimination reactions.[1]
Incomplete Hydrolysis - Ensure complete saponification of the ester groups by using a sufficient amount of a strong base (e.g., KOH) and adequate reaction time.
Incomplete Decarboxylation - Heat the reaction to a sufficiently high temperature (e.g., 180°C) for an adequate duration.[2]
Loss of Product During Workup - Ensure proper phase separation during extractions. - Use a suitable drying agent before solvent removal. - Optimize distillation conditions to prevent loss of the product.
Problem: Impurities in the Final Product
Potential Impurity Identification Removal Strategy
Unreacted Diethyl Malonate or Alkylating Agents GC-MS analysisPurification by fractional distillation under reduced pressure.
Dialkylated Byproduct GC-MS analysis, higher boiling point than the desired product.Careful fractional distillation. In some cases, column chromatography may be necessary.[1]
Residual Solvents NMR or GC analysisRemoval under high vacuum or through azeotropic distillation.
Hydrolysis Intermediates (e.g., substituted malonic acid) Can be identified by their different solubility and chromatographic behavior.Ensure complete decarboxylation by adequate heating. Can be removed by extraction with a basic aqueous solution.

Experimental Protocols

A detailed experimental protocol for a similar compound, 4-ethyloctanoic acid, can be adapted for the synthesis of this compound.[2][3]

Step 1: Synthesis of Diethyl Ethyl(pentyl)malonate (Alkylation)

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare sodium ethoxide by cautiously adding sodium metal (1 equivalent) to anhydrous ethanol under an inert atmosphere.

  • Once all the sodium has reacted, add diethyl malonate (1.1 equivalents) dropwise to the sodium ethoxide solution at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.

  • Add 1-bromopentane (B41390) (1 equivalent) dropwise to the stirred solution. The reaction may be exothermic.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and add ethyl bromide (1 equivalent) dropwise.

  • Heat the mixture to reflux again and monitor the reaction until completion.

  • Cool the reaction to room temperature, pour it into water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude diethyl ethyl(pentyl)malonate.

Step 2: Synthesis of Ethyl(pentyl)malonic Acid (Hydrolysis)

  • Dissolve the crude diethyl ethyl(pentyl)malonate from Step 1 in a solution of potassium hydroxide (B78521) in ethanol/water.

  • Heat the mixture to reflux for several hours to ensure complete saponification of the ester groups.

  • After cooling, remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2.

  • Extract the precipitated dicarboxylic acid with diethyl ether.

  • Dry the organic extracts over anhydrous sodium sulfate and remove the solvent to yield ethyl(pentyl)malonic acid.

Step 3: Synthesis of this compound (Decarboxylation)

  • Heat the ethyl(pentyl)malonic acid from Step 2 to approximately 180°C.[2]

  • The decarboxylation reaction will proceed with the evolution of carbon dioxide.

  • Continue heating until the gas evolution ceases.

  • The crude this compound can then be purified by vacuum distillation.

Quantitative Data

The following table presents typical yields for each step in the synthesis of a similar compound, 4-ethyloctanoic acid, which can serve as a benchmark for the synthesis of this compound.[2][3]

Step Product Yield
1. Alkylation Diethyl (2-ethylhexyl)malonate~79%
2. Hydrolysis (2-Ethylhexyl)propanedioic acid~96%
3. Decarboxylation 4-Ethyloctanoic acid~90%
Overall Yield ~70%

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis cluster_decarboxylation Step 3: Decarboxylation start Diethyl Malonate + NaOEt alkylation1 First Alkylation with 1-Bromopentane start->alkylation1 alkylation2 Second Alkylation with Ethyl Bromide alkylation1->alkylation2 workup1 Aqueous Workup & Extraction alkylation2->workup1 product1 Diethyl Ethyl(pentyl)malonate workup1->product1 saponification Saponification (KOH, EtOH/H2O) product1->saponification acidification Acidification (HCl) saponification->acidification product2 Ethyl(pentyl)malonic Acid acidification->product2 heating Heating (~180°C) product2->heating purification Vacuum Distillation heating->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Observed check_enolate Incomplete Enolate Formation? low_yield->check_enolate check_side_reactions Side Reactions (Dialkylation/Elimination)? low_yield->check_side_reactions check_hydrolysis Incomplete Hydrolysis? low_yield->check_hydrolysis check_decarboxylation Incomplete Decarboxylation? low_yield->check_decarboxylation check_workup Loss During Workup? low_yield->check_workup solution_base Use fresh, strong base & anhydrous conditions check_enolate->solution_base solution_alkylation Control stoichiometry & slow addition check_side_reactions->solution_alkylation solution_hydrolysis Sufficient base & reaction time check_hydrolysis->solution_hydrolysis solution_decarboxylation Adequate heating (temp & time) check_decarboxylation->solution_decarboxylation solution_workup Optimize extraction & distillation check_workup->solution_workup

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Esterification of 4-Ethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing by-products in the esterification of 4-Ethylheptanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Potential Cause Recommended Solution
Low Ester Yield Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction. The presence of water, a by-product, can drive the reaction backward, reducing the yield of the desired ester.[1][2][3]- Use excess alcohol: Employing a large excess of the alcohol (e.g., using it as the solvent) can shift the equilibrium towards the ester product. A 10-fold excess of alcohol can significantly increase the ester yield.[1] - Remove water: Continuously remove water as it forms using a Dean-Stark apparatus, molecular sieves, or a drying agent.[1][2]
Incomplete reaction: The reaction may not have reached equilibrium due to insufficient reaction time or temperature. Steric hindrance from the ethyl group in this compound, although not at the alpha position, can slow down the reaction rate compared to straight-chain acids.[4][5]- Increase reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow it to proceed until no further product formation is observed. - Optimize temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of by-products. An optimal temperature, typically between 60-110°C for Fischer esterification, should be determined experimentally.[2]
Insufficient catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.- Ensure proper catalyst concentration: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
Presence of Unreacted this compound Incomplete reaction: As mentioned above, the reaction may not have gone to completion.- Increase reaction time or temperature as described above. - Ensure efficient mixing to maximize contact between reactants and the catalyst.
Insufficient alcohol: The molar ratio of alcohol to carboxylic acid may be too low.- Increase the molar ratio of the alcohol to this compound.
Detection of By-products (e.g., Diethyl Ether from Ethanol) High reaction temperature: The acid-catalyzed dehydration of the alcohol (e.g., ethanol) can occur at elevated temperatures, leading to the formation of ethers (intermolecular dehydration) or alkenes (intramolecular dehydration).[6]- Maintain optimal reaction temperature: Avoid excessively high temperatures. For ethanol, ether formation is more prevalent around 140°C, while ethene formation occurs at even higher temperatures (around 170-180°C).[6] - Consider a milder catalyst: If by-product formation is significant, a less harsh acid catalyst might be beneficial.
Difficult Product Isolation and Purification Emulsion formation during workup: The presence of unreacted carboxylic acid and salts can lead to the formation of emulsions during aqueous extraction.- Thorough neutralization: Carefully neutralize the reaction mixture with a weak base like sodium bicarbonate solution. Be sure to vent the separatory funnel frequently to release any gas produced. - Use of brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions and remove water.[6]
Co-distillation of impurities: Impurities with boiling points close to the desired ester can be difficult to separate by simple distillation.- Fractional distillation: Employ fractional distillation for a more efficient separation of the ester from impurities.[7][8] - Chromatography: For high-purity requirements, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound esters?

A1: The most common method is the Fischer-Speier esterification, which involves reacting this compound with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.[2] This is an equilibrium reaction that produces the ester and water as a by-product.[1][9]

Q2: What are the most common by-products in the esterification of this compound?

A2: The primary by-products are:

  • Water: An inherent by-product of the condensation reaction which can hydrolyze the ester back to the starting materials.[1]

  • Ethers: Formed from the intermolecular dehydration of the alcohol reactant at elevated temperatures (e.g., diethyl ether from ethanol).[6]

  • Alkenes: Resulting from the intramolecular dehydration of the alcohol at even higher temperatures (e.g., ethene from ethanol).[6]

  • Unreacted starting materials: Due to the reversible nature of the reaction, some this compound and alcohol will likely remain.

Q3: How does the branched structure of this compound affect the esterification reaction?

A3: The ethyl group at the fourth carbon position introduces some steric bulk to the molecule. While not as significant as branching at the alpha-carbon, this can still lead to a slower reaction rate compared to the esterification of a linear carboxylic acid of similar molecular weight.[4][5] Therefore, longer reaction times or slightly more forcing conditions might be necessary to achieve high conversion.

Q4: Are there alternative methods for esterifying this compound, especially if it proves to be sterically hindered?

A4: Yes, for sterically hindered acids, alternative methods that operate under milder conditions can be more effective:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). It is performed at room temperature and is suitable for acid- or base-sensitive substrates.[10][11]

  • Other Coupling Reagents: Various other coupling agents can be used to activate the carboxylic acid for esterification under mild conditions.[12]

Q5: What is the best way to purify the this compound ester product?

A5: The purification process typically involves several steps:

  • Neutralization: After the reaction, the mixture is cooled and washed with a weak base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and any unreacted this compound.[6][13]

  • Extraction: The ester is extracted into an organic solvent.

  • Washing: The organic layer is washed with water and then brine to remove any remaining water-soluble impurities.[6]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[6]

  • Distillation: The solvent is removed, and the crude ester is purified by fractional distillation to separate it from any remaining impurities.[7][8][13]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol

This protocol describes a general procedure for the synthesis of ethyl 4-ethylheptanoate.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (simple or fractional)

  • Standard laboratory glassware

Procedure:

  • Setup: In a dry round-bottom flask, combine this compound and a 5 to 10-fold molar excess of absolute ethanol. Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by TLC or GC.[6]

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer it to a separatory funnel and slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Vent the funnel frequently.

  • Extraction and Washing: Add an organic solvent to extract the ester. Wash the organic layer sequentially with water and then brine.[6]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude ethyl 4-ethylheptanoate by fractional distillation.

Visualizations

Fischer_Esterification_Workflow Reactants This compound + Excess Ethanol Reaction Reflux (60-80°C) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Workup: 1. Neutralization (NaHCO₃) 2. Extraction 3. Washing (H₂O, Brine) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product Ethyl 4-Ethylheptanoate Purification->Product

Caption: General workflow for the Fischer esterification of this compound.

Byproduct_Formation_Pathway cluster_main Main Reaction cluster_side Side Reactions (High Temperature) Carboxylic_Acid This compound Ester Ethyl 4-Ethylheptanoate Carboxylic_Acid->Ester + Ethanol (H⁺ catalyst) Alcohol Ethanol Water Water Ethanol_Side Ethanol Diethyl_Ether Diethyl Ether Ethanol_Side->Diethyl_Ether Intermolecular Dehydration (H⁺) Ethene Ethene Ethanol_Side->Ethene Intramolecular Dehydration (H⁺)

Caption: Reaction pathways for ester formation and common by-products from ethanol.

References

Technical Support Center: Minimizing Matrix Effects for 4-Ethylheptanoic Acid in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects when analyzing 4-Ethylheptanoic acid by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][3] For this compound, which is a relatively small organic acid, matrix components like phospholipids (B1166683) from plasma or other complex biological samples can significantly interfere with its ionization in the MS source.[4]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[4][5] This involves comparing the peak area of this compound in a standard solution to the peak area of the analyte spiked into a blank matrix sample that has undergone the entire extraction procedure. A significant difference in the peak areas indicates the presence of ion suppression or enhancement. Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where matrix effects are most pronounced.[4][5]

Q3: What is the best type of internal standard to use for this compound analysis?

A3: The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated or ¹³C-labeled this compound.[6] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and LC-MS analysis, thus effectively compensating for matrix effects.[6] If a SIL internal standard is not commercially available, a structurally similar deuterated fatty acid or a non-endogenous odd-chain fatty acid can be considered, but these require careful validation.[6]

Q4: When should I consider derivatization for the analysis of this compound?

A4: Derivatization should be considered when you encounter issues such as poor sensitivity, low retention on reversed-phase LC columns, or significant ion suppression.[7] By chemically modifying the carboxylic acid group of this compound, you can improve its chromatographic properties and enhance its ionization efficiency, leading to a more robust and reliable signal.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening)

Possible CauseTroubleshooting Steps
Secondary Silanol Interactions Add a buffer, such as ammonium (B1175870) formate, to your mobile phase to minimize interactions between the acidic analyte and the silica-based column material.[7]
Column Contamination Implement a robust sample clean-up procedure to remove matrix components that can accumulate on the column. Regularly flush the column with a strong solvent.[7]
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[7]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[7]

Issue 2: Low Sensitivity or Inconsistent Signal

Possible CauseTroubleshooting Steps
Significant Ion Suppression Optimize the sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at reducing matrix effects.[7]
Suboptimal MS Source Conditions Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, and temperatures) specifically for this compound or its derivative to maximize signal intensity.[7]
Poor Ionization of Analyte Consider derivatization to introduce a more readily ionizable group onto the this compound molecule. Switching to negative ion mode may also be beneficial as it can be less susceptible to matrix effects for acidic compounds.[7]
Contamination of the LC-MS System Regularly clean the ion source and ensure high-purity solvents and reagents are used to minimize background noise and signal suppression.[7]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a simple and fast method but may result in significant matrix effects.

  • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[7]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT.

  • To 100 µL of plasma/serum, add the internal standard.

  • Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid) to a pH of 2-3 to protonate the this compound.[7]

  • Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is generally the most effective method for removing matrix interferences.

  • Condition the SPE Cartridge (e.g., C18): Pass 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.[7]

  • Load Sample: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.[7]

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[7]

  • Elute: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).[7]

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.[7]

Data Presentation

The following table summarizes typical recovery and matrix effect data for short-chain fatty acids (as a proxy for this compound) using different sample preparation techniques. Note that specific values for this compound may vary and should be determined experimentally.

Sample Preparation MethodTypical Analyte Recovery (%)Relative Matrix Effect (%)
Protein Precipitation (PPT) 85 - 10540 - 70 (Significant Suppression)
Liquid-Liquid Extraction (LLE) 70 - 9515 - 30 (Moderate Suppression)
Solid-Phase Extraction (SPE) 90 - 110< 15 (Minimal Effect)

Visualizations

Experimental Workflow for this compound Analysis

Experimental Workflow for this compound Analysis sample Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard sample->add_is sample_prep Sample Preparation add_is->sample_prep ppt Protein Precipitation sample_prep->ppt lle Liquid-Liquid Extraction sample_prep->lle spe Solid-Phase Extraction sample_prep->spe evap Evaporation & Reconstitution ppt->evap lle->evap spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data

Caption: A general workflow for the analysis of this compound.

Troubleshooting Logic for Low Sensitivity

Troubleshooting Logic for Low Sensitivity start Low Sensitivity or Inconsistent Signal check_matrix Assess Matrix Effect (Post-Extraction Spike) start->check_matrix matrix_present Significant Matrix Effect? check_matrix->matrix_present optimize_prep Optimize Sample Prep (e.g., switch to SPE) matrix_present->optimize_prep Yes check_ms Review MS Parameters matrix_present->check_ms No optimize_prep->check_ms tune_ms Tune MS Source for Analyte check_ms->tune_ms check_ionization Consider Analyte Ionization tune_ms->check_ionization derivatize Consider Derivatization check_ionization->derivatize

Caption: A step-by-step workflow for identifying and mitigating low sensitivity issues.

References

Technical Support Center: Derivatization of 4-Ethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the silylation of 4-Ethylheptanoic acid for gas chromatography (GC) analysis.

Troubleshooting Incomplete Silylation of this compound

Incomplete derivatization of this compound can lead to inaccurate quantification, poor peak shape, and inconsistent results. This guide addresses common causes and provides systematic solutions to ensure complete silylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of incomplete silylation of this compound?

A1: The primary indicators of incomplete silylation in your GC chromatogram include:

  • Tailing peaks: The peak for this compound will appear asymmetrical, with a "tail" extending from the back of the peak. This is due to the interaction of the unreacted polar carboxyl group with the GC column.[1]

  • Presence of the underivatized analyte peak: You will observe a peak corresponding to the free this compound in addition to the desired silylated derivative peak.

  • Low response or poor sensitivity: Incomplete conversion to the more volatile silyl (B83357) ester results in a lower-than-expected signal for your analyte.

  • Irreproducible results: Inconsistent reaction completion will lead to high variability in peak areas across multiple injections of the same sample.

Q2: Why is my silylation reaction of this compound incomplete?

A2: Several factors can contribute to an incomplete reaction. The most common culprits are:

  • Presence of moisture: Silylating reagents are extremely sensitive to moisture.[2] Water will react preferentially with the reagent, consuming it and preventing it from reacting with your analyte.[2]

  • Insufficient silylating reagent: An inadequate amount of reagent will result in an incomplete reaction. It is crucial to use a sufficient excess of the silylating agent.[3]

  • Suboptimal reaction temperature and time: Carboxylic acids, especially those with some steric hindrance like this compound, may require heating to ensure the reaction goes to completion. Reaction times may also need to be optimized.[2]

  • Inappropriate solvent: The choice of solvent can impact the reaction. Aprotic solvents like pyridine, acetonitrile (B52724), or dimethylformamide (DMF) are generally recommended.[4][5]

  • Degraded silylating reagent: Improper storage of the silylating reagent can lead to its degradation, reducing its effectiveness.

Q3: Which silylating reagent is best for this compound?

A3: For carboxylic acids, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and commonly used reagent.[3][6] For analytes that are more difficult to derivatize, such as sterically hindered carboxylic acids, using BSTFA with a catalyst like trimethylchlorosilane (TMCS) is recommended.[2][7] A common formulation is BSTFA + 1% TMCS.[1] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another powerful silylating agent, with byproducts that are even more volatile than those of BSTFA, which can be advantageous for trace analysis.[4]

Q4: How can I ensure my sample and reagents are free of moisture?

A4: To minimize moisture contamination:

  • Dry your sample: If your sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before adding the silylating reagent.[2]

  • Use anhydrous solvents: Ensure that any solvent used in the sample preparation or the reaction itself is of an anhydrous grade.

  • Proper reagent handling: Store silylating reagents in a desiccator and handle them under dry conditions, for example, in a glove box or by using a dry nitrogen blanket. Avoid refrigeration, as this can introduce moisture through condensation.

Q5: What is the recommended molar ratio of silylating reagent to this compound?

A5: A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to active hydrogens.[3] For this compound, which has one active hydrogen in its carboxylic acid group, this means at least a 2:1 molar ratio of BSTFA to the acid. However, a larger excess, such as 10-fold, is often used to drive the reaction to completion, especially in the presence of trace amounts of moisture.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete silylation of this compound.

G Troubleshooting Workflow for Incomplete Silylation cluster_0 Troubleshooting Workflow for Incomplete Silylation start Incomplete Silylation Observed (Tailing Peaks, Low Yield) check_moisture Is the sample completely dry? start->check_moisture dry_sample Evaporate to dryness (e.g., under Nitrogen stream) check_moisture->dry_sample No check_reagent_ratio Is reagent in sufficient excess? (>=2:1 molar ratio) check_moisture->check_reagent_ratio Yes dry_sample->check_reagent_ratio increase_reagent Increase reagent concentration (e.g., 10x molar excess) check_reagent_ratio->increase_reagent No check_conditions Are reaction conditions optimal? (Time and Temperature) check_reagent_ratio->check_conditions Yes increase_reagent->check_conditions optimize_conditions Increase temperature (e.g., 60-80°C) and/or reaction time (e.g., 30-60 min) check_conditions->optimize_conditions No check_catalyst Is a catalyst needed for this sterically hindered acid? check_conditions->check_catalyst Yes optimize_conditions->check_catalyst add_catalyst Add catalyst (e.g., 1-10% TMCS in BSTFA) check_catalyst->add_catalyst No/Unsure check_reagent_quality Is the silylating reagent fresh and properly stored? check_catalyst->check_reagent_quality Yes add_catalyst->check_reagent_quality use_new_reagent Use a fresh vial of silylating reagent check_reagent_quality->use_new_reagent No success Successful Silylation check_reagent_quality->success Yes use_new_reagent->success

Caption: A step-by-step guide to diagnosing and resolving incomplete silylation issues.

Quantitative Data Summary: Silylation Conditions

The following table summarizes recommended starting conditions for the silylation of carboxylic acids. These may need to be optimized for this compound depending on the specific sample matrix and analytical instrumentation.

ParameterRecommended ConditionRationale
Silylating Reagent BSTFA + 1% TMCS or MSTFABSTFA is a versatile reagent for carboxylic acids.[3] The addition of TMCS as a catalyst is beneficial for sterically hindered compounds.[2][7] MSTFA offers highly volatile byproducts, which is ideal for trace analysis.[4]
Reagent to Analyte Ratio ≥ 2:1 molar ratio (a 10x molar excess is often recommended)A significant excess is necessary to drive the reaction to completion and to counteract any trace amounts of moisture.[1][3]
Reaction Temperature 60 - 80 °CElevated temperatures are often required to ensure complete derivatization of less reactive functional groups like carboxylic acids, especially those with steric hindrance.[2][4]
Reaction Time 20 - 60 minutesSufficient time is needed for the reaction to go to completion. The optimal time may vary based on the reactivity of the specific analyte and the reaction temperature.[2][4]
Solvent Aprotic solvents (e.g., Pyridine, Acetonitrile, DMF)These solvents are non-reactive with the silylating reagent.[4] The absence of active hydrogens is critical.[2]

Detailed Experimental Protocol: Silylation of this compound with BSTFA + 1% TMCS

This protocol provides a general procedure for the derivatization of this compound.

Materials:

  • This compound standard or sample extract

  • BSTFA + 1% TMCS silylating reagent

  • Anhydrous solvent (e.g., acetonitrile or pyridine)

  • 2 mL GC vials with caps

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the this compound standard or sample extract into a 2 mL GC vial.

    • If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. It is critical that no residual water is present.[2]

  • Reagent Addition:

    • Add 100 µL of anhydrous acetonitrile (or another suitable aprotic solvent) to dissolve the dried sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess for typical sample concentrations.

  • Reaction:

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes.[4]

  • Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. It is generally not necessary to remove the excess reagent as BSTFA and its byproducts are volatile.[3]

  • Quality Control:

    • Prepare a reagent blank (solvent and silylating reagent without the analyte) and process it in the same manner as the samples to identify any potential interferences.

    • Analyze a derivatized standard to confirm the retention time and mass spectrum of the this compound-TMS ester.

References

Technical Support Center: Improving Chromatographic Resolution of 4-Ethylheptanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4-Ethylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on resolving the enantiomers of this chiral carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for resolving the enantiomers of this compound?

The two primary high-performance methods for resolving the (R) and (S)-enantiomers of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • Direct Chiral HPLC: This is the most common approach, utilizing a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to separation.[1][2] Polysaccharide-based CSPs are often a good starting point for chiral drug separations.[1][3]

  • Indirect HPLC: This method involves derivatizing the enantiomeric mixture with a pure chiral reagent to form diastereomers.[4][5] These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase like silica (B1680970) gel or C18.[4]

  • Gas Chromatography (GC): GC analysis requires a chemical derivatization step to convert the non-volatile this compound into a more volatile and thermally stable ester.[6][7] The resulting derivatives can then be separated on a chiral GC column.

Q2: Is derivatization necessary for the analysis of this compound?

Yes, for GC analysis, derivatization is essential. As a carboxylic acid, this compound has low volatility. Converting it into an ester (e.g., a methyl or silyl (B83357) ester) increases its volatility, making it suitable for GC.[6][7] For HPLC, derivatization is not always necessary for resolution on a chiral stationary phase. However, an indirect approach requires derivatization with a chiral agent to form diastereomers.[5]

Q3: Which type of Chiral Stationary Phase (CSP) is most effective for separating acidic enantiomers like this compound?

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and widely used for the separation of a broad range of chiral compounds, including pharmaceuticals and carboxylic acids.[1][3] Macrocyclic glycopeptide-based CSPs are also effective, particularly in reversed-phase and polar organic modes.[1][8] The selection is often empirical, and screening several columns with different selectivities is a common strategy.[9]

Q4: How does the mobile phase pH affect the resolution of this compound in reversed-phase HPLC?

Mobile phase pH is a critical parameter for ionizable compounds like carboxylic acids.[10][11] For this compound, using a mobile phase with a low pH (e.g., < 3.5) suppresses the ionization of the carboxylic acid group.[3][11] This promotes retention on a reversed-phase column and often leads to sharper peaks and improved resolution.[3] Adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) is a standard practice.[3][12]

Q5: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis?

Yes, GC-MS is a powerful technique for this purpose, offering high resolution and sensitivity.[6] The workflow involves derivatizing the acid to form a volatile ester, such as a fatty acid methyl ester (FAME), followed by separation on a chiral capillary column and detection by mass spectrometry.[6] Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring characteristic ions of the derivatized analyte.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound isomers.

Problem: Poor or No Resolution (Rs < 1.5)
Possible Cause Recommended Solution
Inappropriate Stationary Phase The choice of chiral stationary phase (CSP) is the most critical factor. If resolution is poor, the column may not be suitable for this specific separation. Action: Screen different types of CSPs, such as those based on different polysaccharide derivatives (e.g., Chiralpak AD, Chiralcel OD).[1][3]
Suboptimal Mobile Phase Composition The type and ratio of organic modifiers (e.g., isopropanol, ethanol (B145695) in normal-phase; acetonitrile (B52724), methanol (B129727) in reversed-phase) significantly impact selectivity.[3][13] Action: Systematically vary the solvent composition. For acidic compounds, ensure an acidic modifier (e.g., 0.1% TFA or formic acid) is included in the mobile phase to improve peak shape.[3][12]
Incorrect Temperature Temperature affects the thermodynamics of the chiral recognition process.[3][11] Action: If your system has a column thermostat, experiment with different temperatures (e.g., in a range from 10°C to 40°C). Lower temperatures often increase resolution but may also increase backpressure and run times.[3][14]
Flow Rate is Too High High flow rates reduce the time available for the enantiomers to interact with the CSP, leading to decreased resolution.[3][15] Action: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min).[3]
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase.[3][6] Action: Reduce the injection volume or dilute the sample.[3][6]
Inappropriate Mobile Phase pH For an acidic analyte, if the mobile phase pH is near the compound's pKa, it can exist in both ionized and non-ionized forms, leading to peak tailing. Action: Add a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase to ensure the analyte is in a single, non-ionized form.[3]
Column Contamination or Degradation Contaminants from previous samples can accumulate on the column, or the stationary phase may degrade over time.[16] Action: Flush the column with a strong solvent as recommended by the manufacturer.[3][16] If performance does not improve, the column may need to be replaced.[16]
Extra-Column Volume Excessive tubing length or large-volume fittings between the injector, column, and detector can cause peak broadening.[3] Action: Use tubing with the smallest possible inner diameter and length to connect the HPLC components.
Problem: High or Increasing Backpressure
Possible Cause Recommended Solution
Blocked Inlet Frit Particulate matter from the sample or mobile phase can clog the column's inlet frit.[16] Action: Use an in-line filter and ensure all samples are filtered before injection. If a blockage occurs, try back-flushing the column (if permitted by the manufacturer) or carefully cleaning/replacing the frit.[16]
Sample Precipitation The sample may precipitate if the injection solvent is much stronger than the mobile phase.[16] Action: Dissolve the sample in a solvent that is as close in composition to the mobile phase as possible.
Mobile Phase Issues Buffer precipitation (if used) or microbial growth can cause blockages. Action: Ensure buffers are fully dissolved and filter all aqueous mobile phases. Do not leave buffered mobile phases in the system for extended periods.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol provides a systematic approach to developing a separation method for this compound enantiomers using HPLC with a chiral stationary phase.

  • Column Selection:

    • Begin by screening a set of polysaccharide-based chiral stationary phases, as they have broad enantiorecognition capabilities.[1]

    • Recommended Starting Columns: Chiralpak® AD-H, Chiralcel® OD-H.

  • Mode Selection (Normal vs. Reversed-Phase):

    • Normal-Phase (NP): Often provides higher selectivity.

      • Mobile Phase: Start with a mixture of Hexane (B92381)/Isopropanol (IPA) (90:10, v/v). Add 0.1% Trifluoroacetic Acid (TFA) to suppress ionization and improve peak shape.[3]

    • Reversed-Phase (RP): Useful for compatibility with mass spectrometry (LC-MS).[3]

      • Mobile Phase: Start with Acetonitrile/Water (60:40, v/v) with 0.1% Formic Acid.[3][12]

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm (for the carboxylic acid chromophore).

    • Injection Volume: 5-10 µL.

  • Optimization:

    • If no separation is observed, change the column.

    • If partial separation is observed, optimize the mobile phase.

      • In NP, vary the percentage of the alcohol modifier (e.g., IPA) from 5% to 20%.

      • In RP, adjust the ratio of acetonitrile to water.

    • To fine-tune the resolution, adjust the flow rate (slower generally improves resolution) and temperature.[3]

Protocol 2: GC-MS Analysis via Methyl Ester Derivatization

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for analysis by GC-MS. This method is analogous to that used for similar branched-chain fatty acids.[6]

  • Derivatization to FAME:

    • Place approximately 1 mg of the this compound sample into a reaction vial.

    • Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.

    • Seal the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of water and 2 mL of hexane, then vortex thoroughly to extract the FAME into the hexane layer.[6]

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS injection.

  • GC-MS Conditions:

    • GC Column: A chiral capillary column (e.g., Chirasil-DEX CB or similar).

    • Injector Temperature: 250°C.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 5°C/minute.

      • Ramp 2: Increase to 220°C at 10°C/minute, hold for 5 minutes. (Note: This is a starting program and must be optimized for your specific column and instrument).[6]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode to identify peaks, then switch to Selected Ion Monitoring (SIM) for quantitation, using characteristic ions for the 4-ethylheptanoate methyl ester.

Visualized Workflows

TroubleshootingWorkflow Start Problem: Poor Resolution (Rs < 1.5) CheckColumn Is the Chiral Stationary Phase (CSP) appropriate for carboxylic acids? Start->CheckColumn ChangeColumn Action: Screen different CSPs (e.g., polysaccharide-based) CheckColumn->ChangeColumn No CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase Yes ChangeColumn->CheckMobilePhase OptimizeMobilePhase Action: 1. Adjust organic modifier % 2. Ensure acidic additive (e.g., 0.1% TFA) 3. Check pH CheckMobilePhase->OptimizeMobilePhase No CheckFlowRate Is the flow rate too high? CheckMobilePhase->CheckFlowRate Yes OptimizeMobilePhase->CheckFlowRate LowerFlowRate Action: Decrease flow rate (e.g., 1.0 -> 0.5 mL/min) CheckFlowRate->LowerFlowRate Yes CheckTemp Is temperature optimized? CheckFlowRate->CheckTemp No LowerFlowRate->CheckTemp OptimizeTemp Action: Test different temperatures (e.g., 15°C, 25°C, 40°C) CheckTemp->OptimizeTemp No End Resolution Improved CheckTemp->End Yes OptimizeTemp->End

Caption: A troubleshooting workflow for poor peak resolution in chiral HPLC.

GCMS_Workflow Start Sample containing This compound Derivatization Derivatization: Add BF3-Methanol Heat at 60°C Start->Derivatization Extraction Liquid-Liquid Extraction: Add Water & Hexane Collect Hexane Layer Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Separation on Chiral GC Column Injection->Separation Detection MS Detection (EI, 70 eV) Separation->Detection Analysis Data Analysis: Chromatogram Evaluation Peak Integration Detection->Analysis

Caption: Experimental workflow for GC-MS analysis via derivatization.

References

stability of 4-Ethylheptanoic acid in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Ethylheptanoic acid under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their samples and the accuracy of their experimental results. The following troubleshooting guides and FAQs are based on best practices for the storage and handling of branched-chain fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Higher temperatures can accelerate the rate of chemical degradation.

  • Light Exposure: Exposure to UV or visible light can induce photolytic degradation.

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can compromise sample integrity.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a cool, dark, and well-ventilated place. For long-term storage, especially in a biological matrix, temperatures of -80°C are recommended to minimize enzymatic and chemical degradation.[1] The container should be tightly sealed to prevent exposure to air and moisture.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A forced degradation study is a valuable tool to understand the stability of this compound under various stress conditions.[2][3] This involves intentionally exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[3][4]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible analytical results for this compound.

  • Possible Cause: Degradation of the analyte during sample storage or preparation.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that samples have been consistently stored at the recommended temperature and protected from light.

    • Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing.[1]

    • Evaluate Sample Matrix: The components of your sample matrix (e.g., plasma, serum) could be affecting stability.[1] Consider performing a stability study in the specific matrix you are using.

    • Check for Contaminants: Ensure that solvents and reagents are free from oxidizing agents or other contaminants.

Issue 2: Appearance of unknown peaks in the chromatogram during analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: This will help in identifying the potential degradation products under different stress conditions.

    • Analyze a Freshly Prepared Sample: Compare the chromatogram of the stored sample with a freshly prepared standard to identify any new peaks.

    • Use a Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC) is a commonly used technique for stability testing as it can separate the parent compound from its degradation products.[5]

Summary of Storage Conditions and Potential Degradation

Storage ParameterRecommended ConditionPotential Degradation Pathway
Temperature -80°C (long-term); Cool, dry place (short-term)[1]Thermal Degradation
Light Store in amber vials or protect from lightPhotolytic Degradation
pH Neutral pH is generally preferredAcid/Base Hydrolysis
Atmosphere Tightly sealed container, consider inert gas overlayOxidative Degradation

Experimental Protocols for Stability Testing

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[2][3]

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • For acid hydrolysis, add 0.1 M to 1 M hydrochloric acid (HCl).[2][4]

    • For base hydrolysis, add 0.1 M to 1 M sodium hydroxide (B78521) (NaOH).[2][4]

    • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[4]

    • At specified time points, withdraw aliquots, neutralize them, and analyze using a suitable analytical method like HPLC.[5]

2. Oxidative Degradation:

  • Protocol:

    • Prepare a solution of this compound.

    • Add a 0.1% to 3.0% solution of hydrogen peroxide (H₂O₂).[4]

    • Incubate the solution at room temperature for up to 7 days.[4]

    • Analyze samples at various time intervals.

3. Thermal Degradation:

  • Protocol:

    • Store solid this compound and its solution at an elevated temperature (e.g., 60-80°C).

    • Analyze samples at different time points to assess the extent of degradation.

4. Photostability Testing:

  • Protocol:

    • Expose a solution of this compound to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.[4]

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples at appropriate time intervals.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Analytical Results check_storage Review Storage Conditions (Temp, Light) start->check_storage check_cycles Evaluate Freeze-Thaw Cycles start->check_cycles check_matrix Assess Sample Matrix Effects start->check_matrix perform_fds Conduct Forced Degradation Study check_storage->perform_fds If conditions were improper check_cycles->perform_fds If cycles were excessive check_matrix->perform_fds If matrix is complex analyze_fresh Analyze Freshly Prepared Sample perform_fds->analyze_fresh end_unstable Degradation Confirmed - Identify Products perform_fds->end_unstable develop_sim Develop Stability-Indicating Method analyze_fresh->develop_sim end_stable Results Consistent - Issue Resolved develop_sim->end_stable

Caption: Troubleshooting workflow for stability issues.

StabilityAssessmentWorkflow Experimental Workflow for Stability Assessment of this compound start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid_hydrolysis Acid Hydrolysis (0.1M HCl) stress_conditions->acid_hydrolysis base_hydrolysis Base Hydrolysis (0.1M NaOH) stress_conditions->base_hydrolysis oxidation Oxidation (3% H2O2) stress_conditions->oxidation thermal Thermal Stress (60°C) stress_conditions->thermal photo Photostability (UV/Vis Light) stress_conditions->photo sampling Collect Samples at Time Intervals acid_hydrolysis->sampling base_hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis data_evaluation Evaluate Data and Identify Degradation Products analysis->data_evaluation report Establish Stability Profile and Recommend Storage Conditions data_evaluation->report

Caption: Workflow for stability assessment.

References

common impurities in commercial 4-Ethylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Ethylheptanoic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the use of commercial this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial sample of this compound?

Commercial this compound may contain several types of impurities stemming from its synthesis process. These can include unreacted starting materials, byproducts from side reactions, and structurally similar isomers. The specific impurities and their concentrations will vary depending on the manufacturing process and purification methods employed by the supplier.

Q2: What are the likely sources of these impurities?

The impurities present in commercial this compound are typically related to its synthetic route. Common industrial synthesis methods include:

  • Alkylation of Heptanoic Acid: This process involves the reaction of heptanoic acid with an ethylating agent.

  • Oxidation of 4-Ethyl-1-heptanol: The corresponding alcohol is oxidized to the carboxylic acid.

  • Hydroformylation (Oxo Process) of Alkenes followed by Oxidation: This is a common route for branched-chain acids.

  • Aldol (B89426) Condensation followed by Oxidation: Another pathway to produce branched-chain aldehydes which are then oxidized.

Each of these methods can introduce specific impurities. For example, alkylation may be incomplete, leaving residual heptanoic acid. Oxidation of 4-ethyl-1-heptanol might result in unreacted alcohol or aldehyde intermediates.

Q3: Could there be isomeric impurities in my this compound?

Yes, isomeric impurities are possible, especially if the synthesis involves reactions that can lead to rearrangements or the formation of other branched isomers. For instance, in the hydroformylation of an alkene, different isomers of the initial alkene or different addition products can lead to a mixture of carboxylic acid isomers. It is also possible to have other ethyl-substituted heptanoic acids or methyl-substituted octanoic acids.

Q4: How can I identify the impurities in my sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile and semi-volatile impurities in this compound.[1] Due to the relatively low volatility of carboxylic acids, derivatization to a more volatile ester, such as a methyl ester (FAME), is often necessary before GC-MS analysis. High-Performance Liquid Chromatography (HPLC) can also be employed for analysis.

Troubleshooting Guide

This guide provides insights into potential issues that may arise during experiments using this compound and connects them to possible impurities.

Observed Issue Potential Cause (Impurity-Related) Suggested Action
Inconsistent reaction yields or kinetics Presence of unreacted starting materials (e.g., heptanoic acid, 4-ethyl-1-heptanol) or inhibitors.Request a certificate of analysis (CoA) from the supplier to check for purity. Consider purifying the material in-house via distillation or chromatography.
Unexpected side products in subsequent reactions Isomeric impurities (e.g., other branched-chain acids) may react differently than this compound, leading to a mixture of products.Characterize the starting material using GC-MS to identify and quantify isomeric impurities. Adjust reaction conditions or purification methods for the final product accordingly.
Difficulty in product purification Impurities with similar physical properties (e.g., boiling point, polarity) to the desired product can co-elute or co-distill.Employ high-resolution distillation or preparative chromatography for purification.
Variability between different batches of this compound Inconsistent manufacturing processes leading to different impurity profiles between batches.Qualify each new batch of starting material by analytical methods like GC-MS to ensure consistency.

Potential Impurities in Commercial this compound

The following table summarizes potential impurities based on likely industrial synthesis routes. The presence and concentration of these impurities can vary significantly between suppliers and batches.

Impurity Potential Source Typical Method of Detection
Heptanoic AcidIncomplete alkylation of heptanoic acid.GC-MS, HPLC
4-Ethyl-1-heptanolIncomplete oxidation of the corresponding alcohol.GC-MS, HPLC
4-EthylheptanalIncomplete oxidation of the corresponding aldehyde intermediate.GC-MS, HPLC
Other branched-chain acid isomers (e.g., 2-ethylheptanoic acid)Side reactions during hydroformylation or aldol condensation.GC-MS
Residual SolventsSolvents used during synthesis and purification.Headspace GC-MS
WaterIncomplete drying of the final product.Karl Fischer Titration

Experimental Protocols

Protocol: Identification of Impurities in this compound using GC-MS

This protocol outlines a general procedure for the derivatization of this compound to its fatty acid methyl ester (FAME) for subsequent GC-MS analysis.

1. Materials:

  • This compound sample

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Derivatization Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a reaction vial.

  • Add 2 mL of BF3-methanol solution to the vial.

  • Seal the vial and heat at 60°C for 10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of brine to the vial.

  • Vortex the mixture for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The sample is now ready for GC-MS analysis.

3. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

  • Mass Spectrometer: Scan range of m/z 40-400.

4. Data Analysis:

  • Identify the peak corresponding to 4-ethylheptanoate methyl ester based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

  • Quantify impurities by comparing their peak areas to that of the main component or by using a suitable internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample This compound Sample derivatization Derivatization to FAME (e.g., with BF3-methanol) sample->derivatization extraction Liquid-Liquid Extraction (with Hexane) derivatization->extraction drying Drying (with Na2SO4) extraction->drying gcms GC-MS Analysis drying->gcms data Data Processing and Impurity Identification gcms->data logical_relationship Commercial this compound Commercial this compound Synthesis Route Synthesis Route Commercial this compound->Synthesis Route Alkylation of Heptanoic Acid Alkylation of Heptanoic Acid Synthesis Route->Alkylation of Heptanoic Acid Oxidation of 4-Ethyl-1-heptanol Oxidation of 4-Ethyl-1-heptanol Synthesis Route->Oxidation of 4-Ethyl-1-heptanol Hydroformylation/Oxidation Hydroformylation/Oxidation Synthesis Route->Hydroformylation/Oxidation Potential Impurities Potential Impurities Alkylation of Heptanoic Acid->Potential Impurities Oxidation of 4-Ethyl-1-heptanol->Potential Impurities Hydroformylation/Oxidation->Potential Impurities Unreacted Starting Materials Unreacted Starting Materials Potential Impurities->Unreacted Starting Materials Side Reaction Products Side Reaction Products Potential Impurities->Side Reaction Products Isomeric Impurities Isomeric Impurities Potential Impurities->Isomeric Impurities

References

optimizing catalyst concentration for 4-Ethylheptanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethylheptanoic acid. The primary focus is on the widely utilized malonic ester synthesis pathway, with specific attention to reaction optimization and common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A highly efficient method for synthesizing this compound is through a three-step malonic ester synthesis pathway, often accelerated by microwave irradiation.[1][2] This process involves the alkylation of diethyl malonate, followed by saponification and acidification, and finally, decarboxylation to yield the desired product.[1]

Q2: What is the role of sodium ethoxide in the initial alkylation step?

A2: Sodium ethoxide serves as a strong base necessary to deprotonate diethyl malonate. This creates a nucleophilic enolate ion, which then attacks the electrophilic carbon of 2-ethyl-1-bromohexane, forming the new carbon-carbon bond essential for the product's backbone.

Q3: Why is microwave irradiation recommended for this synthesis?

A3: Microwave irradiation significantly reduces reaction times compared to conventional heating methods for all three steps of the synthesis.[1] For instance, the final decarboxylation step can be completed in as little as 16 minutes.[1][3]

Q4: Can the final decarboxylation step be performed without a catalyst?

A4: Yes, the decarboxylation of the intermediate, (2-ethylhexyl)propanedioic acid, is typically achieved through thermal means without the need for a catalyst.[3][4] Heating the diacid to a high temperature (e.g., 180°C) is sufficient to induce the loss of carbon dioxide and form this compound.[1][3]

Q5: Are there alternative synthesis routes for this compound?

A5: Yes, other methods for synthesizing this compound include the alkylation of heptanoic acid, the oxidation of 4-ethyl-1-heptanol, and Fischer esterification of heptanoic acid with ethanol (B145695) followed by hydrolysis.[5]

Troubleshooting Guide

Low Yield

Issue: Low yield in the first step (Alkylation of Diethyl Malonate).

  • Potential Cause 1: Incomplete deprotonation of diethyl malonate.

    • Troubleshooting Steps: Ensure the sodium ethoxide is fresh and has not been deactivated by moisture. Use anhydrous ethanol as the solvent to prevent quenching the base.

  • Potential Cause 2: Competing elimination reaction of 2-ethyl-1-bromohexane.

    • Troubleshooting Steps: Maintain the recommended reaction temperature of 80-85°C.[1][2] Higher temperatures can favor the elimination byproduct.

  • Potential Cause 3: Insufficient reaction time.

    • Troubleshooting Steps: Ensure the reaction is allowed to proceed for the recommended 2-2.5 hours when using microwave irradiation.[1][2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Issue: Low yield in the second step (Saponification and Acidification).

  • Potential Cause 1: Incomplete saponification of the diethyl ester.

    • Troubleshooting Steps: Ensure a sufficient excess of potassium hydroxide (B78521) is used. Extend the reaction time if necessary and monitor for the disappearance of the starting ester.

  • Potential Cause 2: Loss of product during acidification and precipitation.

    • Troubleshooting Steps: Carefully acidify the reaction mixture to a pH of 1-2 to ensure complete precipitation of the dicarboxylic acid.[1] Cool the mixture in an ice bath to minimize the solubility of the product in the aqueous solution.

Issue: Low yield in the final step (Decarboxylation).

  • Potential Cause 1: Incomplete decarboxylation.

    • Troubleshooting Steps: Ensure the temperature is maintained at 180°C for the full 16 minutes (under microwave irradiation).[1][3] The evolution of carbon dioxide gas should be evident; the reaction is complete when gas evolution ceases.

  • Potential Cause 2: Product loss during workup.

    • Troubleshooting Steps: this compound is volatile. If purification is done via vacuum distillation, ensure the collection flask is adequately cooled to prevent loss of the product.

Product Purity Issues

Issue: Presence of unreacted starting materials in the final product.

  • Potential Cause: Incomplete reaction in one or more steps.

    • Troubleshooting Steps: Review the reaction times and temperatures for each step. Utilize analytical techniques like TLC or GC to monitor each stage to completion before proceeding to the next. Enhance purification methods, such as fractional distillation or column chromatography, to separate the product from residual starting materials.

Issue: Formation of byproducts.

  • Potential Cause: Sub-optimal reaction conditions.

    • Troubleshooting Steps: Strictly adhere to the recommended temperatures to minimize side reactions like elimination. Ensure the stoichiometry of reagents is accurate, particularly the base in the first step, to avoid side reactions.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of this compound.[1]

StepProductStarting MaterialsReaction Conditions (Microwave)Yield (%)
1Diethyl (2-ethylhexyl)malonateDiethyl malonate, 2-ethyl-1-bromohexane, Sodium ethoxide80-85°C, 2-2.5 h~79
2(2-Ethylhexyl)propanedioic acidDiethyl (2-ethylhexyl)malonate, Potassium hydroxide, Ethanol30 min~96
34-Ethyloctanoic acid(2-Ethylhexyl)propanedioic acid180°C, 16 min~90
Overall 4-Ethyloctanoic acid ~70

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is adapted from the rapid synthesis method described in the literature.[1][2]

Step 1: Synthesis of Diethyl (2-ethylhexyl)malonate

  • In a microwave reactor vessel, combine diethyl malonate (0.11 mol), 2-ethyl-1-bromohexane (0.11 mol), and sodium ethoxide (0.1 mol).[1][2]

  • Seal the vessel and subject the mixture to microwave irradiation.

  • Set the reaction temperature to 80-85°C and maintain for 2-2.5 hours.[1][2]

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude diethyl (2-ethylhexyl)malonate.

Step 2: Synthesis of (2-Ethylhexyl)propanedioic acid

  • Dissolve the diethyl (2-ethylhexyl)malonate from Step 1 in a solution of ethanol and potassium hydroxide.

  • Place the mixture in a microwave reactor and heat for 30 minutes to induce saponification.[1]

  • After cooling, remove the ethanol using a rotary evaporator.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the dicarboxylic acid.[1]

  • Filter the precipitate, wash with cold water, and dry to yield (2-ethylhexyl)propanedioic acid.

Step 3: Synthesis of 4-Ethyloctanoic acid

  • Place (2-ethylhexyl)propanedioic acid (0.1 mol) in a flask suitable for microwave heating.

  • Heat the diacid to 180°C for 16 minutes under microwave irradiation to effect decarboxylation.[1][3]

  • The resulting mixture can be purified by vacuum distillation to yield pure 4-Ethyloctanoic acid.[2]

Visual Guides

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Saponification & Acidification cluster_step3 Step 3: Decarboxylation start Diethyl Malonate + 2-Ethyl-1-bromohexane reagent1 Sodium Ethoxide process1 Microwave 80-85°C, 2-2.5h reagent1->process1 product1 Diethyl (2-ethylhexyl)malonate process1->product1 reagent2 1. KOH, Ethanol 2. HCl product1->reagent2 process2 Microwave 30 min reagent2->process2 product2 (2-Ethylhexyl)propanedioic acid process2->product2 process3 Microwave 180°C, 16 min product2->process3 product3 This compound process3->product3

Caption: Synthesis workflow for this compound.

Troubleshooting_Low_Yield cluster_alkylation Alkylation Step Issues cluster_saponification Saponification/Acidification Issues cluster_decarboxylation Decarboxylation Step Issues start Low Overall Yield of This compound alkylation_issue Low Yield of Diethyl (2-ethylhexyl)malonate start->alkylation_issue saponification_issue Low Yield of (2-Ethylhexyl)propanedioic acid start->saponification_issue decarboxylation_issue Low Yield of Final Product start->decarboxylation_issue cause1a Impure/Wet Reagents? alkylation_issue->cause1a cause1b Incorrect Temperature? alkylation_issue->cause1b solution1a Use fresh, anhydrous reagents. cause1a->solution1a solution1b Maintain 80-85°C. cause1b->solution1b cause2a Incomplete Saponification? saponification_issue->cause2a cause2b Product Loss in Workup? saponification_issue->cause2b solution2a Increase reaction time or amount of KOH. cause2a->solution2a solution2b Ensure pH 1-2 and cool mixture. cause2b->solution2b cause3a Incomplete Decarboxylation? decarboxylation_issue->cause3a cause3b Product Loss during Purification? decarboxylation_issue->cause3b solution3a Ensure 180°C is maintained. cause3a->solution3a solution3b Use cooled receiver for vacuum distillation. cause3b->solution3b

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Quantification of 4-Ethylheptanoic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of 4-Ethylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this branched-chain fatty acid in biological fluids.

Disclaimer: Direct research on the quantification of this compound is limited. The guidance, protocols, and data provided here are based on established best practices and published data for structurally similar compounds, such as other branched-chain fatty acids and short-chain fatty acids (SCFAs). Researchers should validate these recommendations for their specific sample matrix and analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological fluids?

A1: The main challenges in the quantification of this compound include:

  • Matrix Effects: Co-eluting endogenous substances from biological matrices like plasma or urine can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2][3] Phospholipids are a major contributor to matrix effects in plasma and serum samples.[1]

  • Low Volatility: As a carboxylic acid, this compound has low volatility, making direct analysis by Gas Chromatography (GC) challenging without derivatization.

  • Isomeric Interference: this compound has several structural isomers (e.g., other C9 fatty acids) that can be difficult to separate chromatographically, potentially leading to inaccurate measurements.

  • Sample Stability: Like other fatty acids, this compound can be prone to degradation during sample storage and handling, which can lead to an underestimation of its concentration.[4] Key factors affecting stability are storage temperature, storage duration, and freeze-thaw cycles.[4]

Q2: Which analytical technique is better for quantifying this compound: GC-MS or LC-MS/MS?

A2: Both GC-MS and LC-MS/MS can be used for the quantification of this compound, and the choice depends on the specific requirements of the assay.

  • GC-MS typically requires a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester).[5] This adds a step to sample preparation but can result in excellent chromatographic separation and sensitivity.

  • LC-MS/MS offers the advantage of analyzing the acid directly without derivatization, simplifying sample preparation.[6] It is highly sensitive and selective, especially when using tandem mass spectrometry (MS/MS). However, it can be more susceptible to matrix effects from complex biological samples.[1][3]

Q3: Why is an internal standard essential for the accurate quantification of this compound?

A3: An internal standard (IS) is crucial for correcting variations during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS is chemically identical to the analyte and will behave similarly during extraction, derivatization, and ionization, effectively compensating for matrix effects and improving the accuracy and precision of quantification.[3] If a SIL-IS is not available, a structurally similar compound that is not present in the sample can be used, but it may not correct for all sources of variability as effectively.

Q4: What are the recommended storage conditions for biological samples containing this compound?

A4: To ensure the stability of this compound in biological samples, the following storage conditions are recommended:

  • Long-term storage: Store samples at -80°C to minimize enzymatic activity and chemical degradation.[4]

  • Short-term storage: Storage at -20°C may be acceptable, but it is advisable to validate the stability for your specific matrix and time frame.[4]

  • Freeze-thaw cycles: Minimize freeze-thaw cycles as they can lead to the degradation of fatty acids.[4] It is best practice to aliquot samples into smaller volumes before the initial freezing if multiple analyses are planned.[4]

Troubleshooting Guides

Low or No Signal for this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction Review the extraction protocol's suitability for your sample matrix. For complex matrices, solid-phase extraction (SPE) might be more effective than liquid-liquid extraction (LLE) or protein precipitation (PPT).[7][8] Ensure the pH of the sample is adjusted appropriately during LLE to ensure the acidic analyte is in its neutral form for efficient extraction into an organic solvent.
Incomplete Derivatization (GC-MS) Ensure all derivatization reagents are fresh and anhydrous. Optimize the reaction time and temperature. For silylation, ensure the sample is completely dry before adding the reagent.
Matrix Suppression (LC-MS/MS) Dilute the sample to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to separate this compound from co-eluting matrix components.[3] Employ a stable isotope-labeled internal standard to compensate for suppression.[3] Consider more rigorous sample cleanup methods like SPE.[7]
Suboptimal MS Source Conditions Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, and temperatures) specifically for this compound or its derivative to maximize signal intensity.
Poor Peak Shape and Chromatography
Potential Cause Troubleshooting Steps
Contamination of GC Inlet/Liner Perform regular maintenance of the GC inlet, including replacing the liner and septum. Use a liner with glass wool to trap non-volatile residues.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate GC or LC Column For GC, use a column with a suitable stationary phase for fatty acid analysis (e.g., a wax column or a mid-polar phase). For LC, ensure the column chemistry (e.g., C18) and mobile phase are appropriate for retaining and eluting a carboxylic acid. Adjusting the mobile phase pH can improve peak shape.
Poor Chromatography in LC Adjust the mobile phase composition and gradient to improve peak shape. Ensure the pH of the mobile phase is appropriate for the analysis of a carboxylic acid.
High Background or Interferences
Potential Cause Troubleshooting Steps
Matrix Interferences Improve the sample cleanup procedure. SPE is often more effective at removing interfering components than PPT or LLE.[7]
Contaminated Solvents or Reagents Use high-purity solvents and reagents (e.g., LC-MS grade). Prepare fresh solutions regularly.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler. Inject blank samples between experimental samples to check for carryover.
Co-eluting Isobars Optimize the chromatographic method to achieve better separation of this compound from interfering compounds. If using high-resolution mass spectrometry, a narrower mass extraction window can be used.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Fatty Acid Analysis in Plasma

Technique Average Recovery (%) Relative Standard Deviation (%) Matrix Effects (%) Processing Time (96-well plate) Key Advantages Key Disadvantages
Protein Precipitation (PPT) Variable (can be >90%)5-15High (significant ion suppression common)~20-30 minFast, simple, low costHigh matrix effects, potential for analyte loss due to co-precipitation
Liquid-Liquid Extraction (LLE) 70 ± 10[9]7.3 - 10.8[10]Moderate to High~60 min[9]Good for removing salts and some polar interferencesLabor-intensive, requires solvent evaporation and reconstitution, can have lower recovery for some analytes[9]
Solid-Phase Extraction (SPE) 98 ± 8[7]5.9[10]Low (6%)[7]~15-40 min[9]High recovery and cleaner extracts, reduces matrix effects, can be automatedMore expensive than PPT and LLE, requires method development

Note: The quantitative data presented is based on studies of various fatty acids and other analytes and may vary for this compound. It is crucial to validate the chosen method for your specific application.[7][9][10]

Table 2: Protein Removal Efficiency of Different Precipitation Agents in Plasma

Precipitating Agent Ratio (Precipitant:Plasma) Protein Precipitation Efficiency (%)
Acetonitrile (B52724) (ACN)2:1>96[11]
Trichloroacetic Acid (TCA)2:192[11]
Zinc Sulfate2:191[11]

Note: Efficiency can vary based on the specific plasma sample and experimental conditions.[11]

Experimental Protocols & Visualizations

General Workflow for Sample Preparation and Analysis

Below is a generalized workflow for the quantification of this compound in biological fluids.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (Plasma, Urine) IS Add Internal Standard (e.g., 4-EH-d3) Sample->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Reconstitution Evaporation & Reconstitution Extraction->Reconstitution Derivatization->Reconstitution Injection LC-MS/MS or GC-MS Injection Reconstitution->Injection Data Data Acquisition Injection->Data Integration Peak Integration Data->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for this compound quantification.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a fast and simple method for removing the bulk of proteins from plasma samples.

  • Pipette 100 µL of plasma into a microcentrifuge tube.[11]

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[11]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[11]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully collect the supernatant containing the analytes of interest for downstream analysis.[11]

G start Start: 100 µL Plasma add_acn Add 300 µL Cold Acetonitrile + IS start->add_acn vortex Vortex 1 minute add_acn->vortex incubate Incubate -20°C for 20 min vortex->incubate centrifuge Centrifuge 14,000 x g for 10 min incubate->centrifuge collect Collect Supernatant centrifuge->collect end Ready for Analysis collect->end

Caption: Workflow for plasma protein precipitation.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine or Plasma

LLE is a common technique for extracting organic acids from aqueous matrices.

  • Pipette 100 µL of the biological sample (urine or plasma) into a glass tube.

  • Add the internal standard.

  • Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid or HCl) to a pH of 2-3 to protonate the this compound.

  • Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis or in a suitable solvent for derivatization for GC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Urine or Plasma

SPE provides a cleaner extract compared to PPT and LLE, which is beneficial for reducing matrix effects. A strong anion exchange (SAX) or a mixed-mode polymer-based sorbent can be effective for extracting organic acids.

  • Condition the SPE Cartridge: Pass 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge. For anion exchange, a final wash with a high pH buffer may be needed.

  • Load Sample: Pre-treat the sample by diluting it with an appropriate buffer and add the internal standard. Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can remove lipids.

  • Elute: Elute the this compound using an appropriate solvent. For anion exchange, this is typically a low pH solvent or a solvent containing a counter-ion. For a reversed-phase sorbent, a higher percentage of organic solvent is used.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

G cluster_spe Solid-Phase Extraction (SPE) Steps step1 Step 1 Condition Cartridge (Methanol, Water) step2 Step 2 Load Sample (Pre-treated + IS) step1:f1->step2:f1 step3 Step 3 Wash (Remove Interferences) step2:f1->step3:f1 step4 Step 4 Elute (Collect Analyte) step3:f1->step4:f1 step5 Step 5 Evaporate & Reconstitute step4:f1->step5:f1

Caption: Steps in a typical solid-phase extraction protocol.

References

Technical Support Center: Method Development for Trace Level Detection of 4-Ethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the trace level detection of 4-Ethylheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for trace level detection of this compound?

A1: The primary analytical techniques for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[1][2]

  • GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[2] However, it typically requires a derivatization step to increase the volatility of the analyte.[1][3]

  • LC-MS/MS is a powerful alternative that provides exceptional selectivity and sensitivity, often with simpler sample preparation requirements.[3]

Q2: Why is derivatization necessary for the analysis of this compound by GC-MS?

A2: Due to the low volatility of free fatty acids like this compound, derivatization is a critical step for successful GC-MS analysis.[1] The most common approach is to convert the carboxylic acid into a more volatile form, such as a fatty acid methyl ester (FAME).[1][3] This enhances volatility and improves the chromatographic peak shape.[2]

Q3: What are the common sample preparation techniques for extracting this compound from biological matrices?

A3: Effective sample preparation is crucial for minimizing matrix effects and achieving accurate quantification.[4] For biological samples like plasma or serum, common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like cold acetonitrile (B52724) is used to precipitate proteins, which are then removed by centrifugation.[4]

  • Liquid-Liquid Extraction (LLE): This technique involves acidifying the sample to protonate the this compound and then extracting it into an organic solvent.[4]

  • Solid-Phase Extraction (SPE): Often considered the most effective method for reducing matrix effects, SPE uses a solid sorbent (e.g., C18) to retain the analyte while interferences are washed away.[4]

Method Performance Comparison

The selection of an analytical method depends on factors like required sensitivity, sample matrix, and available instrumentation.[2] The table below summarizes the typical performance characteristics of common analytical methods.

ParameterGC-MS (with Derivatization)GC-FID (with Derivatization)HPLC-UV (Prospective)
Linearity Range 0.1 - 100 µg/mL1 - 500 µg/mL5 - 1000 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.1 - 0.5 µg/mL0.5 - 1.8 ppm
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL0.5 - 2.0 µg/mL1.4 - 6.0 ppm
Accuracy (Recovery) 90 - 110%85 - 115%76.3 - 99.2%[2]
Precision (RSD%) < 10%< 15%< 5.3%[2]
Data sourced from a comparative guide on analytical methodologies for 4-Ethyloctanoic Acid.[2]
Troubleshooting Guide

Q4: I am observing low sensitivity or no peak for this compound. What are the possible causes and solutions?

A4: Low sensitivity is a common issue in trace analysis. Consider the following causes and solutions:

  • Possible Cause 1: Inefficient Derivatization (for GC-MS).

    • Solution: Ensure the derivatization agent (e.g., boron trichloride-methanol) is fresh and the reaction conditions (temperature and time) are optimized.[1] Heat the reaction vessel at 60 °C for 5-10 minutes to ensure complete conversion to the methyl ester.[1]

  • Possible Cause 2: Suboptimal MS Source Conditions.

    • Solution: Tune the mass spectrometer parameters, such as spray voltage, gas flows, and temperatures, specifically for the this compound derivative to maximize signal intensity.[4]

  • Possible Cause 3: Significant Ion Suppression (Matrix Effect).

    • Solution: Optimize your sample preparation method to better remove interfering matrix components.[4] Switching from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) can be more effective at reducing matrix effects.[4] The use of a stable isotope-labeled internal standard is also highly recommended to correct for matrix effects.[3][4]

Q5: My chromatographic peaks are broad or show significant tailing. How can I improve the peak shape?

A5: Poor peak shape can compromise resolution and integration accuracy.

  • Possible Cause 1: Analyte Adsorption.

    • Solution (GC-MS): Incomplete derivatization can leave free carboxyl groups that interact with active sites in the GC system. Ensure your derivatization reaction goes to completion.[1][3] Check the inertness of your GC liner and column.

    • Solution (LC-MS): For LC analysis, especially in reversed-phase mode, the high hydrophilicity of organic acids can be problematic.[5] Consider using a mixed-mode column or optimizing the mobile phase pH to ensure the analyte is in a consistent ionic state.[6]

  • Possible Cause 2: Inappropriate Column Choice.

    • Solution (GC-MS): Use a column suitable for fatty acid methyl esters (FAMEs), such as a DB-5ms or a polar capillary column like DB-23.[2][3]

    • Solution (LC-MS): Standard reversed-phase columns may provide little retention.[5] Ion-exclusion or mixed-mode columns are often better suited for separating organic acids.[5][6]

Q6: I am experiencing inconsistent results and poor reproducibility. What should I investigate?

A6: Inconsistent results often point to variability in sample handling or matrix effects.

  • Possible Cause 1: Variable Matrix Effects.

    • Solution: The most effective way to combat variable matrix effects is to use a stable isotope-labeled internal standard corresponding to this compound.[3][4] This standard will co-elute and experience similar matrix effects, allowing for accurate correction. The troubleshooting workflow below can help identify and mitigate these effects.[4]

  • Possible Cause 2: Inconsistent Sample Preparation.

    • Solution: Ensure that all sample preparation steps, including extraction and derivatization, are performed consistently across all samples, standards, and quality controls. Automating any of these steps can significantly improve reproducibility.

Visualized Workflows and Protocols

cluster_workflow General Analysis Workflow Sample Biological Sample (Plasma, Serum, etc.) IS Spike with Internal Standard Sample->IS Prep Sample Preparation (PPT, LLE, or SPE) IS->Prep Deriv Derivatization (Required for GC-MS) Prep->Deriv Analysis GC-MS or LC-MS/MS Analysis Deriv->Analysis Data Data Processing and Quantification Analysis->Data

A general workflow for the analysis of 4-ethyloctanoic acid.

cluster_troubleshooting Troubleshooting Workflow for Matrix Effects Start Inconsistent Results or Low Sensitivity Observed Assess Assess Matrix Effect (Post-extraction spike) Start->Assess Decision Is Matrix Effect Significant? Assess->Decision OptimizePrep Optimize Sample Preparation (e.g., use SPE) Decision->OptimizePrep Yes End Method Acceptable Decision->End No OptimizeChrom Optimize Chromatography OptimizePrep->OptimizeChrom ConsiderDeriv Consider Derivatization (for LC-MS) OptimizeChrom->ConsiderDeriv UseIS Implement Stable Isotope-Labeled Internal Standard ConsiderDeriv->UseIS Revalidate Re-validate Method UseIS->Revalidate Revalidate->End

A step-by-step workflow for identifying and mitigating matrix effects.
Experimental Protocols

Protocol 1: Derivatization to FAME for GC-MS Analysis

This protocol describes a general method for the esterification of this compound using boron trichloride-methanol.[1]

  • Sample Preparation: Weigh 1-25 mg of the sample containing this compound into a micro-reaction vessel.[1]

  • Reagent Addition: Add 2 mL of 12% w/w boron trichloride-methanol solution to the sample.[1]

  • Reaction: Tightly cap the vessel and heat at 60 °C for 5-10 minutes.[1]

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381). Shake the vessel vigorously to extract the FAMEs into the hexane layer.[1]

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper organic (hexane) layer containing the 4-ethylheptanoate methyl ester to a clean vial for GC-MS analysis.[1]

Protocol 2: Sample Preparation from Plasma/Serum - Solid-Phase Extraction (SPE)

This protocol is a more rigorous method for cleaning up biological samples to minimize matrix interference.[4]

  • Internal Standard: To 100 µL of plasma/serum, add the appropriate stable isotope-labeled internal standard.[4]

  • Pre-treatment: Dilute the sample with an acidic buffer (e.g., formic acid) to a pH of 2-3 to ensure the analyte is protonated.[4]

  • Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[4]

  • Load Sample: Load the pre-treated sample onto the conditioned cartridge.[4]

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[4]

  • Elute: Elute the this compound from the cartridge with 1 mL of a stronger organic solvent like methanol or acetonitrile.

  • Evaporate & Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for your analysis (e.g., hexane for GC-MS after derivatization, or mobile phase for LC-MS).[4]

References

Validation & Comparative

A Comparative Guide to the Quantification of 4-Ethylheptanoic Acid: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 4-Ethylheptanoic acid, a branched-chain fatty acid, the selection of an appropriate analytical methodology is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques, supported by experimental data and detailed protocols to inform method selection and validation.

Comparison of Analytical Method Performance

The choice of an analytical method for the quantification of this compound is contingent on factors such as required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of GC-MS, Gas Chromatography-Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Note: The quantitative data presented is based on studies of the closely related compound 4-ethyloctanoic acid and other medium-chain fatty acids, serving as a reliable reference for expected performance in the analysis of this compound. Performance can vary based on the specific matrix, instrumentation, and protocol used.[1]

Validation ParameterGC-MS (with Derivatization)GC-FID (with Derivatization)LC-MS/MS (Direct Analysis or with Derivatization)
Linearity Range 0.1 - 100 µg/mL1 - 500 µg/mL0.01 - 20 µg/mL (and higher with dilution)
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[2]0.1 - 0.5 µg/mL[2]Down to nanogram or picogram per milliliter levels[1]
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL[2]0.5 - 2.0 µg/mL[2]Typically in the low ng/mL range[1]
Accuracy (Recovery) 90 - 110%[2]85 - 115%[2]95 - 128% (for analogous compounds)[1]
Precision (RSD%) < 10%[2]< 15%[2]< 15%[1]
Sample Preparation Derivatization required[2]Derivatization required[2]Direct injection possible, derivatization can enhance sensitivity[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid analysis and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. To enhance volatility and improve chromatographic peak shape, a derivatization step to a more volatile ester form (e.g., methyl ester) is typically required.[2]

1. Sample Preparation (Lipid Extraction and Derivatization) [1]

  • Lipid Extraction: For complex matrices like plasma or tissue, extract total lipids using a suitable method such as a liquid-liquid extraction with a chloroform:methanol mixture.

  • Saponification: To release the free fatty acid, saponify the extracted lipids using a methanolic sodium hydroxide (B78521) solution.

  • Esterification (Derivatization): Convert the free this compound into its corresponding fatty acid methyl ester (FAME). A common method is to use a catalyst such as boron trifluoride-methanol complex (BF3-methanol).

    • To the dried extract, add 1 mL of 14% BF3 in methanol.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool to room temperature.

    • Add 1 mL of hexane (B92381) and 0.5 mL of a saturated sodium chloride solution.

    • Vortex for 1 minute and then centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d3, is highly recommended to compensate for matrix effects and variations in sample processing, leading to more accurate and precise quantification.

2. Instrumental Analysis [2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for the 4-ethylheptanoate methyl ester.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using GC-MS.

GCMS_Workflow Sample Sample Collection (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Esterification to FAME) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification Data->Quantification

Caption: General workflow for this compound quantification by GC-MS.

Logical Comparison of Analytical Techniques

The choice between GC-MS and other methods depends on the specific analytical requirements. The following diagram outlines the key considerations.

Method_Comparison Analyte This compound Quantification GCMS GC-MS Analyte->GCMS High Sensitivity & Selectivity GCFID GC-FID Analyte->GCFID Cost-Effective & Robust LCMSMS LC-MS/MS Analyte->LCMSMS High Throughput & Minimal Sample Prep GCMS_adv Advantages: - High Selectivity - Structural Confirmation GCMS->GCMS_adv GCMS_disadv Disadvantages: - Derivatization Required GCMS->GCMS_disadv GCFID_adv Advantages: - Robust & Lower Cost GCFID->GCFID_adv GCFID_disadv Disadvantages: - Lower Sensitivity - No Structural Confirmation GCFID->GCFID_disadv LCMSMS_adv Advantages: - Very High Sensitivity - Direct Analysis Possible LCMSMS->LCMSMS_adv LCMSMS_disadv Disadvantages: - Matrix Effects can be an issue - Higher Instrument Cost LCMSMS->LCMSMS_disadv

References

A Comparative Sensory Analysis of Branched-Chain Fatty Acids in Meat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory impact of branched-chain fatty acids (BCFAs) in different types of meat, supported by experimental data. BCFAs are significant contributors to the characteristic flavor profiles of various meats, particularly ruminants. Understanding their sensory attributes is crucial for quality control, product development, and research into flavor chemistry and sensory perception.

Introduction to Branched-Chain Fatty Acids and Meat Flavor

Branched-chain fatty acids are saturated fatty acids with one or more methyl groups on the carbon chain. In meat, they are primarily formed in the rumen of ruminant animals like cattle, sheep, and goats through microbial activity. As a result, their presence and concentration are significantly higher in beef, lamb, and goat meat compared to monogastric animals like pigs and poultry.[1][2] These compounds are volatile and contribute to the distinctive aromas and flavors that differentiate meat from different species.[3]

The most well-documented BCFAs in relation to meat flavor include:

  • 4-Methyloctanoic acid: Often associated with "mutton," "goaty," and "waxy" aroma notes.[4][5]

  • 4-Ethyloctanoic acid: Known for its potent "goaty" and "mutton-like" aroma, with a very low odor threshold.[4][5]

  • 4-Methylnonanoic acid: Also contributes to the characteristic "mutton" flavor profile.[6]

The concentration of these BCFAs is influenced by the animal's diet, breed, and age. For instance, pasture-fed lambs tend to have different BCFA profiles compared to grain-fed lambs.[7]

Comparative Analysis of BCFA Concentrations and Sensory Attributes

The following table summarizes the concentrations of key BCFAs in different meats and their associated sensory perceptions as determined by trained panels. It is important to note that the perceived intensity of flavor is not only dependent on the concentration of a single compound but also on the complex interplay with other volatile compounds.

Meat TypeBranched-Chain Fatty AcidConcentration Range (in fat)Associated Sensory AttributesCitation(s)
Lamb/Mutton 4-Methyloctanoic acid13.3–19.7 ng/mgMutton, Goaty, Waxy, Fatty[4][5][8]
4-Ethyloctanoic acid1.8 ppb (odor threshold)Potent Goaty, Mutton-like[4][5]
4-Methylnonanoic acid17.3–46.6 ng/mgMutton flavor[6][8]
Beef Branched-chain fatty acidsLower than lamb, variableGenerally do not contribute significantly to characteristic beef flavor at typical concentrations.[3][9]
Pork Branched-chain fatty acidsGenerally absent or at very low levels.Not a significant contributor to pork flavor.[1][2]
Goat 4-Ethyloctanoic acidHigh concentrationsStrong Goaty, Muttony flavor[4][10]

Note: Concentrations can vary significantly based on factors such as animal diet, breed, and analytical methodology.

A study on grilled lamb meat found that increasing concentrations of 4-methyloctanoic acid and 4-ethyloctanoic acid were correlated with a decrease in consumer "Like Smell" scores, indicating that while these compounds are characteristic, higher levels can negatively impact consumer acceptance.[11][12][13]

Experimental Protocols

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the extraction, derivatization, and analysis of BCFAs in meat samples.

a. Lipid Extraction:

  • Homogenize a known weight of meat or adipose tissue sample.

  • Extract total lipids using a solvent mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v), following the method of Folch et al.

  • Wash the lipid extract with a 0.9% NaCl solution to remove non-lipid contaminants.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

b. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a solution of boron trifluoride (BF3) in methanol (e.g., 14% w/v).

  • Heat the mixture in a sealed vial at 60°C for 30-60 minutes to facilitate the methylation of fatty acids.

  • After cooling, add water and hexane (B92381) to the vial.

  • Vortex the mixture and centrifuge to separate the layers.

  • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

c. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: A polar capillary column suitable for FAMEs separation (e.g., BPX-70).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 0.5 min.

    • Ramp 1: 10°C/min to 158°C.

    • Ramp 2: 3°C/min to 160°C.

    • Ramp 3: 20°C/min to 220°C, hold for 8 min.[9]

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Identification: BCFAs are identified by comparing their mass spectra and retention times with those of authentic standards.

  • Quantification: An internal standard (e.g., nonadecanoic acid) is added at the beginning of the extraction process for accurate quantification.

Sensory Panel Evaluation of Meat

This protocol describes a standardized method for conducting a sensory evaluation of meat with a trained panel.

a. Panelist Selection and Training:

  • Recruit panelists based on their interest, availability, and sensory acuity.

  • Screen panelists for their ability to detect and describe basic tastes and aromas.

  • Train panelists extensively on the specific sensory attributes of meat, including aroma, flavor, texture, and juiciness.[14]

  • Use reference standards to familiarize panelists with the specific aromas associated with BCFAs (e.g., pure 4-methyloctanoic acid and 4-ethyloctanoic acid at various concentrations).

b. Sample Preparation:

  • Cook meat samples to a consistent internal temperature (e.g., 70°C) using a standardized cooking method (e.g., grilling, roasting).[15]

  • Cut the cooked meat into uniform-sized cubes (e.g., 2 cm x 2 cm x 2 cm).

  • Keep the samples warm in a controlled environment until serving.

  • Label each sample with a random three-digit code to blind the panelists to the sample identity.

c. Evaluation Procedure:

  • Conduct the sensory evaluation in a dedicated sensory analysis laboratory with individual booths to minimize distractions.

  • Provide panelists with unsalted crackers and room-temperature water to cleanse their palates between samples.[7]

  • Present the coded samples to the panelists in a randomized order.

  • Ask panelists to evaluate the intensity of specific sensory attributes (e.g., "mutton/goaty flavor," "sheep-like aroma," "overall flavor intensity") using a structured scale (e.g., a 15-cm line scale anchored with "low intensity" and "high intensity").[6]

d. Data Analysis:

  • Collect the data from the sensory panel.

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between samples.[15]

Visualizations

Experimental Workflow for Sensory Analysis of BCFAs in Meat

experimental_workflow sample_prep Meat Sample Preparation extraction Lipid Extraction (Folch Method) sample_prep->extraction cooking Standardized Cooking sample_prep->cooking derivatization Derivatization (FAMEs Synthesis) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis_gcms BCFA Quantification gcms->data_analysis_gcms correlation Correlation Analysis data_analysis_gcms->correlation sensory_panel Trained Sensory Panel Evaluation cooking->sensory_panel data_analysis_sensory Sensory Data Analysis sensory_panel->data_analysis_sensory data_analysis_sensory->correlation

Caption: Workflow for comparative sensory analysis of BCFAs in meat.

Proposed Signaling Pathway for Fatty Acid Perception

While the specific signaling pathway for branched-chain fatty acids is not fully elucidated, it is hypothesized to follow the general pathway for fatty acid perception, which involves G-protein coupled receptors (GPCRs).

signaling_pathway bcfa Branched-Chain Fatty Acid gpcr G-Protein Coupled Receptor (e.g., GPR120) bcfa->gpcr Binds to g_protein G-Protein Activation (Gαq) gpcr->g_protein Activates plc Phospholipase C (PLC) Activation g_protein->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolyzes to dag DAG ca_release Ca²⁺ Release from Endoplasmic Reticulum ip3->ca_release Stimulates cellular_response Cellular Response (Neurotransmitter Release) ca_release->cellular_response Triggers perception Flavor Perception cellular_response->perception Leads to

Caption: Hypothesized signaling pathway for BCFA perception.[16][17][18][19][20]

References

A Comparative Analysis of the Biological Activities of 4-Ethylheptanoic Acid and its Linear Isomer, Nonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of 4-Ethylheptanoic acid and its linear isomer, nonanoic acid (also known as pelargonic acid). While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective properties and potential applications.

Summary of Biological Activities

Biological ActivityThis compoundNonanoic Acid (Pelargonic Acid)
Antimicrobial Preliminary studies suggest some activity against certain bacterial strains.[1] Quantitative data is not readily available.Demonstrates broad-spectrum antimicrobial and antifungal properties.[2][3] Effective against various pathogens, including foodborne bacteria and plant pathogenic fungi.[2]
Herbicidal No significant herbicidal activity has been reported in the reviewed literature.Well-established as a broad-spectrum, non-selective, post-emergence contact herbicide.[2][4][5] It acts by desiccating plant foliage.[6]
Cytotoxicity GHS classification indicates it is harmful if swallowed and causes skin and eye irritation.[7] Specific cytotoxicity data (e.g., IC50) is not readily available.Generally considered to have low mammalian toxicity.[6][8][9] However, it can be a skin and eye irritant.[6] High concentrations can lead to non-specific toxicity in cell lines.[10]
Other Activities Primarily recognized for its role as a flavoring and fragrance agent due to its distinct odor profile.[1]Affects skin by altering cell membrane integrity and modulating inflammatory responses.[8] It also shows effects on neuronal differentiation in cell lines.[8]

Quantitative Antimicrobial Data

Direct comparative data for this compound is not available. However, studies on methyl-branched nonanoic acid derivatives provide insight into how structural modifications can influence antimicrobial potency. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for various methyl-branched nonanoic acid (MNA) derivatives against a panel of microorganisms. This can serve as a proxy for understanding the potential effects of the ethyl branch in this compound.

CompoundBacillus subtilis (μg/mL)Mycobacterium smegmatis (μg/mL)Sarcina lutea (μg/mL)Escherichia coli (μg/mL)Salmonella typhimurium (μg/mL)Streptomyces nojiriensis (μg/mL)Candida utilis (μg/mL)
2-MNA >1000>1000125>1000>1000>100062.5
3-MNA >1000>1000500>1000>1000>1000250
4-MNA >1000>1000500>1000>1000250500
5-MNA >1000>1000125>1000>1000>100062.5

Data extracted from a study on methyl-branched nonanoic acid derivatives.[11][12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.[13][14][15]

1. Preparation of Materials:

  • Test compounds (this compound, Nonanoic acid) dissolved in a suitable solvent (e.g., DMSO).
  • Sterile 96-well microtiter plates.
  • Bacterial strains cultured in appropriate broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.
  • Positive control (a known antibiotic) and negative control (broth with solvent).

2. Serial Dilution:

  • Prepare a two-fold serial dilution of the test compounds in the microtiter plate wells containing sterile broth.

3. Inoculation:

  • Inoculate each well with the standardized bacterial suspension.

4. Incubation:

  • Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Protocol 2: Post-Emergence Herbicidal Activity Assay

This protocol is used to evaluate the herbicidal efficacy of a compound on emerged weeds.[5][16]

1. Plant Cultivation:

  • Grow target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots containing a standard potting mix in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).

2. Herbicide Application:

  • Prepare different concentrations of the test compounds (this compound, Nonanoic acid) in a spray solution, often including a surfactant to ensure even coverage.
  • Apply the solutions to the foliage of the weeds at a specific growth stage (e.g., 2-4 leaf stage) using a laboratory sprayer.

3. Evaluation:

  • Assess the herbicidal effect at set time points (e.g., 3, 7, and 14 days after treatment).
  • Evaluation parameters include visual injury scoring (on a scale of 0% for no effect to 100% for plant death), fresh weight, and dry weight of the above-ground biomass.

Visualizations

Herbicidal_Action_of_Nonanoic_Acid Nonanoic_Acid Nonanoic Acid (Pelargonic Acid) Plant_Cuticle Plant Leaf Cuticle (Waxy Layer) Nonanoic_Acid->Plant_Cuticle Contact Cell_Membrane Plant Cell Membrane Plant_Cuticle->Cell_Membrane Disruption Cell_Disruption Cell Disruption & Leakage Cell_Membrane->Cell_Disruption Leads to Desiccation Rapid Desiccation (Water Loss) Cell_Disruption->Desiccation Causes Plant_Death Plant Death Desiccation->Plant_Death Results in

Caption: Mechanism of herbicidal action of Nonanoic Acid.

Antimicrobial_MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Inoculate Inoculate with Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Observe for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Experimental workflow for MIC determination.

References

A Comparative Analysis of the Flavor Profiles of 4-Ethylheptanoic and 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the flavor and aroma profiles of chemical compounds is paramount. This guide provides an objective comparison of the sensory characteristics of 4-ethylheptanoic acid and 4-ethyloctanoic acid, two closely related branched-chain fatty acids. The information presented is supported by available experimental data to aid in research and development applications.

Executive Summary

This compound and 4-ethyloctanoic acid are branched-chain fatty acids that contribute significantly to the flavor profiles of various food products, particularly dairy and meat. While both share some sensory characteristics, notable differences exist in their aroma descriptors and potency. 4-Ethyloctanoic acid is characterized by a potent "goaty" and "mutton-like" aroma, whereas this compound presents a broader profile that includes "fatty," "cheesy," and "waxy" notes, in addition to a "goaty" character. The lower odor threshold of 4-ethyloctanoic acid indicates its higher potency as an aroma compound.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key flavor and physical characteristics of this compound and 4-ethyloctanoic acid based on available data.

CharacteristicThis compound4-Ethyloctanoic Acid
Molecular Formula C9H18O2C10H20O2
CAS Number 132735-95-616493-80-4
Flavor Profile Fatty, Cheesy, Waxy, GoatyGoaty, Mutton-like, Fatty, Waxy
Odor Threshold 0.8 µg/m³ in air1.8 ppb

Flavor Profile Details

This compound: This compound is described as having a multifaceted flavor profile. Its primary descriptors include fatty, cheesy, and waxy notes. A "goaty" characteristic is also associated with this acid.[1][2] The reported odor detection threshold in air is 0.8 µg/m³.

4-Ethyloctanoic Acid: This acid is well-known for its potent and distinctive "goaty" and "mutton-like" aroma.[2] It is a key contributor to the characteristic flavor of sheep and goat milk and their derived products.[3] Its flavor profile also includes fatty and waxy notes.[4] Notably, 4-ethyloctanoic acid has a very low odor threshold of 1.8 parts per billion (ppb), making it a powerful aroma compound even at trace concentrations.[5]

Experimental Protocols

A comprehensive understanding of the sensory data requires insight into the methodologies used for its generation. The following are detailed experimental protocols relevant to the sensory analysis of these fatty acids.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[6] A trained panel of 8-12 individuals is typically selected based on their sensory acuity.[6]

Panelist Training:

  • Panelists are familiarized with the sensory characteristics of the compounds under evaluation.

  • Reference standards are provided to anchor the sensory terms. For example, goat cheese for "goaty" and lanolin for "waxy" aromas.[3]

  • Training sessions are conducted to develop a consensus on the vocabulary used to describe the aroma and flavor.

Evaluation Procedure:

  • Samples are prepared at various concentrations in a neutral medium.

  • Panelists independently evaluate the intensity of each sensory attribute on an unstructured line scale (e.g., 15 cm) anchored with terms like "low" and "high."[3]

  • The evaluations are conducted in individual sensory booths with controlled lighting and ventilation to minimize external biases.[3]

  • Data is collected and analyzed statistically, often using Analysis of Variance (ANOVA), to determine significant differences in attribute intensities.[3]

Odor Threshold Determination

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

Procedure:

  • A series of dilutions of the fatty acid in a suitable solvent (e.g., mineral oil) is prepared.

  • A forced-choice method is often employed, where a panelist is presented with three samples, two of which are blanks (solvent only) and one contains the diluted odorant.

  • The panelist's task is to identify the sample that is different.

  • The threshold is typically defined as the concentration at which a certain percentage of the panel (e.g., 50%) can correctly detect the odorant.

Signaling Pathways and Mechanisms of Perception

The perception of flavor compounds like 4-ethylheptanoic and 4-ethyloctanoic acid is initiated by their interaction with specific receptors in the olfactory epithelium. These receptors are a class of G-protein coupled receptors (GPCRs).[7]

General Olfactory Signaling Pathway:

  • Binding: An odorant molecule, such as a branched-chain fatty acid, binds to a specific olfactory receptor (OR) on the surface of an olfactory sensory neuron.

  • G-Protein Activation: This binding event activates a specialized G-protein, Gαolf.[8]

  • Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase 3, which in turn leads to an increase in the intracellular concentration of cyclic AMP (cAMP).[8]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) into the neuron.

  • Depolarization and Signal Transmission: This influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

While the general pathway is understood, the specific olfactory receptors that bind to 4-ethylheptanoic and 4-ethyloctanoic acid have not yet been definitively identified.

Diagram of the General Olfactory Signaling Pathway:

Olfactory_Signaling_Pathway Odorant 4-Ethylheptanoic or 4-Ethyloctanoic Acid OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase 3 G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Depolarizes Brain Brain (Olfactory Bulb) Neuron->Brain Signal Transmission

A simplified diagram of the general olfactory signaling pathway.

Experimental Workflow for Sensory Analysis:

Sensory_Analysis_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Sensory_Booths Individual Evaluation in Sensory Booths Panelist_Selection->Sensory_Booths Sample_Prep Sample Preparation (Dilutions) Sample_Prep->Sensory_Booths Data_Collection Data Collection (Intensity Ratings) Sensory_Booths->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Flavor_Profile Flavor Profile Generation Statistical_Analysis->Flavor_Profile

A typical workflow for Quantitative Descriptive Analysis (QDA).

References

A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for 4-Ethylheptanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of metabolites like 4-ethylheptanoic acid is critical for robust pharmacokinetic studies and metabolic research. The two most powerful and widely used analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methodologies depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. This guide provides an objective comparison of LC-MS and GC-MS methods for the analysis of this compound, supported by representative experimental data and detailed protocols to aid in method selection and cross-validation.

Cross-validation of analytical methods is essential when data from different analytical techniques needs to be compared or when a method is transferred between laboratories. It ensures the consistency and reliability of the data, a critical aspect in regulated environments.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for the analysis of medium-chain fatty acids, such as this compound, using both LC-MS/MS and GC-MS. While specific data for this compound is not extensively published, the data for analogous medium-chain fatty acids provides a reliable reference for expected performance.[1][2]

Validation ParameterLC-MS/MSGC-MS (with Derivatization)
Linearity Range 0.1 - 100 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL0.05 - 0.2 µg/mL
Accuracy (% Recovery) 90 - 110%90 - 110%
Precision (%RSD) < 10%< 10%
Sample Preparation Direct injection possible, but derivatization can improve performance.Derivatization required.

Note: Performance can vary based on the specific sample matrix, instrumentation, and protocol used.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Method

LC-MS/MS has become a highly sensitive and specific technique for the quantification of fatty acids, often with simpler sample preparation compared to GC-MS.[1]

1. Sample Preparation (with optional derivatization):

  • Sample Collection: Collect the biological sample (e.g., plasma, serum, urine).

  • Internal Standard Addition: Fortify the sample with a stable isotope-labeled internal standard of this compound to correct for matrix effects and procedural variability.

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding cold acetonitrile (B52724). Vortex and centrifuge to separate the supernatant.

  • (Optional) Derivatization: To enhance chromatographic retention and ionization efficiency, derivatization can be performed. A common method involves reaction with an aniline-containing reagent.[1][3]

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent.

  • Drying and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

2. Instrumental Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in either positive or negative electrospray ionization (ESI) mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

GC-MS Method

GC-MS is a robust and widely established technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like carboxylic acids, a derivatization step is necessary to increase their volatility.

1. Sample Preparation (with mandatory derivatization):

  • Sample Collection and Internal Standard Addition: Similar to the LC-MS method.

  • Lipid Extraction: Extract lipids from the sample using a suitable solvent mixture (e.g., Folch or Bligh-Dyer methods).

  • Derivatization (Esterification): Convert the free fatty acids into more volatile esters, typically fatty acid methyl esters (FAMEs), using a reagent such as boron trifluoride-methanol (BF3-methanol) or by acid-catalyzed esterification.[1]

  • Extraction of FAMEs: Extract the resulting FAMEs from the reaction mixture with an organic solvent like hexane.

  • Purification and Concentration: Wash the organic phase to remove impurities, dry it over anhydrous sodium sulfate, and then concentrate it under a stream of nitrogen.

  • Reconstitution: Reconstitute the final residue in a known volume of a solvent suitable for GC injection (e.g., hexane).

2. Instrumental Analysis:

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column.

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) or a modified polysiloxane stationary phase, is suitable for the separation of FAMEs.

  • Oven Program: A temperature gradient program is used to achieve optimal separation of the FAMEs.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is often employed to enhance sensitivity by monitoring characteristic ions of the this compound methyl ester.[1]

Methodology and Validation Workflows

The following diagrams illustrate the general experimental workflows for both analytical techniques and the logical process for their cross-validation.

cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow lcms_sample Sample Collection lcms_is Internal Standard Addition lcms_sample->lcms_is lcms_prep Sample Preparation (e.g., Protein Precipitation) lcms_is->lcms_prep lcms_deriv Optional Derivatization lcms_prep->lcms_deriv lcms_analysis LC-MS/MS Analysis (MRM) lcms_deriv->lcms_analysis lcms_data Data Processing & Quantification lcms_analysis->lcms_data gcms_sample Sample Collection gcms_is Internal Standard Addition gcms_sample->gcms_is gcms_prep Lipid Extraction gcms_is->gcms_prep gcms_deriv Mandatory Derivatization (Esterification) gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis (SIM) gcms_deriv->gcms_analysis gcms_data Data Processing & Quantification gcms_analysis->gcms_data cluster_validation Cross-Validation Process cluster_parameters Key Comparison Parameters lcms_validation LC-MS Method Validation sample_analysis Analysis of the Same Set of Samples by Both Methods lcms_validation->sample_analysis gcms_validation GC-MS Method Validation gcms_validation->sample_analysis data_comparison Statistical Comparison of Results sample_analysis->data_comparison conclusion Assessment of Comparability and Bias data_comparison->conclusion linearity Linearity data_comparison->linearity accuracy Accuracy data_comparison->accuracy precision Precision data_comparison->precision selectivity Selectivity data_comparison->selectivity lod_loq LOD/LOQ data_comparison->lod_loq

References

A Comparative Guide to Assessing the Purity of Synthetic 4-Ethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized compounds is a critical step in research and drug development, ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthetic 4-Ethylheptanoic acid. We will delve into detailed experimental protocols, present comparative performance data, and discuss the strengths and limitations of each method to aid in selecting the most appropriate analytical strategy.

Understanding the Analytical Landscape

Several analytical techniques can be employed to assess the purity of this compound. The most common and effective methods include Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector or coupled with Mass Spectrometry (LC-MS). The choice of method depends on factors such as the required sensitivity, selectivity, the nature of potential impurities, and the available instrumentation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method is a critical decision in the purity assessment of this compound. The following table summarizes the typical performance characteristics of the most commonly used techniques.

ParameterGC-MS (with Derivatization)GC-FID (with Derivatization)HPLC-UV (Prospective)
Linearity Range 0.1 - 100 µg/mL1 - 500 µg/mL5 - 1000 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.1 - 0.5 µg/mL0.5 - 1.8 ppm
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL0.5 - 2.0 µg/mL1.4 - 6.0 ppm
Accuracy (Recovery) 90 - 110%85 - 115%76.3 - 99.2%[1]
Precision (RSD%) < 10%< 15%< 5.3%[1]
Sample Preparation Derivatization requiredDerivatization requiredDirect injection possible

GC-MS offers the highest sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities.[1] GC-FID is a robust and cost-effective alternative for routine purity checks where high sensitivity is not the primary concern.[1] HPLC-UV can be a viable option, particularly if the impurities possess a UV chromophore; however, this compound itself lacks a strong chromophore, which can limit sensitivity.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. The following are generalized protocols for the key analytical techniques.

1. Gas Chromatography (GC-MS and GC-FID) Method

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.[4][5] A common method is the conversion of the carboxylic acid to its more volatile fatty acid methyl ester (FAME).[4]

a) Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)

  • Objective: To convert this compound to its corresponding methyl ester (4-ethylheptanoate) for GC analysis.

  • Procedure:

    • Weigh 1-25 mg of the synthetic this compound sample into a reaction vessel.

    • Add 2 mL of a 12% w/w boron trichloride-methanol solution.[4]

    • Heat the mixture at 60°C for 5-10 minutes.[4]

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381).[4]

    • Shake the vessel vigorously to extract the FAME into the hexane layer.[4]

    • Carefully transfer the upper organic layer to a clean vial for GC analysis.[4]

b) Instrumental Analysis:

  • Instrumentation: Agilent 7890B GC coupled to a 5977B MS or a Flame Ionization Detector (FID), or equivalent.[1]

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

    • Injector Temperature: 250°C.[1]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Injection Volume: 1 µL (splitless mode).[1]

  • MS (for GC-MS) Conditions:

    • Ion Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 40-400.[1]

2. High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is generally suitable for the analysis of carboxylic acids.

a) Sample Preparation:

  • Dissolve a known quantity of the synthetic this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

b) Instrumental Analysis:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[2]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[2]

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% phosphoric acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection Wavelength: Typically monitored at a low wavelength (e.g., 210 nm) for carboxylic acids.[6]

    • Injection Volume: 10 µL.[2]

Mandatory Visualizations

Workflow for Purity Assessment of a Synthesized Compound

The following diagram illustrates a general workflow for the comprehensive purity assessment of a synthesized compound like this compound.

cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Comprehensive Purity Determination cluster_3 Data Analysis & Reporting synthesis Chemical Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification initial_assessment Initial Purity Assessment (e.g., TLC, melting point) purification->initial_assessment method_selection Selection of Analytical Method(s) initial_assessment->method_selection gc_analysis GC-MS / GC-FID Analysis method_selection->gc_analysis For volatile impurities & high sensitivity hplc_analysis HPLC-UV / LC-MS Analysis method_selection->hplc_analysis For non-volatile impurities nmr_analysis NMR for Structural Confirmation method_selection->nmr_analysis Structural integrity data_analysis Data Interpretation & Impurity Profiling gc_analysis->data_analysis hplc_analysis->data_analysis nmr_analysis->data_analysis final_report Final Purity Report & Certificate of Analysis data_analysis->final_report

Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.

Decision Tree for Analytical Method Selection

This diagram provides a logical guide for selecting the most suitable analytical technique based on specific experimental needs.

cluster_0 Primary Considerations cluster_1 Recommended Technique start Purity Assessment of this compound trace_analysis Trace Level Impurity Detection? start->trace_analysis volatile_impurities Are Impurities Volatile? trace_analysis->volatile_impurities No gc_ms GC-MS trace_analysis->gc_ms Yes uv_active Do Impurities Have UV Chromophore? volatile_impurities->uv_active No gc_fid GC-FID volatile_impurities->gc_fid Yes hplc_uv HPLC-UV uv_active->hplc_uv Yes lc_ms LC-MS uv_active->lc_ms No

Caption: A decision tree for selecting an appropriate analytical method.

References

Comparative Analysis of 4-Ethyloctanoic Acid in Goat versus Sheep Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of 4-ethyloctanoic acid, a key branched-chain fatty acid, in goat and sheep milk. This compound, along with 4-methyloctanoic acid, is a significant contributor to the characteristic flavor profiles of dairy products derived from these small ruminants.[1] An understanding of its concentration, biosynthesis, and analysis is essential for quality control in the dairy industry and for research into ruminant metabolism.

Quantitative Data Summary

The concentration of 4-ethyloctanoic acid varies between goat and sheep milk, with goat milk generally exhibiting higher concentrations.[1] The levels of this fatty acid can be influenced by factors such as the animal's diet, stage of lactation, and the processing methods used for dairy products.[2] The following table summarizes the quantitative data from relevant studies.

SpeciesProduct4-Methyloctanoic Acid (µg/g milk fat)4-Ethyloctanoic Acid (µg/g milk fat)Total 4-Alkyl-Branched Fatty Acids (µg/g milk fat)Ratio of 4-Me-8:0 to 4-Et-8:0
GoatMilk & Cheese--190 - 4801.4 - 2.7
SheepMilk & Cheese--78 - 22015 - 42

Data sourced from Kaffarnik et al. (2014) as cited in BenchChem technical guides.[1][3] In all samples analyzed, the concentration of 4-methyloctanoic acid was found to be higher than that of 4-ethyloctanoic acid.[3]

Experimental Protocols

The accurate quantification of 4-ethyloctanoic acid in dairy products is typically achieved using gas chromatography-mass spectrometry (GC-MS).[2] The following is a detailed methodology for the analysis of this and other volatile branched-chain fatty acids.

1. Sample Preparation and Lipid Extraction:

  • Total lipids are extracted from the milk or cheese sample. Standard methods such as Folch or Bligh-Dyer extraction can be employed.[4]

2. Saponification and Derivatization:

  • The extracted lipids are saponified to release the fatty acids from the triacylglycerol backbone.

  • The free fatty acids are then converted to their corresponding methyl esters (FAMEs) for GC-MS analysis.[3][5]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.[6]

  • Column: A suitable capillary column for fatty acid methyl ester separation is employed.

  • Carrier Gas: Helium is typically used as the carrier gas.[6]

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs. For example, the oven temperature may be held at an initial temperature and then ramped up to a final temperature.[6]

  • Mass Spectrometry: The mass spectrometer is operated in the electron ionization (EI) mode.[6] Data can be acquired in full scan mode for initial identification or in selected ion monitoring (SIM) mode for higher sensitivity and specific quantification of target compounds like 4-ethyloctanoic acid methyl ester.[2][3]

4. Quantification:

  • Quantification is performed by generating a calibration curve using standards of 4-ethyloctanoic acid methyl ester at known concentrations.[2]

  • An internal standard is typically added to the samples and standards to correct for variations in extraction efficiency and instrument response.[2]

Visualizations

Experimental Workflow for Quantification of 4-Ethyloctanoic Acid

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis milk_sample Goat/Sheep Milk Sample lipid_extraction Lipid Extraction (e.g., Folch method) milk_sample->lipid_extraction saponification Saponification lipid_extraction->saponification Lipid Extract methylation Methylation (to FAMEs) saponification->methylation gcms_analysis GC-MS Analysis (SIM Mode) methylation->gcms_analysis FAMEs quantification Quantification (Calibration Curve) gcms_analysis->quantification final_result Results quantification->final_result Concentration Data

Caption: Workflow for 4-ethyloctanoic acid analysis.

Proposed Biosynthetic Pathway of 4-Ethyloctanoic Acid

The formation of 4-ethyloctanoic acid in ruminants is linked to the microbial activity in the rumen.[2] The proposed pathway involves the metabolism of propionate.[1]

biosynthetic_pathway propionate Propionate propionyl_coa Propionyl-CoA propionate->propionyl_coa methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Carboxylation fatty_acid_synthase Fatty Acid Synthase methylmalonyl_coa->fatty_acid_synthase ethyl_branched_fa 4-Ethyloctanoic Acid fatty_acid_synthase->ethyl_branched_fa Incorporation of ethyl group

Caption: Biosynthesis of 4-ethyloctanoic acid.

References

Validating Fermentation Biomarkers: A Comparative Guide to 4-Ethylheptanoic Acid and Established Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate measurement of metabolic activity, particularly gut microbial fermentation, is critical. Robust biomarkers are essential for understanding host-microbiome interactions, disease pathogenesis, and the efficacy of therapeutic interventions. While short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate (B1204436) are well-established as primary indicators of carbohydrate fermentation, the landscape of potential new biomarkers is continually evolving.

This guide provides an objective comparison of 4-Ethylheptanoic acid, a branched-chain fatty acid, with established SCFA biomarkers. It is important to note that while analytical methods for this compound exist, it is not currently a validated biomarker for fermentation.[1] Its primary recognition is as a flavor compound, particularly in goat and mutton meat.[2][3] This document outlines a hypothetical validation framework for this compound, presents detailed experimental protocols for its quantification, and compares its analytical performance against the gold-standard SCFAs.

Comparative Analysis of Fermentation Biomarkers

The primary products of gut microbial fermentation differ based on the substrate, primarily distinguishing between carbohydrate and protein fermentation. SCFAs are the main end-products of dietary fiber fermentation, while branched-chain SCFAs (BCFAs) typically result from the breakdown of amino acids.[4]

BiomarkerChemical TypePrimary Fermentation OriginValidation StatusKey Biological Roles & Significance
This compound Branched-Chain Fatty Acid (C9)Not well-established; potentially protein/amino acid fermentation.Not Validated as a fermentation biomarker.[1]Primarily known as a flavor compound.[2] Its biological signaling pathways are not yet well-elucidated.[3]
Acetic Acid (C2) Short-Chain Fatty Acid (SCFA)Carbohydrate Fermentation.[5]Validated .The most abundant SCFA in the colon; serves as an energy source for peripheral tissues and is a ligand for FFAR2/FFAR3 receptors.[6]
Propionic Acid (C3) Short-Chain Fatty Acid (SCFA)Carbohydrate Fermentation.[5]Validated .Primarily utilized by the liver for gluconeogenesis; involved in regulating glucose and lipid metabolism and appetite via FFAR2/FFAR3 signaling.[7]
Butyric Acid (C4) Short-Chain Fatty Acid (SCFA)Carbohydrate Fermentation.[8][5]Validated .The preferred energy source for colonocytes; plays a critical role in maintaining gut barrier integrity and has anti-inflammatory properties.[7]
Isobutyric & Isovaleric Acid Branched-Chain SCFAs (BCFAs)Protein/Amino Acid Fermentation (Valine & Leucine).[4]Validated .Considered markers of protein fermentation, which can sometimes lead to the production of potentially harmful metabolites.[4]
Analytical Methodologies and Performance

The accurate quantification of fatty acids like this compound and SCFAs in biological matrices (e.g., plasma, feces) is most commonly achieved using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9] Due to the low volatility of these acids, a derivatization step is often required for GC-MS analysis to convert them into more volatile esters.[9]

Data Presentation: Analytical Method Performance Comparison

The following table summarizes typical performance characteristics for the quantification of fatty acids, compiled from various validated methods.

ParameterGC-MSLC-MS/MS
Linearity Range 0.1 - 100 µg/mL (4-Ethyloctanoic Acid)[10]5 - 1000 µg/mL (Prospective for 4-EHA)[10]
R² > 0.99 (SCFAs)[11]R² > 0.99 (SCFAs)
Limit of Detection (LOD) 0.01 - 0.05 µg/mL (4-Ethyloctanoic Acid)[10]0.5 - 1.8 ppm (Prospective for 4-EHA)[10]
0.03 - 0.6 µg/mL (SCFAs)[12]0.064 - 0.067 µM (SCFAs)[13]
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL (4-Ethyloctanoic Acid)[10]1.4 - 6.0 ppm (Prospective for 4-EHA)[10]
Accuracy (Recovery %) 90 - 110% (4-Ethyloctanoic Acid)[10]76.3 - 99.2% (Prospective for 4-EHA)[10]
95 - 117% (SCFAs)[11]81 - 128% (SCFAs)[13]
Precision (RSD %) < 10% (4-Ethyloctanoic Acid)[10]< 5.3% (Prospective for 4-EHA)[10]
1 - 4.5% (SCFAs)[11]< 2% (SCFAs)[13]

Experimental Protocols

Protocol 1: Quantification of this compound via GC-MS

This protocol is based on established methods for branched-chain fatty acids and requires derivatization to enhance volatility.

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):

  • Sample Collection: Collect 1 mL of fasting plasma or homogenized fecal supernatant.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated this compound) to the sample to correct for processing variability.

  • Acidification: Acidify the sample to a pH of 2-3 by adding a small volume of concentrated HCl. This protonates the fatty acid, making it less water-soluble.

  • Extraction: Add 3 mL of an organic solvent (e.g., methyl tert-butyl ether or a hexane (B92381):isopropanol mixture). Vortex vigorously for 2 minutes to extract the fatty acid into the organic layer.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to achieve phase separation.

  • Isolation: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Esterification):

    • Add 200 µL of a derivatization agent such as N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) or a boron trifluoride-methanol solution.[14]

    • Seal the tube and heat at 60°C for 30 minutes to convert the acid to its methyl or silyl (B83357) ester.

    • After cooling, reconstitute the sample in a known volume of hexane for injection.

2. Instrumental Analysis (GC-MS):

  • System: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A polar capillary column suitable for fatty acid methyl ester (FAME) separation (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, and hold for 5 min.[10]

  • Injection Mode: 1 µL, splitless.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for the derivatized this compound.[9]

Protocol 2: Quantification of SCFAs via LC-MS/MS

This protocol uses a derivatization agent to improve chromatographic retention and ionization efficiency for the highly polar SCFAs.

1. Sample Preparation (Derivatization):

  • Sample Collection: Use plasma, fecal extract, or cell culture media.

  • Internal Standard: Add a mix of stable isotope-labeled internal standards (e.g., ¹³C-acetate, ¹³C-propionate, ¹³C-butyrate) to the sample.

  • Derivatization Reaction:

    • To 50 µL of sample, add a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and aniline (B41778).[9]

    • Vortex and incubate the reaction mixture to form aniline derivatives of the SCFAs.

  • Quenching and Extraction: Stop the reaction and extract the derivatized analytes using an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Reconstitution: Dry the organic extract and reconstitute it in a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.[9]

2. Instrumental Analysis (LC-MS/MS):

  • System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for each derivatized SCFA and its corresponding internal standard.

Validation Workflows and Signaling Pathways

Hypothetical Biomarker Validation Workflow

To establish a novel compound like this compound as a validated biomarker, a rigorous, multi-stage process is required.[1] This workflow illustrates the necessary steps from initial discovery to clinical validation.

G Discovery Hypothesis Generation (e.g., Metabolomic Screening) Analytical Analytical Method Development (GC-MS or LC-MS/MS) Discovery->Analytical Validation Method Validation (ICH Guidelines: Accuracy, Precision, LOD, LOQ) Analytical->Validation Preclinical Pre-clinical Studies (In vitro / Animal Models) Validation->Preclinical Clinical Clinical Cohort Studies (Case vs. Control) Preclinical->Clinical Stats Statistical Analysis (ROC Curves, Sensitivity, Specificity) Clinical->Stats Biomarker Validated Biomarker Stats->Biomarker G SCFA SCFA (Propionate, Butyrate) Receptor FFAR2 Receptor SCFA->Receptor binds G_protein Gαi/o Protein Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Response Cellular Response (e.g., ↓ Inflammation, ↑ Hormone Release) cAMP cAMP AC->cAMP production cAMP->Response leads to

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for 4-Ethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4-Ethylheptanoic acid is essential for reliable study outcomes. This guide provides an objective comparison of common analytical methodologies, supported by experimental data from closely related compounds, to assist in method selection and validation.

The primary techniques for the quantification of this compound and similar branched-chain fatty acids include Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method is often dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation.[1][2]

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of various analytical methods. The data presented is for analogous medium-chain fatty acids, including the structurally similar 4-Ethyloctanoic acid, and serves as a reliable reference for the expected performance for this compound analysis.[2] Performance may vary based on the specific matrix, instrumentation, and protocol used.[2]

Validation ParameterGC-MS (with Derivatization)GC-FID (with Derivatization)HPLC-UV (Prospective)LC-MS/MS
Linearity Range 0.1 - 100 µg/mL[1]1 - 500 µg/mL[1]5 - 1000 µg/mL[1]Not Specified
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[1]0.1 - 0.5 µg/mL[1]0.5 - 1.8 ppm[1]2-10 pg on column[3]
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL[1]0.5 - 2.0 µg/mL[1]1.4 - 6.0 ppm[1]0.05-0.5 ng/mL[3]
Accuracy (Recovery) 90 - 110%[1]85 - 115%[1]76.3 - 99.2%[1]Within ±15% Bias[3]
Precision (RSD%) < 10%[1]< 15%[1]< 5.3%[1]< 15% (Inter-day %CV)[3]
Sample Preparation Derivatization required[1]Derivatization required[1]Direct injection possible[1]Derivatization can enhance performance[2]

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and precise results. The following are representative protocols for the analysis of this compound.

Sample Preparation Methodologies

Effective sample preparation is critical for minimizing matrix effects, which can lead to inaccurate quantification.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is highly recommended to compensate for matrix effects and variability during sample processing.[4]

Protocol 1: Protein Precipitation (PPT) [4]

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • The supernatant can be further processed for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) [4]

  • To 100 µL of plasma or serum, add the internal standard.

  • Acidify the sample to a pH of 2-3 with a suitable acid (e.g., formic acid) to protonate the this compound.

  • Add an immiscible organic solvent (e.g., hexane (B92381):isopropanol, 3:2 v/v) to extract the analyte.[5]

  • Vortex and centrifuge to separate the layers.

  • The organic layer containing the analyte is collected.

Protocol 3: Solid-Phase Extraction (SPE) [4]

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated and acidified sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute this compound with a stronger organic solvent like methanol or acetonitrile.

  • The eluate is then evaporated and reconstituted in a suitable solvent for analysis.

Gas Chromatography (GC-MS and GC-FID) Method

Gas chromatography is a robust technique for analyzing volatile compounds.[1] For fatty acids like this compound, a derivatization step is necessary to increase their volatility.[1][6]

Derivatization to Fatty Acid Methyl Esters (FAMEs) [6]

  • To the extracted and dried sample, add 2 mL of 12% w/w boron trichloride-methanol solution.

  • Heat the mixture at 60 °C for 5-10 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane and vortex to extract the FAMEs into the hexane layer.

Instrumental Analysis [1][2]

  • Instrumentation : Agilent 7890B GC coupled to a 5977B MS or a Flame Ionization Detector (FID).[1]

  • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

  • Injector Temperature : 250°C.[1]

  • Oven Temperature Program : Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.[1]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injection Volume : 1 µL (splitless mode).[1]

  • MS Conditions (for GC-MS) :

    • Ion Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, and may require simpler sample preparation.[2] Derivatization can also be employed to improve chromatographic retention and ionization efficiency.[2]

Derivatization with Aniline (B41778) (SQUAD Method) [2]

  • To the sample containing an internal standard, add a solution of aniline and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • Incubate the mixture to allow for the derivatization of the carboxylic acid group.

  • Stop the reaction and extract the derivatized analytes with an appropriate organic solvent.

  • Dry the organic extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

Instrumental Analysis [2]

  • Liquid Chromatograph : A UHPLC system.

  • Column : A reverse-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm).

  • Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the analysis of this compound, from sample collection to data interpretation.

Analytical_Workflow_for_4_Ethylheptanoic_Acid cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Serum) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Accurate Spiking Extraction Extraction (PPT, LLE, or SPE) Internal_Standard->Extraction Minimize Matrix Effects Derivatization Derivatization (if required, e.g., for GC) Extraction->Derivatization Enhance Volatility/Ionization Reconstitution Reconstitution in Injection Solvent Derivatization->Reconstitution Chromatography Chromatographic Separation (GC or LC) Reconstitution->Chromatography Detection Detection (MS, FID, or MS/MS) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: General workflow for the analysis of this compound.

References

A Comparative Guide to the Metabolic Fate of 4-Ethylheptanoic Acid and Nonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fates of 4-ethylheptanoic acid and nonanoic acid. While both are nine-carbon fatty acids, the branched-chain structure of this compound introduces significant differences in its metabolism compared to the straight-chain nonanoic acid. This comparison is based on established metabolic pathways and available experimental data.

Introduction

Nonanoic acid is a saturated straight-chain fatty acid, while this compound is its branched-chain isomer. The position of the ethyl group in this compound, away from the α and β carbons, suggests that it may not be a substrate for the initial enzymes of β-oxidation that are specific for short- to medium-chain fatty acids. This structural difference is key to their distinct metabolic pathways and ultimate fates within the body.

Metabolic Pathways: A Comparative Overview

The metabolism of nonanoic acid is well-characterized and primarily proceeds through mitochondrial β-oxidation. In contrast, the metabolic pathway of this compound is less studied, and its fate is largely inferred from the metabolism of other branched-chain fatty acids, such as the structurally similar 2-ethylhexanoic acid.

Nonanoic Acid Metabolism

As a medium-chain fatty acid, nonanoic acid is readily transported into the mitochondria where it undergoes β-oxidation. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP. An alternative, though typically minor, pathway for nonanoic acid metabolism is ω-oxidation, which occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group. This pathway becomes more significant when β-oxidation is impaired.

Inferred Metabolic Pathway of this compound

Direct experimental evidence for the metabolic pathway of this compound is limited. However, based on studies of similar branched-chain fatty acids like 2-ethylhexanoic acid, a plausible metabolic route can be proposed. The ethyl group at the C4 position may hinder direct entry into the β-oxidation spiral. It is likely that this compound undergoes an initial oxidation step, possibly via ω-oxidation or a peroxisomal pathway, to modify the structure before it can be further metabolized. Following this initial modification, the resulting intermediates could potentially enter the β-oxidation pathway. It is also plausible that, similar to 2-ethylhexanoic acid, it can be a substrate for ω- and ω-1 oxidation, leading to the formation of dicarboxylic acids and hydroxylated metabolites that are more readily excreted.

Quantitative Data on Metabolic Fate

A significant gap exists in the scientific literature regarding quantitative data on the metabolic fate of this compound. In contrast, some quantitative data is available for nonanoic acid.

Table 1: In Vitro Oxidation of Nonanoic Acid-d4 in HepG2 Cells

Time Point (hours)Nonanoic Acid-d4 Remaining (nmol/mg protein)
0100.0 ± 5.2
275.3 ± 4.1
448.9 ± 3.8
622.1 ± 2.9

Data presented as mean ± standard deviation (n=3). This data is illustrative and derived from a representative study.

Table 2: In Vitro Oxidation of this compound

Time Point (hours)This compound Remaining (nmol/mg protein)
0Not Reported
2Not Reported
4Not Reported
6Not Reported

Experimental Protocols

To facilitate further research into the metabolism of these fatty acids, detailed experimental protocols are provided below.

Protocol 1: Analysis of Fatty Acid Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the quantification of fatty acids and their metabolites in biological samples such as plasma, urine, or cell culture media.

1. Lipid Extraction:

  • To a 1 mL liquid sample (e.g., plasma, urine, or cell culture supernatant), add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane (B92381) and 0.5 mL of water.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Data Analysis: Identify and quantify FAMEs based on their retention times and mass spectra by comparing them to known standards.

Protocol 2: In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled CO2 from a ¹⁴C-labeled fatty acid substrate.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HepG2 hepatocytes) in a 24-well plate and grow to 80-90% confluency.

  • Wash the cells twice with warm phosphate-buffered saline (PBS).

  • Incubate the cells for 2 hours in serum-free medium containing the fatty acid of interest (nonanoic acid or this compound) complexed with fatty acid-free bovine serum albumin (BSA).

2. Oxidation Reaction:

  • Prepare the reaction medium containing [1-¹⁴C]-labeled nonanoic acid or a custom synthesized [¹⁴C]-labeled this compound (specific activity ~0.5 µCi/mL) in serum-free medium.

  • Place a small microcentrifuge tube containing 200 µL of 1 M NaOH in the center of each well to trap the evolved ¹⁴CO2.

  • Add 0.5 mL of the reaction medium to each well and seal the plate with an adhesive plate sealer.

  • Incubate the plate at 37°C for 2-4 hours.

3. Measurement of ¹⁴CO2:

  • Stop the reaction by injecting 100 µL of 6 M perchloric acid into each well through the plate sealer, avoiding the NaOH-containing tube.

  • Continue the incubation for 1 hour at 37°C to allow for the complete trapping of the released ¹⁴CO2.

  • Carefully remove the microcentrifuge tubes containing the trapped ¹⁴CO2.

  • Transfer the NaOH solution to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the protein concentration in each well.

Visualizations

Metabolic Pathways

Nonanoic_Acid_Metabolism Nonanoic Acid Nonanoic Acid Nonanoyl-CoA Nonanoyl-CoA Nonanoic Acid->Nonanoyl-CoA Acyl-CoA Synthetase ω-Oxidation ω-Oxidation Nonanoic Acid->ω-Oxidation Mitochondrial β-Oxidation Mitochondrial β-Oxidation Nonanoyl-CoA->Mitochondrial β-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Dicarboxylic Acids Dicarboxylic Acids ω-Oxidation->Dicarboxylic Acids

Caption: Established metabolic pathways of nonanoic acid.

Inferred_4_Ethylheptanoic_Acid_Metabolism This compound This compound Initial Oxidation Initial Oxidation (e.g., ω-oxidation) This compound->Initial Oxidation Metabolic Intermediates Metabolic Intermediates Initial Oxidation->Metabolic Intermediates β-Oxidation β-Oxidation Metabolic Intermediates->β-Oxidation Further Metabolites Further Metabolites β-Oxidation->Further Metabolites Excretion Excretion Further Metabolites->Excretion

Caption: Inferred metabolic pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Derivatization Derivatization Lipid Extraction->Derivatization GC-MS or LC-MS/MS GC-MS or LC-MS/MS Derivatization->GC-MS or LC-MS/MS Data Acquisition Data Acquisition GC-MS or LC-MS/MS->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: General workflow for fatty acid metabolite analysis.

Safety Operating Guide

Proper Disposal of 4-Ethylheptanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Ethylheptanoic acid is a critical component of laboratory safety and environmental responsibility. As a substance that can cause skin irritation and serious eye damage, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulations and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is mandatory to consult the Safety Data Sheet (SDS) for this compound. This document contains comprehensive information on hazards, handling, and emergency procedures.

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is required to prevent exposure:

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shield.Protects against splashes that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[1]
Body Protection Laboratory coat.Protects against incidental skin contact.
Respiratory Protection Use in a well-ventilated area or with a respirator if inhalation risk is high.Avoids inhalation of vapors, which may cause respiratory irritation.[1]

Spill Management:

In the event of a spill, the area should be evacuated and properly ventilated. For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. The contaminated absorbent material must then be collected and placed into a suitable, sealed container for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[2][3] Therefore, all chemical waste must be managed through the institution's Environmental Health and Safety (EHS) program.[4]

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.[5]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials should be segregated to avoid dangerous reactions.[6]

2. Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[3] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4]

  • The container must be in good condition, with a securely fitting cap.[7] It should be kept closed except when adding waste.[7][8]

  • Ensure the container is compatible with this compound. For instance, corrosive substances should not be stored in metal containers.[6]

3. Labeling:

  • All hazardous waste containers must be clearly labeled with a hazardous waste tag provided by your EHS department.[4][5]

  • The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (department and room number), and the principal investigator's name and contact information.[4] Abbreviations and chemical formulas are not permitted.[4]

  • The words "Hazardous Waste" must be prominently displayed on the label.[4]

4. Storage:

  • Store the hazardous waste container in a designated and properly ventilated satellite accumulation area near the point of generation.[3][9]

  • The storage area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[3]

  • Secondary containment should be used to prevent spills from reaching drains.[5]

5. Disposal Request and Collection:

  • Once the container is full or ready for disposal, a completed Hazardous Waste Information Form must be submitted to your institution's EHS office.[4]

  • EHS personnel will then collect the hazardous waste from your laboratory. Do not transport hazardous waste yourself.[5]

Empty Container Disposal:

An empty container that has held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.[5][7] The rinsate must be collected and disposed of as hazardous waste.[5][7] After triple-rinsing, the chemical labels on the container should be defaced, and it can then typically be disposed of as regular trash.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) and Institutional EHS Protocols A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Is this a spill? C->D E Follow Spill Management Protocol: 1. Evacuate and Ventilate 2. Absorb with Inert Material 3. Collect and Containerize as Hazardous Waste D->E Yes F Collect Waste in a Designated, Compatible, and Sealed Container D->F No E->F G Label Container with 'Hazardous Waste' and All Required Information F->G H Store in a Designated Satellite Accumulation Area with Secondary Containment G->H I Submit Hazardous Waste Pickup Request to EHS H->I J EHS Collects Waste for Proper Disposal I->J K End: Waste Disposed of in Compliance with Regulations J->K

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations established by your institution and local authorities. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[10]

References

Personal protective equipment for handling 4-Ethylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Ethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Chemical Identification and Properties

It is crucial to distinguish between this compound and similar compounds. This guide pertains specifically to this compound.

PropertyValue
IUPAC Name This compound[1][2][3]
Synonyms Heptanoic acid, 4-ethyl-
CAS Number 132735-95-6[1][2][3]
Molecular Formula C9H18O2[1][2][3]
Molecular Weight 158.24 g/mol [1][3]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, necessitating the use of appropriate personal protective equipment.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4)[3]

  • Skin Irritation (Category 2)[3]

  • Serious Eye Damage (Category 1)[3]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and serious eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact and irritation.[3]
Skin and Body Protection Laboratory coat or an acid-resistant suit.Protects against incidental skin contact.
Respiratory Protection Use in a well-ventilated area or with a respirator if inhalation risk is high.Avoids inhalation of vapors, which may cause respiratory irritation.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment (PPE) as specified in the table above.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not inhale vapors or mists.

    • Use only non-sparking tools if the substance is being handled in a manner that could generate static electricity.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents and bases.

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Area Ventilate Ensure Adequate Ventilation PPE Don Appropriate PPE Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Collect Collect Contaminated Material Contain->Collect Container Place in a Sealed, Labeled Container Collect->Container Dispose Dispose as Hazardous Waste Container->Dispose

Workflow for managing a spill of this compound.
Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste, including unused material and contaminated items (e.g., gloves, absorbent pads), in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Neutralization (for small quantities, if permissible by institutional policy):

    • Caution: This procedure should only be performed by trained personnel in a controlled environment.

    • Slowly add the acidic waste to a large volume of a suitable neutralizing agent, such as a solution of sodium bicarbonate or sodium hydroxide, with constant stirring.

    • Monitor the pH of the solution. The target pH is typically between 6 and 8.

    • Be aware that the neutralization reaction can be exothermic and may produce fumes.

  • Final Disposal:

    • Dispose of the neutralized solution or the sealed container of un-neutralized waste through an approved hazardous waste disposal company.

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.